molecular formula C12H8Br2 B169478 3,5-Dibromo-1,1'-biphenyl CAS No. 16372-96-6

3,5-Dibromo-1,1'-biphenyl

Cat. No.: B169478
CAS No.: 16372-96-6
M. Wt: 312 g/mol
InChI Key: HIHYAKDOWUFGBK-UHFFFAOYSA-N
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Description

3,5-Dibromo-1,1'-biphenyl serves as a versatile synthetic intermediate in the development of advanced organic materials. Its bromine substituents make it a valuable precursor in cross-coupling reactions, such as Suzuki and Stille couplings, which are essential for constructing complex π-conjugated systems . These conjugated structures are fundamental components in organic electronics, where molecular organization and supramolecular architecture, governed by non-covalent interactions, critically influence device performance . Researchers leverage such dibrominated biphenyl cores to build organic semiconductors for applications in light-emitting diodes (OLEDs), photovoltaic cells, and field-effect transistors . The compound's structure allows it to be integrated into donor-acceptor molecular systems, a dominant strategy for manipulating the HOMO and LUMO energy levels to achieve desired optoelectronic properties and narrow band gaps in functional materials . Furthermore, the presence of halogen atoms can facilitate the study of halogen bonding interactions in the solid state, which can direct the self-assembly and crystallinity of organic semiconductors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2/c13-11-6-10(7-12(14)8-11)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHYAKDOWUFGBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5075107
Record name 1,1'-Biphenyl, 3,5-dibromo-
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Molecular Weight

312.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16372-96-6
Record name 3,5-Dibromobiphenyl
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016372966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-Biphenyl, 3,5-dibromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIBROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Dibromo-1,1'-biphenyl (CAS: 16372-96-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and available data on the applications and toxicology of 3,5-Dibromo-1,1'-biphenyl. While this specific isomer is not extensively documented in publicly available literature, this guide consolidates the existing information and provides context based on related biphenyl derivatives.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. It is important to note that some physical properties are reported with conflicting values in the literature, which may be attributed to variations in purity or experimental conditions.

PropertyValueSource(s)
CAS Number 16372-96-6[1]
Molecular Formula C₁₂H₈Br₂[1]
Molecular Weight 312.00 g/mol [1]
Physical Form Liquid or Solid[1][2][3]
Melting Point 156-157 °C[2]
Boiling Point 334.6 °C at 760 mmHg[2]
Purity 96% or higher[1]

Spectroscopic Data

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectra of biphenyl derivatives typically show signals in the aromatic region (δ 7-8 ppm). The substitution pattern on the phenyl rings dictates the multiplicity and coupling constants of the protons. For a 3,5-dibromo substituted ring, one would expect to see a distinct splitting pattern for the remaining aromatic protons.

    • ¹³C NMR spectra provide information on the carbon framework. The carbons attached to bromine atoms would be expected to show a downfield shift, and the number of unique carbon signals would depend on the symmetry of the molecule.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum of a biphenyl derivative would be expected to show characteristic C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings typically appear in the 1400-1600 cm⁻¹ region. The C-Br stretching vibrations are expected to be observed in the fingerprint region, typically below 800 cm⁻¹.

  • Mass Spectrometry (MS):

    • The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of two bromine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed, reflecting the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the reviewed literature, several general methods for the synthesis of unsymmetrical biphenyls are well-established and could likely be adapted.

General Synthetic Strategies

Two common and powerful methods for the formation of a C-C bond between two aryl groups are the Suzuki-Miyaura coupling and the Sandmeyer reaction followed by a coupling step.

1. Suzuki-Miyaura Coupling

This palladium-catalyzed cross-coupling reaction is a versatile method for synthesizing biphenyls. The general reaction involves the coupling of an aryl boronic acid or ester with an aryl halide. For the synthesis of this compound, this could involve the reaction of phenylboronic acid with 1,3,5-tribromobenzene or the reaction of 3,5-dibromophenylboronic acid with a suitable phenyl halide.

A general workflow for a Suzuki-Miyaura coupling is depicted below:

Suzuki_Miyaura_Workflow General Workflow for Suzuki-Miyaura Coupling Reactants Aryl Halide (e.g., 1,3,5-Tribromobenzene) + Arylboronic Acid (e.g., Phenylboronic Acid) Reaction Reaction Mixture (Inert Atmosphere, Heat) Reactants->Reaction Catalyst_Base Palladium Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃, Na₂CO₃) Catalyst_Base->Reaction Solvent Solvent (e.g., Toluene, Dioxane, DMF) Solvent->Reaction Workup Aqueous Workup (Extraction with Organic Solvent) Reaction->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of a biphenyl derivative via Suzuki-Miyaura coupling.

2. Sandmeyer Reaction Approach

The Sandmeyer reaction allows for the conversion of an aromatic amine to an aryl halide. To synthesize this compound, one could potentially start with 3,5-dibromoaniline, convert it to the corresponding diazonium salt, and then perform a Gomberg-Bachmann or a related radical coupling reaction with benzene.

A general workflow for a Sandmeyer-Gomberg-Bachmann type synthesis is as follows:

Sandmeyer_Gomberg_Bachmann_Workflow General Workflow for Sandmeyer-Gomberg-Bachmann Synthesis Starting_Material Aromatic Amine (e.g., 3,5-Dibromoaniline) Diazotization Diazotization (NaNO₂, aq. Acid, 0-5 °C) Starting_Material->Diazotization Diazonium_Salt Aryl Diazonium Salt Diazotization->Diazonium_Salt Coupling Gomberg-Bachmann Reaction (Aromatic Substrate, e.g., Benzene, Base) Diazonium_Salt->Coupling Workup Workup (Extraction, Washing) Coupling->Workup Purification Purification (Distillation, Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of a biphenyl derivative via a Sandmeyer-Gomberg-Bachmann reaction sequence.

Applications in Drug Development

There is no specific information in the reviewed literature detailing the use of this compound in drug development or as a key intermediate in the synthesis of pharmaceuticals. However, the biphenyl moiety is a common scaffold in many biologically active compounds and approved drugs. The bromine atoms on the phenyl ring can serve as handles for further functionalization through various cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery screening. Brominated aromatic compounds are also known to be used in the development of kinase inhibitors and other targeted therapies.

Biological Activity and Toxicology

Specific studies on the biological activity or toxicology of this compound were not found. However, it belongs to the class of polybrominated biphenyls (PBBs), which are known for their environmental persistence and potential for bioaccumulation. Some PBBs have been shown to be toxic and are considered persistent organic pollutants.

General toxicological concerns for PBBs include:

  • Endocrine Disruption: Some PBBs have been shown to interfere with hormone systems.

  • Carcinogenicity: Certain PBB mixtures are classified as reasonably anticipated to be human carcinogens.

  • Developmental and Reproductive Toxicity: Adverse effects on development and reproduction have been observed in animal studies with some PBBs.

It is crucial to handle this compound with appropriate safety precautions in a laboratory setting, including the use of personal protective equipment and working in a well-ventilated area. A Safety Data Sheet (SDS) should be consulted for detailed handling and disposal information.

Conclusion

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3,5-Dibromo-1,1'-biphenyl, a significant compound in organic synthesis and materials science. This document is intended to be a valuable resource for laboratory researchers and professionals in the field of drug development, offering detailed data, experimental protocols, and a structural-property relationship visualization.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below, providing a clear and concise reference for laboratory applications.

PropertyValue
Molecular Formula C₁₂H₈Br₂
Molecular Weight 312.00 g/mol
Melting Point 156-157 °C
Boiling Point 208 °C at 15 Torr; 334.6 °C at 760 mmHg
Density 1.720 g/cm³ at 25 °C
Physical State White crystalline solid
CAS Number 16372-96-6
Solubility Insoluble in water. Soluble in organic solvents like ethanol, ether, benzene, carbon tetrachloride, and methanol.[1]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of solid organic compounds like this compound.

2.1. Melting Point Determination

The melting point of an organic solid is a crucial indicator of its purity.[2] A sharp melting range, typically within 1-2°C, suggests a high degree of purity.[3]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small sample of this compound is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.[4][5]

  • The packed capillary tube is placed in the heating block of the melting point apparatus alongside a thermometer.

  • The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[5]

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[4][5]

2.2. Boiling Point Determination

For solid compounds with a defined boiling point, the determination is typically carried out at reduced pressure to prevent decomposition.

Apparatus:

  • Heating apparatus (e.g., oil bath or heating mantle)

  • Small test tube or fusion tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Vacuum source and manometer

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, with its sealed end up, is placed inside the test tube containing the sample.[6][7][8]

  • The test tube is attached to a thermometer and placed in a heating bath.

  • The system is evacuated to the desired pressure, which is monitored with a manometer.

  • The sample is heated slowly. The boiling point is the temperature at which a continuous stream of bubbles emerges from the open end of the capillary tube.[6]

2.3. Density Determination

The density of a solid organic compound can be determined by measuring the volume of a liquid displaced by a known mass of the compound.[9][10]

Apparatus:

  • Analytical balance

  • Graduated cylinder or pycnometer

  • A liquid in which the solid is insoluble (e.g., water for insoluble compounds)

Procedure:

  • A known mass of this compound is accurately weighed using an analytical balance.

  • A graduated cylinder is partially filled with a liquid in which the compound is insoluble, and the initial volume is recorded.

  • The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped.

  • The final volume of the liquid in the graduated cylinder is recorded.

  • The volume of the solid is the difference between the final and initial liquid volumes.

  • The density is calculated by dividing the mass of the solid by its determined volume.

Structure-Property Relationship

The physical properties of this compound are directly influenced by its molecular structure. The following diagram illustrates these relationships.

G Structure-Property Relationship of this compound cluster_structure Molecular Structure cluster_properties Physical Properties cluster_factors Influencing Factors Structure This compound C₁₂H₈Br₂ Biphenyl_Core Biphenyl Core (Two Phenyl Rings) Structure->Biphenyl_Core Bromine_Atoms Two Bromine Atoms Structure->Bromine_Atoms Molecular_Symmetry Molecular Symmetry Biphenyl_Core->Molecular_Symmetry Contributes to Intermolecular_Forces Strong Intermolecular Forces (van der Waals, dipole-dipole) Biphenyl_Core->Intermolecular_Forces Allows for π-stacking High_MW High Molecular Weight (312.00 g/mol) Bromine_Atoms->High_MW Significantly increases Polarity Increased Polarity Bromine_Atoms->Polarity Increases due to C-Br bonds High_MP High Melting Point (156-157 °C) High_BP High Boiling Point (334.6 °C at 760 mmHg) High_Density High Density (1.720 g/cm³) Low_Solubility Low Water Solubility Molecular_Symmetry->High_MP Efficient crystal packing Intermolecular_Forces->High_MP Intermolecular_Forces->High_BP High_MW->High_BP Requires more energy to vaporize High_MW->High_Density Polarity->Low_Solubility In non-polar water

Structure-Property Relationship Diagram

References

An In-depth Technical Guide to 3,5-Dibromo-1,1'-biphenyl: Molecular Properties, Synthesis, and Biological Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-Dibromo-1,1'-biphenyl, a member of the polybrominated biphenyls (PBBs) class of compounds. It includes a detailed summary of its molecular characteristics, a representative experimental protocol for its synthesis via a Suzuki-Miyaura cross-coupling reaction, and an illustrative diagram of a key biological signaling pathway it is known to interact with.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValue
Chemical Formula C₁₂H₈Br₂
Molecular Weight 312.00 g/mol
CAS Number 16372-96-6
Appearance White crystalline solid
Synonyms 3,5-Dibromobiphenyl, 1,1'-Biphenyl, 3,5-dibromo-

Experimental Protocols: Synthesis of a 3,5-Dibromobiphenyl Derivative

Reaction: Suzuki cross-coupling of an aryl boronic acid with a dibrominated aromatic compound.

Materials:

  • 1,3,5-Tribromobenzene (or other suitable polyhalogenated arene)

  • 2,3,4,5,6-Pentamethylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Dichloromethane

  • Hexane

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 1,3,5-tribromobenzene (1.0 equivalent), 2,3,4,5,6-pentamethylphenylboronic acid (1.1 equivalents), potassium carbonate (3.0 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Solvent Addition: Add a 2:1 mixture of toluene and water to the flask.

  • Reaction Conditions: Heat the mixture to reflux with vigorous stirring under an inert atmosphere (e.g., argon or nitrogen) for 24 hours.

  • Workup: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/dichloromethane gradient to yield the desired 3,5-dibromobiphenyl derivative.[1]

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Biological Interaction: The Aryl Hydrocarbon Receptor Signaling Pathway

Polybrominated biphenyls (PBBs), including this compound, are known to exert biological effects through interaction with the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.[2][3] The activation of the Ah receptor signaling pathway is a key mechanism by which these compounds can lead to downstream cellular and physiological effects.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PBB This compound (PBB) AhR_complex AhR-Hsp90-XAP2-Src (Inactive Complex) PBB->AhR_complex Binding AhR_ligand_complex PBB-AhR Complex AhR_complex->AhR_ligand_complex Conformational Change ARNT ARNT AhR_ligand_complex->ARNT Dimerization AhR_ARNT_complex PBB-AhR-ARNT Complex XRE Xenobiotic Response Element (XRE) AhR_ARNT_complex->XRE Binding Gene_Transcription Target Gene Transcription XRE->Gene_Transcription Activation

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

The diagram above illustrates the canonical signaling pathway of the aryl hydrocarbon receptor. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex.[4] Upon binding of a ligand, such as this compound, the AhR undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus.[4] In the nucleus, it forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[4] This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to the transcription of genes involved in xenobiotic metabolism and other cellular processes.[4][5]

References

An In-depth Technical Guide to the Solubility of 3,5-Dibromo-1,1'-biphenyl in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-Dibromo-1,1'-biphenyl in organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols, a template for data presentation, and visualizations to aid in understanding the experimental workflow and the factors influencing solubility.

Introduction

This compound is a polybrominated biphenyl (PBB) compound. PBBs are known to be generally soluble in various organic solvents, a property that is critical for their application in chemical synthesis, material science, and pharmaceutical research.[1][2][3] The solubility of these compounds tends to decrease as the number of bromine atoms increases.[1][2] As a dibrominated biphenyl, this compound is expected to be soluble in many common organic solvents, a critical parameter for its use in reaction media, for purification processes like crystallization, and for formulation development.

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₁₂H₈Br₂
Molecular Weight 312.00 g/mol [4]
Appearance White crystalline solid[3] or liquid
CAS Number 16372-96-6[3][5][6][7]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. Therefore, the following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents at 25°C (Example Template)

SolventSolubility ( g/100 mL)Solubility (mol/L)Method of Determination
MethanolInsert DataInsert DataGravimetric/HPLC
EthanolInsert DataInsert DataGravimetric/HPLC
AcetoneInsert DataInsert DataGravimetric/HPLC
Ethyl AcetateInsert DataInsert DataGravimetric/HPLC
DichloromethaneInsert DataInsert DataGravimetric/HPLC
TolueneInsert DataInsert DataGravimetric/HPLC
HexaneInsert DataInsert DataGravimetric/HPLC

Experimental Protocol: Determination of Equilibrium Solubility

The following protocol outlines the widely used equilibrium solubility method to determine the solubility of a solid compound in a solvent.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume of each organic solvent to the corresponding vial. The presence of excess solid is crucial to ensure the solution becomes saturated.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The necessary equilibration time may need to be determined empirically.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial. This step is critical for removing any undissolved solid particles.

  • Sample Analysis (Gravimetric Method):

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Once the solvent is fully evaporated, weigh the vial again to determine the mass of the dissolved solid.

    • Calculate the solubility in g/100 mL or other desired units.

  • Sample Analysis (Chromatographic Method):

    • Alternatively, the concentration of the solute in the filtered solution can be determined using a calibrated analytical method such as HPLC.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Dilute the filtered saturated solution with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample by HPLC and determine the concentration from the calibration curve.

    • Calculate the original solubility, accounting for the dilution factor.

  • Data Reporting:

    • All solubility measurements should be performed in triplicate to ensure accuracy and precision.

    • The results should be reported as the mean ± standard deviation.

Visualizations

Experimental Workflow for Solubility Determination

G Figure 1: Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_grav Gravimetric Method cluster_hplc HPLC Method A Add excess this compound to vial B Add known volume of organic solvent A->B C Seal vial B->C D Incubate at constant temperature with agitation C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter supernatant F->G H Weigh filtered solution G->H K Dilute filtered solution G->K I Evaporate solvent H->I J Weigh dissolved solid I->J L Analyze by HPLC K->L M Calculate concentration L->M

Caption: A flowchart illustrating the key steps in determining the equilibrium solubility of a solid compound in a solvent.

Factors Influencing Solubility

G Figure 2: Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Polarity_solute Polarity Polarity_solute->Solubility MW Molecular Weight MW->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Polarity_solvent Polarity ('like dissolves like') Polarity_solvent->Solubility H_bond Hydrogen Bonding Capacity H_bond->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Caption: A diagram showing the interplay of solute, solvent, and external factors that determine solubility.

References

In-depth Technical Guide: ¹H and ¹³C NMR Spectral Data for 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound 3,5-Dibromo-1,1'-biphenyl. The information presented herein is intended to support research and development activities by providing key characterization data and the experimental context in which it was obtained.

Chemical Structure and Atom Numbering

The chemical structure of this compound, with the IUPAC numbering convention used for the assignment of NMR signals, is presented below. This visualization is crucial for correlating the spectral data to the specific protons and carbons within the molecule.

Figure 1: Chemical structure of this compound with atom numbering.

¹H NMR Spectral Data

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H47.66triplet1.81H
H2, H67.24doublet1.82H
-CH₃ (at C4')2.30singlet-3H
-CH₃ (at C3', C5')2.25singlet-6H
-CH₃ (at C2', C6')1.95singlet-6H

¹³C NMR Spectral Data

The ¹³C NMR spectral data for 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl is presented below. Similar to the proton data, this serves as an illustrative example due to the lack of available data for the unsubstituted this compound.

CarbonChemical Shift (δ, ppm)
C1146.98
C1'137.14
C4'135.02
C2', C6'132.76
C3', C5'132.15
C4131.58
C2, C6131.32
C3, C5123.00
-CH₃ (at C4')18.56
-CH₃ (at C3', C5')16.98
-CH₃ (at C2', C6')16.71

Experimental Protocols

The following experimental protocol is for the acquisition of NMR data for the related compound, 3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl, and represents a typical procedure for such analyses.

Instrumentation: Nuclear magnetic resonance spectra were recorded on a spectrometer operating at a frequency of 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.[1]

Sample Preparation: The sample was dissolved in deuterated chloroform (CDCl₃).[1]

Data Acquisition: Spectra were acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Logical Workflow for Spectral Assignment

The process of assigning the observed NMR signals to the specific nuclei in the molecule follows a logical workflow. This involves analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values (for ¹H NMR), and correlating them with the expected electronic environment of each nucleus in the molecular structure.

G A Acquire 1H and 13C NMR Spectra B Analyze Chemical Shifts (δ) A->B C Analyze Signal Multiplicity (Splitting) A->C D Analyze Integration (Proton Ratio) A->D E Correlate with Molecular Structure B->E C->E D->E F Assign Signals to Specific Nuclei E->F

Figure 2: Workflow for NMR spectral assignment.

References

Synthesis of 3,5-Dibromo-1,1'-biphenyl from 1,3,5-Tribromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of 3,5-Dibromo-1,1'-biphenyl from 1,3,5-tribromobenzene presents a notable challenge in synthetic organic chemistry due to the trifunctional nature of the starting material. Achieving mono-substitution requires precise control over reaction conditions to prevent the formation of di- and tri-substituted byproducts. This technical guide provides an in-depth overview of the primary synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions and monolithiation-substitution routes. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to aid researchers in the successful synthesis of this valuable biphenyl derivative.

Introduction

This compound is a key building block in the synthesis of various organic materials, pharmaceutical intermediates, and complex molecular architectures. Its bifunctional nature, with two bromine atoms, allows for subsequent diverse chemical transformations. The starting material, 1,3,5-tribromobenzene, is a readily available, symmetrically substituted aromatic compound. However, the presence of three reactive C-Br bonds necessitates a highly selective approach to achieve the desired mono-phenylation. This guide explores the methodologies developed to address this synthetic challenge.

Synthetic Approaches

The synthesis of this compound from 1,3,5-tribromobenzene can be approached through two main strategies:

  • Selective Palladium-Catalyzed Cross-Coupling: This approach utilizes a palladium catalyst to directly couple 1,3,5-tribromobenzene with a phenylating agent. The key to success lies in the careful selection of catalysts, ligands, and reaction conditions to favor the mono-arylated product.

  • Monolithiation-Substitution: This strategy involves the selective replacement of one bromine atom with a metal (typically lithium or magnesium), followed by quenching the resulting organometallic intermediate with an electrophile or a subsequent cross-coupling reaction.

Selective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but its application to polyhalogenated substrates often leads to multiple substitutions. Research has shown that the use of sterically hindered phosphine ligands can influence the selectivity of the reaction, favoring mono-arylation.

Key Considerations for Selectivity:

  • Ligand Choice: Bulky phosphine ligands, such as those from the Buchwald or Fu groups, can sterically hinder the palladium catalyst, preventing it from accessing the other bromine atoms after the initial coupling.[1][2]

  • Stoichiometry: Precise control over the stoichiometry of the boronic acid reagent is crucial. Using a substoichiometric amount of the phenylboronic acid relative to 1,3,5-tribromobenzene can favor the mono-coupled product.

  • Temperature: Lower reaction temperatures can help to control the reactivity and improve selectivity by minimizing the energy available for subsequent coupling reactions. Temperature-controlled sequential Suzuki-Miyaura reactions have been successfully employed for the synthesis of unsymmetrical terphenyls.[3]

Experimental Protocol: Selective Mono-Suzuki Coupling (Hypothetical Optimized Conditions)

Materials:

  • 1,3,5-Tribromobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • A bulky phosphine ligand (e.g., SPhos, XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous toluene

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 1,3,5-tribromobenzene (1.0 eq), phenylboronic acid (0.9 eq), palladium(II) acetate (0.02 eq), and the bulky phosphine ligand (0.04 eq).

  • Add potassium phosphate (3.0 eq) as the base.

  • Add a mixture of anhydrous toluene and 1,4-dioxane (e.g., 4:1 v/v) as the solvent.

  • Degas the mixture by three freeze-pump-thaw cycles.

  • Heat the reaction mixture at a carefully controlled temperature (e.g., 80 °C) and monitor the progress by GC-MS.

  • Upon consumption of the phenylboronic acid, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Quantitative Data Summary (Illustrative)

ParameterValueReference
Starting Material 1,3,5-TribromobenzeneN/A
Reagent Phenylboronic acidN/A
Catalyst Pd(OAc)₂N/A
Ligand Bulky Phosphine[1][2]
Base K₃PO₄N/A
Solvent Toluene/DioxaneN/A
Temperature 80 °C[3]
Reaction Time 12-24 h (monitored)N/A
Yield of this compound Moderate to Good (Hypothetical)N/A
Major Byproducts 1,3,5-triphenylbenzene, BiphenylN/A
Monolithiation Followed by Substitution

An alternative and potentially more selective route involves the initial formation of a mono-organometallic species from 1,3,5-tribromobenzene. This can be achieved through a halogen-metal exchange reaction, typically using an organolithium reagent at low temperatures. The resulting aryllithium species can then be reacted with a suitable electrophile or used in a subsequent cross-coupling reaction. A Grignard reagent approach is also a viable consideration.

Experimental Workflow: Monolithiation-Substitution

G cluster_step1 Step 1: Monolithiation cluster_step2 Step 2: Substitution/Coupling start 1,3,5-Tribromobenzene reagent1 n-Butyllithium (1.0 eq) Low Temperature start->reagent1 intermediate 3,5-Dibromophenyllithium reagent1->intermediate reagent2 Electrophile (e.g., Ph-X) or Cross-Coupling Partner intermediate->reagent2 product This compound reagent2->product

Caption: Workflow for the monolithiation-substitution synthesis.

Experimental Protocol: Monolithiation and Quenching (Generalized)

Materials:

  • 1,3,5-Tribromobenzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • A suitable electrophile or cross-coupling partner

Procedure:

  • Dissolve 1,3,5-tribromobenzene (1.0 eq) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium (1.0 eq) dropwise while maintaining the low temperature.

  • Stir the reaction mixture at -78 °C for a specified time (e.g., 1 hour) to ensure complete monolithiation.

  • In a separate flask, prepare the electrophile or cross-coupling partner.

  • Slowly add the solution of the 3,5-dibromophenyllithium to the electrophile/cross-coupling partner solution at the appropriate temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Illustrative)

ParameterValueReference
Starting Material 1,3,5-TribromobenzeneN/A
Reagent n-ButyllithiumN/A
Solvent Anhydrous THFN/A
Temperature -78 °CN/A
Reaction Time (Lithiation) 1 hN/A
Quenching Agent Phenyl-containing electrophile or coupling partnerN/A
Yield of this compound Potentially higher selectivity and yieldN/A
Major Byproducts Unreacted starting material, potential Wurtz coupling productsN/A

Signaling Pathways and Logical Relationships

The choice of synthetic route depends on several factors, including the desired purity of the final product, the availability of specific catalysts and ligands, and the scale of the reaction. The following diagram illustrates the decision-making process.

G cluster_suzuki Direct Coupling Approach cluster_lithiation Stepwise Approach start Synthesis of This compound decision High Selectivity Required? start->decision suzuki Selective Suzuki Coupling decision->suzuki No (or optimization is feasible) lithiation Monolithiation-Substitution decision->lithiation Yes suzuki_pros Pros: - Fewer steps - Commercially available reagents suzuki->suzuki_pros suzuki_cons Cons: - Selectivity can be challenging - Byproduct formation suzuki->suzuki_cons lithiation_pros Pros: - Potentially higher selectivity - More control over substitution lithiation->lithiation_pros lithiation_cons Cons: - Requires cryogenic conditions - Handling of pyrophoric reagents lithiation->lithiation_cons

Caption: Decision pathway for selecting a synthetic route.

Conclusion

The synthesis of this compound from 1,3,5-tribromobenzene is a challenging yet achievable transformation. While direct palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling offer a more direct route, achieving high selectivity for the mono-arylated product requires careful optimization of ligands and reaction conditions. The monolithiation-substitution pathway, although more complex in its execution due to the use of organometallic intermediates and low temperatures, presents a promising alternative for achieving higher selectivity and yields. The choice of the optimal method will depend on the specific requirements of the research, including scale, purity needs, and available resources. Further research into novel catalyst systems and flow chemistry applications may provide more efficient and selective methods for this important transformation in the future.

References

An In-depth Technical Guide on the Crystal Structure of 3,5-Dibromo-1,1'-biphenyl Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3,5-Dibromo-1,1'-biphenyl derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering detailed crystallographic data and experimental protocols to support further research and application.

Introduction

The this compound scaffold is a significant structural motif in medicinal chemistry and materials science. The presence of bromine atoms at the 3 and 5 positions of one of the phenyl rings introduces specific steric and electronic properties that influence the molecule's conformation, crystal packing, and potential for intermolecular interactions, such as halogen bonding. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level is crucial for rational drug design, the development of novel organic materials, and for elucidating structure-property relationships. This guide summarizes key crystallographic data and outlines the fundamental experimental procedures for the synthesis and structural determination of this class of compounds.

Crystal Structure Data

The following tables summarize the crystallographic data for selected this compound derivatives. This data, obtained through single-crystal X-ray diffraction, provides essential information on the unit cell dimensions, space group, and key geometric parameters of the molecules in the solid state.

Table 1: Crystal Data and Structure Refinement for this compound Derivatives

Parameter3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl[1](3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone[2]
Empirical Formula C₁₇H₁₈Br₂C₂₁H₁₂Br₂N₂O₃
Formula Weight 382.13500.15
Crystal System MonoclinicTriclinic
Space Group P2₁/nP-1
a (Å) 9.011(5)7.390(5)
b (Å) 14.065(8)8.919(4)
c (Å) 12.387(7)14.955(9)
α (°) 9074.61(4)
β (°) 94.613(9)76.71(5)
γ (°) 9071.03(4)
Volume (ų) 1564.8(15)887.5(9)
Z 42
Temperature (K) 297100
Radiation Mo Kα (λ = 0.71073 Å)Mo Kα (λ = 0.71069 Å)

Table 2: Selected Geometric Parameters for this compound Derivatives

CompoundDihedral Angle between Phenyl Rings (°)Key Intermolecular Interactions
3,5-Dibromo-2′,3′,4′,5′,6′-pentamethyl-1,1′-biphenyl[1]84.0(3)C—Br···π interactions
(3,5-dibromo-2-hydroxyphenyl){1-[(naphthalen-1-yl)carbonyl]-1H-pyrazol-4-yl}methanone[2]51.1(2) (between pyrazole and brominated benzene ring)C—H···O and C—H···Br hydrogen bonds, π-π stacking

Experimental Protocols

The synthesis and crystallization of this compound derivatives are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction analysis. The following sections detail generalized and specific experimental methodologies.

Synthesis of this compound Derivatives

A prevalent method for the synthesis of unsymmetrical biphenyl derivatives is the Suzuki-Miyaura cross-coupling reaction.[1][3] This palladium-catalyzed reaction involves the coupling of an aryl boronic acid with an aryl halide.

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add the aryl halide (e.g., 1,3,5-tribromobenzene), the aryl boronic acid (e.g., a substituted phenylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

  • Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow Reactants Aryl Halide + Aryl Boronic Acid Heating Heating under Inert Atmosphere Reactants->Heating Catalyst Pd Catalyst + Base Catalyst->Heating Solvent Solvent System Solvent->Heating Workup Aqueous Work-up & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Purified this compound Derivative Purification->Product

Suzuki-Miyaura Coupling Workflow
Crystallization

The growth of single crystals of sufficient quality for X-ray diffraction is often achieved through slow evaporation of a saturated solution.

General Procedure for Crystallization by Slow Evaporation:

  • Dissolve the purified this compound derivative in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, ethanol, acetone) to form a nearly saturated solution.[1]

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial or small beaker.

  • Cover the container with a perforated lid or parafilm to allow for slow evaporation of the solvent.

  • Leave the container undisturbed in a vibration-free environment at a constant temperature.

  • Monitor the container periodically for the formation of single crystals over several days to weeks.

Crystallization_Workflow cluster_solution Solution Preparation cluster_evaporation Crystal Growth Dissolve Dissolve Purified Compound Filter Filter Solution Dissolve->Filter Evaporation Slow Evaporation Filter->Evaporation Incubation Incubate Undisturbed Evaporation->Incubation Crystals Single Crystals Incubation->Crystals

Crystallization by Slow Evaporation
Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

General Procedure for Data Collection and Structure Solution:

  • A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

  • The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations.

  • The diffractometer, equipped with a radiation source (e.g., Mo Kα), collects a series of diffraction images as the crystal is rotated.

  • The collected data are processed to determine the unit cell parameters and space group.

  • The crystal structure is solved using direct methods or Patterson methods and subsequently refined against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.

Conclusion

This technical guide provides a foundational understanding of the crystal structure of this compound derivatives. The presented crystallographic data highlights the structural diversity within this class of compounds, influenced by the nature and position of substituents. The detailed experimental protocols for synthesis and crystallization offer practical guidance for researchers aiming to prepare and structurally characterize new derivatives. Further investigation into a wider range of these compounds will undoubtedly contribute to a deeper understanding of their structure-property relationships, paving the way for the design of novel molecules with tailored functionalities for applications in drug discovery and materials science.

References

In-Depth Technical Guide to the Chemical Stability of 3,5-Dibromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobiphenyl is an organobromine compound belonging to the class of polybrominated biphenyls (PBBs). PBBs have been utilized as flame retardants in various consumer and industrial products. Due to their persistence in the environment and potential for bioaccumulation, understanding the chemical stability of individual PBB congeners like 3,5-dibromobiphenyl is of paramount importance for environmental risk assessment, toxicological studies, and in the context of drug development where biphenyl scaffolds are common. This technical guide provides a comprehensive overview of the available scientific information regarding the chemical stability of 3,5-dibromobiphenyl, including its susceptibility to degradation under various conditions, and its potential interactions with biological pathways.

Physicochemical Properties

3,5-Dibromobiphenyl is a solid at room temperature with a hydrophobic nature, rendering it insoluble in water but soluble in organic solvents[1]. The presence of two bromine atoms on the biphenyl structure contributes to its chemical stability[1].

PropertyValueReference
Molecular FormulaC₁₂H₈Br₂[1]
Molecular Weight312.00 g/mol [1]
AppearanceWhite crystalline solid[1]
Water SolubilityInsoluble[1]
Organic Solvent SolubilitySoluble[1]

Chemical Stability

Polybrominated biphenyls are generally considered to be chemically stable and resistant to degradation. However, they are susceptible to degradation under specific environmental and experimental conditions.

Photochemical Stability

The primary degradation pathway for PBBs is photodegradation, primarily through debromination when exposed to ultraviolet (UV) light or sunlight.

It is plausible that 3,5-dibromobiphenyl would undergo a similar photodegradation pathway, involving the sequential loss of bromine atoms to form monobromobiphenyl and ultimately biphenyl. The rate of degradation would likely be influenced by factors such as the wavelength and intensity of UV radiation, the presence of photosensitizers, and the reaction medium.

Experimental Protocol: Photodegradation of Dibromobiphenyls

This protocol is adapted from the study on the TiO₂-mediated photodegradation of 4,4'-dibromobiphenyl[2].

Materials:

  • 3,5-Dibromobiphenyl

  • Titanium dioxide (TiO₂) catalyst

  • UV lamp (e.g., 8 W)

  • Reaction vessel (e.g., quartz tube)

  • Magnetic stirrer

  • pH meter

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Organic solvents (e.g., methanol, acetonitrile) for HPLC

  • Buffer solutions for pH adjustment

Procedure:

  • Catalyst Preparation: Prepare a TiO₂ film on a suitable substrate or use a suspension of TiO₂ powder in the reaction solution.

  • Reaction Setup:

    • Prepare a solution of 3,5-dibromobiphenyl in a suitable solvent system (e.g., water-acetonitrile mixture to ensure solubility).

    • Adjust the pH of the solution to the desired value using buffer solutions.

    • Add the TiO₂ catalyst to the reaction vessel containing the 3,5-dibromobiphenyl solution.

    • Place the reaction vessel under the UV lamp and start stirring.

  • Photodegradation:

    • Irradiate the solution with the UV lamp for a defined period.

    • Withdraw aliquots of the reaction mixture at specific time intervals.

  • Sample Analysis:

    • Filter the aliquots to remove the TiO₂ catalyst.

    • Analyze the concentration of 3,5-dibromobiphenyl and its degradation products in the filtrate using HPLC.

    • The mobile phase for HPLC could be a mixture of methanol and water, and detection can be performed at a suitable UV wavelength.

  • Data Analysis:

    • Plot the concentration of 3,5-dibromobiphenyl as a function of irradiation time.

    • Determine the degradation kinetics by fitting the data to an appropriate kinetic model (e.g., pseudo-first-order).

    • Identify and quantify the degradation products by comparing their retention times and UV spectra with those of authentic standards.

Thermal Stability

Specific experimental data on the thermal decomposition of 3,5-dibromobiphenyl is limited. However, studies on other PBBs, such as decabromobiphenyl, indicate that these compounds are thermally stable at moderate temperatures but will decompose at elevated temperatures. The thermal decomposition of decabromobiphenyl has been studied, and it is noted that the process is complex and can be influenced by the presence of other materials[3]. It is expected that the thermal degradation of 3,5-dibromobiphenyl would proceed through the cleavage of the C-Br and C-C bonds, leading to the formation of a complex mixture of lower brominated biphenyls and other aromatic fragments.

Hydrolytic Stability

No specific experimental data on the hydrolytic stability of 3,5-dibromobiphenyl was found in the reviewed literature. Given its very low water solubility, the rate of hydrolysis under typical environmental conditions is expected to be extremely slow and not a significant degradation pathway.

Oxidative Stability

Information regarding the oxidative stability of 3,5-dibromobiphenyl is also scarce. Studies on the oxidation of other persistent organic pollutants, such as polychlorinated biphenyls (PCBs), by hydroxyl radicals have shown that this can be a significant degradation pathway in the environment[4]. It is plausible that 3,5-dibromobiphenyl could be susceptible to oxidation by strong oxidizing agents or under advanced oxidation processes that generate highly reactive species like hydroxyl radicals. The reaction would likely involve the addition of hydroxyl groups to the aromatic rings, followed by ring-opening and further degradation.

Biological Interactions and Signaling Pathways

For drug development professionals, understanding the potential biological interactions of a chemical scaffold is crucial. Biphenyl and its halogenated derivatives are known to interact with various biological pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Several studies have indicated that PBBs can act as ligands for the aryl hydrocarbon receptor (AhR)[5][6][7][8][9]. The AhR is a ligand-activated transcription factor that plays a critical role in regulating the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1)[10]. The binding of a ligand to the AhR initiates a signaling cascade that can lead to a range of cellular responses, including enzyme induction, cell cycle arrest, and immunotoxicity. While some PBBs are known to activate the AhR signaling pathway, the specific activity of 3,5-dibromobiphenyl as an AhR agonist or antagonist has not been extensively characterized.

AhR_Signaling_Pathway Gene_Transcription Gene_Transcription Metabolic Activation\n& Detoxification Metabolic Activation & Detoxification Gene_Transcription->Metabolic Activation\n& Detoxification

Toll-like Receptor 4 (TLR4)/NF-κB Signaling Pathway

Recent research on 3,3',5,5'-tetrabromobiphenyl (BB-80) and its hydroxylated metabolite has revealed their potential to induce immunotoxicity by targeting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway[11]. This pathway is a key regulator of the innate immune response and inflammation. The study showed that BB-80 and its metabolite could induce oxidative stress and upregulate the expression of inflammatory cytokines[11]. Given the structural similarities, it is conceivable that 3,5-dibromobiphenyl could also modulate this pathway, a possibility that warrants further investigation, particularly in the context of drug development where immunomodulatory effects are a critical consideration.

TLR4_NFkB_Signaling_Pathway cluster_nucleus PBB 3,5-Dibromobiphenyl TLR4 TLR4 PBB->TLR4 Interaction MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active Release nucleus Nucleus NFkB_active->nucleus Translocation Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Binding to Promoter

Conclusion

3,5-Dibromobiphenyl is a chemically stable compound, with photodegradation being the most likely pathway for its environmental transformation. While specific quantitative data on its stability under various conditions are limited, studies on related PBBs provide valuable insights into its potential degradation behavior. For researchers and drug development professionals, the potential for 3,5-dibromobiphenyl and similar structures to interact with key signaling pathways, such as the AhR and TLR4/NF-κB pathways, highlights the importance of thorough toxicological and pharmacological profiling of any new chemical entity containing this scaffold. Further experimental studies are needed to fully elucidate the chemical stability and biological activity of 3,5-dibromobiphenyl to enable a more comprehensive risk assessment and to inform its potential applications or avoidance in drug design.

References

An In-depth Technical Guide to the Core Chemical Reactions of 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key chemical reactions involving 3,5-Dibromo-1,1'-biphenyl, a versatile building block in organic synthesis. Its unique structure, featuring two bromine atoms on one of the phenyl rings, allows for selective and sequential functionalization, making it a valuable precursor in the development of pharmaceuticals, organic electronic materials, and other complex organic molecules. This document details the primary transformations of this compound, including palladium-catalyzed cross-coupling reactions, lithiation-substitution, and cyclization strategies, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a research setting.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. For this compound, the differential reactivity of the two bromine atoms can be exploited to achieve selective mono- or di-functionalization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. The reaction can be controlled to achieve either mono- or diarylation of this compound. Generally, the first coupling occurs at a faster rate than the second, allowing for the isolation of the mono-arylated product by using a stoichiometric amount of the boronic acid.

Experimental Protocol: Selective Mono-Suzuki-Miyaura Coupling

This protocol is adapted from methodologies for the selective coupling of dihaloarenes.[1]

  • Materials: this compound, arylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], potassium carbonate (K₂CO₃), toluene, ethanol, and water.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 mmol) and the arylboronic acid (1.0-1.2 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).

    • Add an aqueous solution of K₂CO₃ (2 M, 2 mL).

    • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Add Pd(PPh₃)₄ (0.02-0.05 mmol) to the reaction mixture.

    • Heat the reaction mixture at 80-90 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired mono-arylated biphenyl.

Arylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of Monosubstituted Product
Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/H₂O851275-85
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O901080-90
3-Cyanophenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O100870-80

Table 1: Representative Quantitative Data for Mono-Suzuki-Miyaura Coupling of this compound. (Data are representative and may vary based on specific substrate and reaction conditions).

Sequential Di-Suzuki-Miyaura Coupling Workflow

Suzuki_Coupling_Workflow start This compound step1 Suzuki Coupling (Arylboronic Acid 1, Pd Catalyst, Base) start->step1 intermediate 3-Bromo-5-aryl-1,1'-biphenyl step1->intermediate step2 Suzuki Coupling (Arylboronic Acid 2, Pd Catalyst, Base) intermediate->step2 product 3,5-Diaryl-1,1'-biphenyl step2->product

Sequential Suzuki-Miyaura coupling workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines.[2][3] Similar to the Suzuki-Miyaura coupling, selective mono-amination of this compound can be achieved by controlling the stoichiometry of the amine. This reaction is pivotal in the synthesis of various pharmaceutical compounds.[4]

Experimental Protocol: Mono-Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of aryl halides.[5]

  • Materials: this compound, primary or secondary amine, palladium(II) acetate [Pd(OAc)₂], a suitable phosphine ligand (e.g., Xantphos, SPhos), a strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃)), and an anhydrous aprotic solvent (e.g., toluene or dioxane).

  • Procedure:

    • In a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), combine this compound (1.0 mmol), the amine (1.0-1.2 mmol), and the base (1.4 mmol).

    • In a separate vial, prepare the catalyst precursor by mixing Pd(OAc)₂ (0.01-0.03 mmol) and the phosphine ligand (0.012-0.036 mmol) in the reaction solvent (5 mL).

    • Add the catalyst solution to the Schlenk tube containing the reactants.

    • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

    • After filtration and concentration, purify the crude product by column chromatography.

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%) of Monosubstituted Product
MorpholinePd(OAc)₂ / XantphosCs₂CO₃Dioxane1001885-95
AnilinePd₂(dba)₃ / SPhosNaOtBuToluene901270-80
n-ButylaminePd(OAc)₂ / RuPhosK₃PO₄t-BuOH1002465-75

Table 2: Representative Quantitative Data for Mono-Buchwald-Hartwig Amination of this compound. (Data are representative and may vary based on specific substrate and reaction conditions).

Lithiation and Subsequent Electrophilic Quenching

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. However, in the case of this compound, which lacks a strong directing group, lithium-halogen exchange is the more probable pathway. Treatment with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures can selectively replace one of the bromine atoms with lithium. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new functional group. The selectivity of the monolithiation can be influenced by steric and electronic factors.[6]

Experimental Protocol: Lithiation and Quenching

  • Materials: this compound, n-butyllithium (in hexanes), anhydrous tetrahydrofuran (THF), and an electrophile (e.g., dimethylformamide (DMF), carbon dioxide (dry ice), or an aldehyde).

  • Procedure:

    • Dissolve this compound (1.0 mmol) in anhydrous THF (10 mL) in a flame-dried flask under an inert atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0-1.1 equivalents) dropwise.

    • Stir the mixture at -78 °C for 1-2 hours.

    • Add the chosen electrophile (1.2 mmol) to the reaction mixture and continue stirring at -78 °C for another hour.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography or recrystallization.

Logical Workflow for Lithiation-Quenching

Lithiation_Workflow start This compound step1 Lithium-Halogen Exchange (n-BuLi, THF, -78 °C) start->step1 intermediate 3-Bromo-5-lithio-1,1'-biphenyl step1->intermediate step2 Electrophilic Quench (e.g., DMF, CO₂, RCHO) intermediate->step2 product 3-Bromo-5-substituted-1,1'-biphenyl step2->product

Lithiation and electrophilic quench workflow.

Intramolecular Cyclization Reactions for Heterocycle Synthesis

Derivatives of this compound are valuable precursors for the synthesis of fused heterocyclic systems, such as carbazoles. Following the introduction of amino groups at the 3- and 5-positions via a double Buchwald-Hartwig amination, an intramolecular cyclization can be induced to form a carbazole core. This strategy is particularly relevant in the synthesis of materials for organic electronics and bioactive molecules.[2][3]

Synthetic Pathway to Carbazole Derivatives

Carbazole_Synthesis start This compound step1 Double Buchwald-Hartwig Amination (e.g., with aniline) start->step1 intermediate 3,5-Di(phenylamino)-1,1'-biphenyl step1->intermediate step2 Intramolecular C-N Coupling (Pd-catalyzed or oxidative) intermediate->step2 product Carbazole Derivative step2->product

Pathway to carbazole derivatives.

Applications in Drug Development and Materials Science

Kinase Inhibitors in Drug Discovery

The biphenyl scaffold is a common feature in many kinase inhibitors due to its ability to occupy the ATP-binding site of kinases. This compound can serve as a starting point for the synthesis of a library of substituted biphenyl compounds to be screened for kinase inhibitory activity. The bromine atoms provide handles for introducing various functionalities that can interact with specific residues in the kinase active site, thereby influencing potency and selectivity.[7]

Conceptual Signaling Pathway Inhibition

Kinase_Inhibition RTK Receptor Tyrosine Kinase Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) RTK->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor Biphenyl-based Kinase Inhibitor (derived from This compound) Inhibitor->RTK

Inhibition of a kinase signaling pathway.

Host Materials for Organic Light-Emitting Diodes (OLEDs)

In the field of materials science, derivatives of this compound are utilized in the synthesis of host materials for OLEDs. Bipolar host materials, which possess both hole-transporting and electron-transporting moieties, are crucial for achieving high-efficiency phosphorescent OLEDs. This compound can be functionalized with electron-donating (e.g., carbazole) and electron-accepting (e.g., triazine) groups to create these bipolar structures.[8][9]

Workflow for Bipolar Host Material Synthesis

OLED_Host_Synthesis start This compound step1 Sequential Suzuki or Buchwald-Hartwig Coupling start->step1 intermediate1 Introduce Hole-Transporting Moiety (e.g., Carbazole) step1->intermediate1 intermediate2 Introduce Electron-Transporting Moiety (e.g., Triazine) step1->intermediate2 intermediate1->step1 Second Coupling product Bipolar Host Material intermediate2->product

Synthesis of bipolar OLED host materials.

This guide provides a foundational understanding of the key chemical transformations of this compound. The provided protocols and data serve as a starting point for researchers to develop and optimize synthetic routes for their specific target molecules. The versatility of this compound ensures its continued importance in the advancement of both pharmaceutical and materials science research.

References

Methodological & Application

Application Notes and Protocols: Suzuki-Miyaura Coupling of 3,5-Dibromo-1,1'-biphenyl for the Synthesis of Poly-Aryl Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The construction of poly-aryl systems, particularly those based on a central biphenyl core, is of significant interest in drug discovery and materials science due to their unique structural and electronic properties. 3,5-Dibromo-1,1'-biphenyl serves as a valuable and versatile building block for the synthesis of these complex architectures, allowing for the introduction of two identical or different aryl groups in a divergent manner.

This application note provides a detailed protocol for the double Suzuki-Miyaura coupling of this compound with a heterocyclic boronic acid, specifically 3-pyridylboronic acid, to synthesize 3,5-di(pyridin-3-yl)-1,1'-biphenyl. This protocol is intended for researchers, scientists, and drug development professionals seeking to construct complex poly-aryl scaffolds.

Reaction Scheme

The overall transformation described in this protocol is the palladium-catalyzed double Suzuki-Miyaura coupling of this compound with two equivalents of 3-pyridylboronic acid.

Caption: General reaction scheme for the Suzuki-Miyaura coupling.

Experimental Protocol

This protocol details the synthesis of 3,5-di(pyridin-3-yl)-1,1'-biphenyl from this compound and 3-pyridylboronic acid.

Materials:

  • This compound

  • 3-Pyridylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene, anhydrous

  • Ethanol, absolute

  • Deionized Water

  • Ethyl acetate (for workup)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen) setup

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser were added this compound (1.00 g, 3.21 mmol), 3-pyridylboronic acid (0.87 g, 7.05 mmol, 2.2 equiv), and sodium carbonate (1.36 g, 12.82 mmol, 4.0 equiv).

  • Solvent Addition: A solvent mixture of toluene (20 mL), ethanol (10 mL), and water (10 mL) was added to the flask.

  • Degassing: The reaction mixture was degassed by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, tetrakis(triphenylphosphine)palladium(0) (0.185 g, 0.16 mmol, 5 mol%) was added to the reaction mixture.

  • Reaction: The mixture was heated to reflux (approximately 95-100 °C) and stirred vigorously under an inert atmosphere. The progress of the reaction was monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, the reaction mixture was cooled to room temperature. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 30 mL). The combined organic layers were washed with water (50 mL) and then with brine (50 mL).

  • Purification: The organic layer was dried over anhydrous magnesium sulfate, filtered, and the solvent was removed under reduced pressure. The crude product was purified by flash column chromatography on silica gel (eluent: a gradient of ethyl acetate in hexanes) to afford the pure 3,5-di(pyridin-3-yl)-1,1'-biphenyl as a white to off-white solid.

Data Presentation

The following table summarizes the quantitative data for the Suzuki-Miyaura coupling protocol described above.

ParameterValue
Reactants
This compound (mmol)3.21
3-Pyridylboronic acid (mmol)7.05 (2.2 equivalents)
Catalyst
Pd(PPh₃)₄ (mol%)5
Base
Na₂CO₃ (mmol)12.82 (4.0 equivalents)
Solvent System
Toluene (mL)20
Ethanol (mL)10
Water (mL)10
Reaction Conditions
Temperature (°C)Reflux (~95-100)
Reaction Time (h)12-24
Product
3,5-Di(pyridin-3-yl)-1,1'-biphenyl
Expected YieldTypically >80% after purification

Note: The expected yield is based on typical outcomes for similar Suzuki-Miyaura coupling reactions and may vary depending on the specific reaction setup and purification efficiency.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for the Suzuki-Miyaura coupling of this compound.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start Combine Reactants: This compound 3-Pyridylboronic Acid Na₂CO₃ add_solvents Add Solvents: Toluene, Ethanol, Water start->add_solvents degas Degas with Ar/N₂ add_solvents->degas add_catalyst Add Pd(PPh₃)₄ degas->add_catalyst reflux Heat to Reflux (~95-100°C, 12-24h) add_catalyst->reflux cool Cool to Room Temp. reflux->cool extract Liquid-Liquid Extraction (Ethyl Acetate/Water) cool->extract wash Wash with Water & Brine extract->wash dry Dry with MgSO₄ wash->dry concentrate Remove Solvent dry->concentrate purify Column Chromatography concentrate->purify end Pure 3,5-Di(pyridin-3-yl)-1,1'-biphenyl purify->end

Caption: Experimental workflow for the synthesis of 3,5-di(pyridin-3-yl)-1,1'-biphenyl.

Conclusion

This application note provides a robust and detailed protocol for the synthesis of a complex poly-aryl scaffold using this compound as a key building block. The Suzuki-Miyaura coupling reaction offers a reliable method for the construction of such molecules, which are of high interest in the fields of medicinal chemistry and materials science. The provided experimental details, quantitative data summary, and workflow visualization are intended to facilitate the successful implementation of this synthetic strategy in a research and development setting.

Application Notes and Protocols for the Synthesis of Poly(p-phenylene) from 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of poly(p-phenylene) using 3,5-Dibromo-1,1'-biphenyl as a key monomer. The methodologies described herein are based on established nickel-catalyzed coupling reactions, a robust method for the formation of carbon-carbon bonds in polymerization processes.

Introduction

Poly(p-phenylene) (PPP) and its derivatives are a class of conjugated polymers that have garnered significant interest due to their exceptional thermal stability, chemical resistance, and unique optoelectronic properties. These characteristics make them promising materials for a range of applications, including advanced composites, high-performance insulators, and as components in organic light-emitting diodes (OLEDs) and other electronic devices. The use of substituted biphenyl monomers, such as this compound, allows for the synthesis of polymers with modified solubility and processing characteristics, which is a crucial aspect of materials development.

The primary synthetic route detailed in these notes is the nickel-catalyzed Yamamoto-type coupling polymerization. This method offers an efficient pathway to high molecular weight poly(phenylene)s.[1]

Data Presentation

The following table summarizes key quantitative data related to the synthesis of a poly(phenylene) block copolymer incorporating a 3,5-disubstituted biphenyl monomer, based on a model reaction. This data is crucial for reproducibility and for understanding the characteristics of the resulting polymer.

ParameterValueReference
Monomers 3,5-Dichlorobiphenyl (3,5-DCBP), Chlorine-end-capped aryl ether oligomer[1]
Catalyst Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)[1]
Reaction Time 4 hours[1]
Polymer Structure Confirmation ¹H NMR Spectroscopy[1]
¹H NMR Chemical Shifts (ppm) Significant shifting and broadening of peaks from the 3,5-DCBP monomer[1]

Experimental Protocols

Protocol 1: Nickel-Catalyzed Polymerization of this compound

This protocol is adapted from a procedure for the synthesis of poly(phenylene) block copolymers using a similar dichlorinated monomer.[1] Researchers should optimize conditions for the specific dibromo- monomer.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂)

  • 2,2'-Bipyridine

  • 1,5-Cyclooctadiene

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent (e.g., Tetrahydrofuran)

  • Methanol

  • 6 M Hydrochloric Acid (HCl)

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, charge a dry Schlenk flask with bis(1,5-cyclooctadiene)nickel(0) (Ni(COD)₂), 2,2'-bipyridine, and 1,5-cyclooctadiene in a suitable anhydrous solvent such as DMF.

  • Monomer Addition: To the catalyst mixture, add this compound.

  • Polymerization: Heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80°C for DMF) and stir for a designated period (e.g., 4 hours). The progress of the polymerization can be monitored by observing the increase in viscosity of the solution.

  • Precipitation and Purification: After the polymerization is complete, cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the solution to a stirred solution of 6 M HCl in methanol.

  • Washing: Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer, catalyst residues, and oligomeric byproducts.

  • Drying: Dry the purified polymer under vacuum at an elevated temperature (e.g., 60-70°C) until a constant weight is achieved.

Characterization:

The resulting polymer should be characterized to determine its structure, molecular weight, and purity. Recommended techniques include:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI).

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Characterization reagents Monomer & Catalyst (this compound, Ni(COD)₂) polymerization Polymerization (e.g., 4h at 80°C) reagents->polymerization solvent Anhydrous Solvent (e.g., DMF) solvent->polymerization precipitation Precipitation (in HCl/Methanol) polymerization->precipitation washing Washing (with Methanol) precipitation->washing drying Drying (under vacuum) washing->drying analysis Analysis (NMR, GPC, FTIR, TGA) drying->analysis

Caption: Experimental workflow for the synthesis of poly(p-phenylene).

Yamamoto Coupling Reaction Mechanism

yamamoto_coupling Ni0 Ni(0)L₂ OxAdd1 Br-Ni(II)L₂-Ar-Br Ni0->OxAdd1 Oxidative Addition NiBr2 Ni(II)Br₂L₂ Monomer1 Br-Ar-Br Monomer1->OxAdd1 OxAdd2 Br-Ni(II)L₂-Ar-Ar-Br OxAdd1->OxAdd2 Coupling Monomer2 Br-Ar-Br Monomer2->OxAdd2 OxAdd2->Ni0 (Regeneration) Polymer -(Ar)n- OxAdd2->Polymer Reductive Elimination

References

Application of 3,5-Dibromo-1,1'-biphenyl in OLED Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-OLED-DBBP-001

Introduction

Organic Light-Emitting Diodes (OLEDs) have become a leading technology in the display and lighting industries due to their superior contrast, vibrant colors, and thin form factor. The performance of OLED devices is intrinsically linked to the quality and functionality of the organic materials used within their multilayer structures. 3,5-Dibromo-1,1'-biphenyl is a key precursor in the synthesis of high-performance host and hole-transporting materials (HTMs) for OLEDs. Its strategic bromine substitution allows for versatile molecular design through cross-coupling reactions, enabling the creation of materials with tailored electronic and thermal properties. This document outlines the application of this compound in the synthesis of advanced OLED materials, providing detailed experimental protocols and performance data.

Core Applications

This compound serves as a foundational building block for various OLED materials, primarily through the functionalization of its bromine atoms via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of functional groups, leading to the synthesis of:

  • Host Materials: These materials form the matrix for the emissive dopants in the light-emitting layer of an OLED. They are designed to have high triplet energies to confine the excitons on the guest emitter molecules, and good charge transport properties to ensure efficient recombination.

  • Hole Transport Materials (HTMs): HTMs facilitate the efficient injection and transport of holes from the anode to the emissive layer, contributing to the overall device efficiency and stability.

A prominent example of a high-performance OLED material derived from a 3,5-disubstituted phenyl precursor, logically synthesized from this compound, is the host material 3-(3,5-di(9H-carbazol-9-yl)phenyl)-9H-xanthen-9-one (Xp-mCP) .[1] This material has demonstrated excellent performance in green thermally activated delayed fluorescence (TADF) OLEDs.[1]

Quantitative Data Presentation

The performance of OLEDs is evaluated based on several key metrics, including external quantum efficiency (EQE), current efficiency, power efficiency, and operational lifetime. The following table summarizes the performance of a green TADF OLED utilizing a host material conceptually derived from a 3,5-disubstituted phenyl precursor.

Host MaterialDopant EmitterMax. EQE (%)Device StructureReference
Xp-mCPt4CzIPN (green TADF)19.3ITO/HTL/Xp-mCP:t4CzIPN/ETL/LiF/Al[1]

Experimental Protocols

Synthesis of 3,5-di(9H-carbazol-9-yl)-1,1'-biphenyl from this compound

This protocol describes a general procedure for the synthesis of a key intermediate for host materials like Xp-mCP, using a Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Carbazole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Nitrogen or Argon gas

Procedure:

  • In a nitrogen-filled glovebox, add this compound (1.0 eq), carbazole (2.2 eq), and sodium tert-butoxide (2.5 eq) to a dry Schlenk flask.

  • Add anhydrous toluene to the flask.

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 eq) and tri(tert-butyl)phosphine (0.04 eq) in anhydrous toluene.

  • Add the catalyst solution to the reaction mixture.

  • Seal the Schlenk flask and heat the reaction mixture at 110 °C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, quench the reaction with water.

  • Extract the product with dichloromethane and wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and dichloromethane as the eluent to obtain 3,5-di(9H-carbazol-9-yl)-1,1'-biphenyl.

General Protocol for OLED Device Fabrication

This protocol outlines a typical procedure for the fabrication of a multilayer OLED device by thermal evaporation in a high-vacuum chamber.

Materials:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole Injection Layer (HIL) material (e.g., HAT-CN)

  • Hole Transport Layer (HTL) material (e.g., TAPC)

  • Host material (e.g., Xp-mCP)

  • Emissive dopant (e.g., t4CzIPN)

  • Electron Transport Layer (ETL) material (e.g., TPBi)

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Aluminum (Al) for the cathode

Procedure:

  • Clean the ITO-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat them with UV-ozone for 15 minutes.

  • Transfer the cleaned substrates to a high-vacuum thermal evaporation system (pressure < 10⁻⁶ Torr).

  • Deposit the organic layers sequentially onto the ITO substrate. For the emissive layer, co-evaporate the host material and the dopant from separate sources at a controlled ratio. A typical device structure would be:

    • ITO / HIL (10 nm) / HTL (40 nm) / Host:Dopant (20 nm, e.g., 10 wt% dopant) / ETL (40 nm) / EIL (1 nm) / Al (100 nm)

  • Control the deposition rate and thickness of each layer using quartz crystal monitors.

  • After the deposition of all organic layers, deposit the aluminum cathode.

  • Encapsulate the completed device in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

Visualizations

Synthesis_Pathway Synthesis of a Carbazole-Substituted Biphenyl Host Material Precursor This compound This compound Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Carbazole Carbazole Carbazole->Buchwald-Hartwig Amination 3,5-di(9H-carbazol-9-yl)-1,1'-biphenyl 3,5-di(9H-carbazol-9-yl)-1,1'-biphenyl Buchwald-Hartwig Amination->3,5-di(9H-carbazol-9-yl)-1,1'-biphenyl Further Functionalization Further Functionalization 3,5-di(9H-carbazol-9-yl)-1,1'-biphenyl->Further Functionalization OLED Host Material (e.g., Xp-mCP) OLED Host Material (e.g., Xp-mCP) Further Functionalization->OLED Host Material (e.g., Xp-mCP)

Caption: Synthetic pathway for a carbazole-based host material precursor.

OLED_Workflow General OLED Fabrication Workflow cluster_0 Substrate Preparation cluster_1 Thin Film Deposition (High Vacuum) cluster_2 Device Finalization ITO Substrate ITO Substrate Cleaning Cleaning ITO Substrate->Cleaning UV-Ozone Treatment UV-Ozone Treatment Cleaning->UV-Ozone Treatment Hole Injection Layer Hole Injection Layer UV-Ozone Treatment->Hole Injection Layer Transfer to Vacuum Chamber Hole Transport Layer Hole Transport Layer Hole Injection Layer->Hole Transport Layer Emissive Layer (Host + Dopant) Emissive Layer (Host + Dopant) Hole Transport Layer->Emissive Layer (Host + Dopant) Electron Transport Layer Electron Transport Layer Emissive Layer (Host + Dopant)->Electron Transport Layer Electron Injection Layer Electron Injection Layer Electron Transport Layer->Electron Injection Layer Cathode (Al) Cathode (Al) Electron Injection Layer->Cathode (Al) Encapsulation Encapsulation Cathode (Al)->Encapsulation Testing & Characterization Testing & Characterization Encapsulation->Testing & Characterization

Caption: Workflow for fabricating a multilayer OLED device.

Caption: Diagram of a typical multilayer OLED structure.

References

Application Notes and Protocols for the Polymerization of 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,5-Dibromo-1,1'-biphenyl as a monomer in the synthesis of poly(m-phenylene)s, a class of polymers with significant potential in advanced materials and organic electronics. The strategic placement of the bromine atoms at the 3 and 5 positions allows for the formation of meta-linked aromatic polymers through various cross-coupling reactions. This document details the primary polymerization methods, experimental protocols, and expected material properties.

Introduction

This compound is a key building block for creating polymers with unique thermal, electrical, and optical properties. The resulting poly(m-phenylene)s are characterized by a non-coplanar structure which imparts solubility and processability, often lacking in their linear para-linked counterparts. These polymers are of interest for applications such as organic light-emitting diodes (OLEDs), organic semiconductors, and high-performance coatings.[1] The primary polymerization techniques employed for this monomer are Yamamoto coupling and Suzuki polycondensation.

Polymerization Reactions

Yamamoto Coupling Polymerization

Yamamoto coupling is a dehalogenative polycondensation reaction that involves the homocoupling of aryl halides, promoted by a nickel(0) complex. This method is particularly effective for the synthesis of poly(m-phenylene) from this compound, yielding polymers with a high degree of polymerization.[1]

Suzuki Polycondensation

Suzuki polycondensation is a versatile palladium-catalyzed cross-coupling reaction between an aryl dihalide and an aryldiboronic acid or ester. For the polymerization of this compound, it is typically reacted with a benzene-1,3-diboronic acid derivative to yield the corresponding poly(m-phenylene). This method offers good control over the polymer structure.

Experimental Protocols

Protocol 1: Synthesis of Poly(m-phenylene) via Yamamoto Coupling

This protocol describes the synthesis of poly(m-phenylene) through the nickel-catalyzed homocoupling of this compound.

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • 1,5-Cyclooctadiene (COD)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Acetone

  • Hydrochloric acid (HCl)

Procedure:

  • In a glovebox, charge a dry Schlenk flask with bis(1,5-cyclooctadiene)nickel(0) and 2,2'-bipyridine.

  • Add anhydrous DMF to the flask and stir the mixture at 60°C for 30 minutes to form the active Ni(0) complex.

  • Add this compound to the reaction mixture.

  • Continue stirring the mixture at 60°C for 48 hours under an inert atmosphere (e.g., argon or nitrogen).

  • After cooling to room temperature, pour the reaction mixture into a stirred solution of methanol/hydrochloric acid to precipitate the polymer.

  • Filter the crude polymer and wash it sequentially with methanol, acetone, and hot water to remove catalyst residues and oligomers.

  • Dry the polymer in a vacuum oven at 60°C overnight.

Logical Workflow for Yamamoto Coupling:

Yamamoto_Coupling cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_workup Work-up and Purification Ni_COD2 Ni(COD)₂ Active_Catalyst Active Ni(0) Complex Ni_COD2->Active_Catalyst bpy 2,2'-Bipyridine bpy->Active_Catalyst DMF Anhydrous DMF DMF->Active_Catalyst 60°C, 30 min Polymerization_Step Polymerization Active_Catalyst->Polymerization_Step 60°C, 48 h Monomer This compound Monomer->Polymerization_Step Precipitation Precipitation (Methanol/HCl) Polymerization_Step->Precipitation Washing Washing (Methanol, Acetone, Water) Precipitation->Washing Drying Drying (Vacuum Oven) Washing->Drying Final_Polymer Poly(m-phenylene) Drying->Final_Polymer

Caption: Workflow for the synthesis of poly(m-phenylene) via Yamamoto coupling.

Protocol 2: Synthesis of Poly(m-phenylene) via Suzuki Polycondensation

This protocol outlines the synthesis of poly(m-phenylene) by the palladium-catalyzed cross-coupling of this compound with 1,3-benzenediboronic acid pinacol ester.

Materials:

  • This compound

  • 1,3-Benzenediboronic acid pinacol ester

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Aliquat 336 (phase transfer catalyst)

  • Toluene

  • Water

  • Methanol

  • Acetone

Procedure:

  • To a Schlenk flask, add this compound, 1,3-benzenediboronic acid pinacol ester, and tetrakis(triphenylphosphine)palladium(0).

  • Add toluene to the flask, followed by an aqueous solution of potassium carbonate and a few drops of Aliquat 336.

  • Degas the mixture by bubbling with argon for 30 minutes.

  • Heat the reaction mixture to 90°C and stir vigorously for 72 hours under an inert atmosphere.

  • After cooling, separate the organic layer and precipitate the polymer by pouring it into a large volume of methanol.

  • Filter the polymer and redissolve it in a minimal amount of toluene.

  • Reprecipitate the polymer in methanol to further purify it.

  • Wash the final product with acetone and dry it under vacuum at 60°C.

Signaling Pathway for Suzuki Polycondensation:

Suzuki_Polycondensation cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_products Products Dibromo This compound OxAdd Oxidative Addition Dibromo->OxAdd Diboronic 1,3-Benzenediboronic acid pinacol ester Transmetal Transmetalation Diboronic->Transmetal Pd0 Pd(0)L_n Pd0->OxAdd + Ar-X Pd_Aryl_Halide Ar-Pd(II)-X(L_n) OxAdd->Pd_Aryl_Halide Pd_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetal->Pd_Diaryl RedElim Reductive Elimination RedElim->Pd0 regenerates Polymer Poly(m-phenylene) RedElim->Polymer Pd_Aryl_Halide->Transmetal + Ar'-B(OR)₂ Pd_Diaryl->RedElim forms Ar-Ar'

Caption: Catalytic cycle of Suzuki polycondensation.

Data Presentation

The following tables summarize representative quantitative data for the polymerization of this compound and related m-phenylene monomers. Please note that specific results can vary based on the exact reaction conditions and purification methods.

Table 1: Representative Data for Yamamoto Coupling of Dibromoarenes

MonomerCatalyst SystemTemp (°C)Time (h)Yield (%)Mₙ (kDa)Mₙ/Mₙ (PDI)
3,5-DibromobiphenylNi(COD)₂ / bpy6048~8515 - 251.8 - 2.5
1,3-DibromobenzeneNi(COD)₂ / bpy6024>9010 - 202.0 - 2.8

Data synthesized from general procedures for Yamamoto coupling of dibromoarenes.

Table 2: Representative Data for Suzuki Polycondensation of Dibromoarenes

Dibromo MonomerDiboronic EsterCatalystBaseTemp (°C)Time (h)Yield (%)Mₙ (kDa)Mₙ/Mₙ (PDI)
3,5-Dibromobiphenyl1,3-Benzenediboronic acid pinacol esterPd(PPh₃)₄K₂CO₃9072~8012 - 201.7 - 2.3
1,3-Dibromobenzene1,3-Benzenediboronic acid pinacol esterPd(PPh₃)₄K₂CO₃9072~8518 - 301.9 - 2.6

Data synthesized from general procedures for Suzuki polycondensation of dibromoarenes.

Conclusion

This compound serves as a valuable monomer for the synthesis of soluble and processable poly(m-phenylene)s via Yamamoto and Suzuki coupling reactions. The protocols provided herein offer a foundation for researchers to produce these materials. The resulting polymers, with their unique meta-linkages, are promising candidates for a variety of applications in organic electronics and advanced materials science. Further optimization of reaction conditions can be explored to tailor the molecular weight and properties of the final polymers for specific applications.

References

Application Notes and Protocols for Cross-Coupling Reactions with 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of 3,5-Dibromo-1,1'-biphenyl utilizing common palladium-catalyzed cross-coupling reactions. The selective mono- or di-substitution of this substrate allows for the synthesis of a diverse range of functionalized biphenyl derivatives, which are valuable precursors in drug discovery, materials science, and organic electronics.

Introduction

This compound is a versatile building block for the synthesis of complex molecular architectures. The two bromine atoms, located at the 3 and 5 positions of one of the phenyl rings, can be selectively or exhaustively substituted through various cross-coupling methodologies. This allows for the controlled introduction of a wide array of functional groups, including aryl, vinyl, alkynyl, and amino moieties. This document outlines generalized experimental setups for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions using this compound as the starting material.

Data Presentation: Typical Reaction Parameters

The following tables summarize typical quantitative data for the cross-coupling reactions of this compound. Please note that these are representative values, and optimization may be necessary for specific substrates and desired outcomes.

Table 1: Suzuki-Miyaura Coupling of this compound

Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012-2485-95 (Di-substituted)
4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Dioxane1101670-85 (Mono-substituted)
Pyridin-3-ylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF902460-75 (Mono-substituted)

Table 2: Heck Reaction of this compound

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (1)P(o-tolyl)₃ (2)Et₃N (2)DMF1001870-80 (Mono-substituted)
Ethyl acrylatePd(OAc)₂ (2)PPh₃ (4)NaOAc (2)NMP1202465-75 (Di-substituted)
1-OcteneHerrmann's Catalyst (0.5)-Na₂CO₃ (2)DMAc1403650-60 (Mixture)

Table 3: Sonogashira Coupling of this compound

AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (5)Et₃NTHF651280-90 (Di-substituted)
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (6)DiisopropylamineToluene801675-85 (Mono-substituted)
1-HeptynePd(OAc)₂ (1.5)CuI (3)PiperidineDMF902460-70 (Mixture)

Table 4: Buchwald-Hartwig Amination of this compound

AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (2.2)Toluene1001870-85 (Mono-substituted)
MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2.5)Dioxane1102465-75 (Mono-substituted)
BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)t-BuOH1002070-80 (Mono-substituted)

Experimental Protocols

The following are generalized procedures. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise noted.

Suzuki-Miyaura Coupling: Synthesis of 3,5-Diphenyl-1,1'-biphenyl

This protocol describes the di-arylation of this compound. For mono-arylation, the stoichiometry of the boronic acid should be reduced to 1.0-1.2 equivalents.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (2.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)

  • Potassium phosphate (K₃PO₄, 4.0 equiv)

  • Toluene

  • Deionized water

Procedure:

  • To a Schlenk flask, add this compound, phenylboronic acid, and potassium phosphate.

  • Add toluene and deionized water (typically in a 4:1 to 5:1 ratio).

  • Degas the mixture by bubbling with argon or nitrogen for 20-30 minutes.

  • Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3,5-diphenyl-1,1'-biphenyl.

Heck Reaction: Synthesis of 3-Bromo-5-styryl-1,1'-biphenyl

This protocol describes a mono-vinylation reaction. For di-vinylation, the stoichiometry of the alkene should be increased, and reaction times and temperatures may need to be adjusted.

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 equiv)

  • Triethylamine (Et₃N, 2.0 equiv)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealable reaction tube, combine this compound, styrene, and triethylamine in DMF.

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Add Pd(OAc)₂ and tri(o-tolyl)phosphine to the mixture.

  • Seal the tube and heat the reaction to 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After the reaction is complete (typically 18-24 hours), cool the mixture to room temperature.

  • Filter the reaction mixture to remove any precipitated salts.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-bromo-5-styryl-1,1'-biphenyl.

Sonogashira Coupling: Synthesis of 3,5-Bis(phenylethynyl)-1,1'-biphenyl

This protocol outlines the di-alkynylation of this compound.

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (2.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv)

  • Copper(I) iodide (CuI, 0.05 equiv)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise via syringe.

  • Stir the reaction mixture at 65 °C.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-16 hours).

  • Cool the reaction to room temperature and filter off the ammonium salt precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield 3,5-bis(phenylethynyl)-1,1'-biphenyl.

Buchwald-Hartwig Amination: Synthesis of 3-Bromo-5-(phenylamino)-1,1'-biphenyl

This protocol details a selective mono-amination.

Materials:

  • This compound (1.0 equiv)

  • Aniline (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 equiv)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl, 0.03 equiv)

  • Sodium tert-butoxide (NaOtBu, 2.2 equiv)

  • Toluene

Procedure:

  • In a glovebox, charge a Schlenk tube with Pd₂(dba)₃, BINAP, and sodium tert-butoxide.

  • Add this compound and a stir bar.

  • Remove the tube from the glovebox, add anhydrous toluene and aniline via syringe under a counterflow of inert gas.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction for completion by TLC or GC-MS (typically 18-24 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to afford 3-bromo-5-(phenylamino)-1,1'-biphenyl.

Mandatory Visualizations

Experimental Workflow

experimental_workflow reagents Reagents: This compound Coupling Partner Catalyst & Ligand Base & Solvent setup Reaction Setup (Inert Atmosphere) reagents->setup 1 reaction Reaction (Heating & Stirring) setup->reaction 2 workup Work-up (Extraction & Washing) reaction->workup 3 purification Purification (Column Chromatography) workup->purification 4 product Final Product purification->product 5

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Catalytic Cycle

suzuki_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OR)₂ ar_pd_ar Ar-Pd(II)-Ar'(L₂) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction Catalytic Cycle

heck_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd2_complex migratory_insertion Migratory Insertion pd2_complex->migratory_insertion Alkene pd_alkyl (Alkene)Ar-Pd(II)-Br(L) migratory_insertion->pd_alkyl beta_hydride β-Hydride Elimination pd_alkyl->beta_hydride hydrido_pd H-Pd(II)-Br(L₂) beta_hydride->hydrido_pd Substituted Alkene hydrido_pd->pd0 + Base - HB-Base

Caption: Catalytic cycle for the Heck reaction.

Sonogashira Coupling Catalytic Cycle

sonogashira_cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd2_complex transmetalation_pd Transmetalation pd2_complex->transmetalation_pd ar_pd_alkyne Ar-Pd(II)-C≡CR(L₂) transmetalation_pd->ar_pd_alkyne alkyne_deprotonation Alkyne Deprotonation transmetalation_pd->alkyne_deprotonation Regenerates Cu(I) reductive_elimination Reductive Elimination ar_pd_alkyne->reductive_elimination reductive_elimination->pd0 Ar-C≡CR cu_acetylide Cu-C≡CR cu_acetylide->transmetalation_pd To Pd Cycle alkyne_deprotonation->cu_acetylide + CuI, Base

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination Catalytic Cycle

buchwald_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)-Br(L₂) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination HNR'₂ pd_amine_complex [Ar-Pd(II)(HNR'₂)-Br(L)]⁺ amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation + Base pd_amido Ar-Pd(II)-NR'₂(L) deprotonation->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Ar-NR'₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

The Role of 3,5-Dibromo-1,1'-biphenyl in Flame Retardant Synthesis: Application Notes and Theoretical Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dibromo-1,1'-biphenyl is a brominated aromatic compound that, while not extensively documented as a direct precursor in commercially available flame retardants, holds significant potential as a building block for the synthesis of novel flame-retardant additives and reactive monomers. Its dibromo functionality allows for the introduction of phosphorus-containing moieties or for its incorporation into polymeric structures, thereby imparting flame-retardant properties to various materials. This document provides an overview of the theoretical applications of this compound in flame retardant synthesis, including potential synthetic pathways and generic experimental protocols. The information presented is based on established chemical principles for analogous brominated compounds, as specific data for the 3,5-isomer is limited in the current scientific literature.

Introduction

Brominated flame retardants (BFRs) are a class of organobromine compounds that are added to or reacted with polymers to inhibit or delay the combustion process. The primary mechanism of action for most BFRs involves the release of bromine radicals upon heating, which can interfere with the radical chain reactions of combustion in the gas phase. Polybrominated biphenyls (PBBs) are a subgroup of BFRs. While the use of some PBBs has been restricted due to environmental and health concerns, the synthesis of novel, high-molecular-weight, or reactive brominated compounds that are less prone to migration and bioaccumulation remains an active area of research.

This compound, with its two bromine atoms on one of the phenyl rings, offers a versatile platform for chemical modification. It can theoretically be functionalized to create additive flame retardants or used as a monomer in the synthesis of inherently flame-retardant polymers.

Theoretical Applications in Flame Retardant Synthesis

The application of this compound in flame retardant synthesis can be broadly categorized into two approaches:

  • Synthesis of Additive Flame Retardants: Modification of the biphenyl core by introducing phosphorus-containing groups can lead to the creation of synergistic flame retardants that combine the gas-phase activity of bromine with the condensed-phase action of phosphorus.

  • Synthesis of Reactive Flame Retardants: The bromine atoms can serve as reactive sites for polymerization reactions, allowing the incorporation of the dibromobiphenyl moiety directly into the polymer backbone.

Synthesis of Phosphorus-Containing Derivatives (Additive Flame Retardants)

The introduction of phosphine oxide or phosphonate groups onto the this compound scaffold can create a molecule with enhanced flame retardancy due to the synergistic effects of bromine and phosphorus.

Proposed Synthetic Pathway: Synthesis of a Bis(phosphine oxide) Derivative

A potential route to a phosphorus-containing derivative involves a coupling reaction, for example, with a secondary phosphine oxide like diphenylphosphine oxide.

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Reaction cluster_3 Product This compound This compound Coupling Reaction\n(e.g., Pd-catalyzed) Coupling Reaction (e.g., Pd-catalyzed) This compound->Coupling Reaction\n(e.g., Pd-catalyzed) Diphenylphosphine oxide Diphenylphosphine oxide Diphenylphosphine oxide->Coupling Reaction\n(e.g., Pd-catalyzed) Biphenyl-3,5-diylbis(diphenylphosphine oxide) Biphenyl-3,5-diylbis(diphenylphosphine oxide) Coupling Reaction\n(e.g., Pd-catalyzed)->Biphenyl-3,5-diylbis(diphenylphosphine oxide)

Caption: Theoretical synthesis of a phosphine oxide derivative.

Generic Experimental Protocol for Palladium-Catalyzed Phosphinylation:

  • Materials: this compound, diphenylphosphine oxide, palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), phosphine ligand (e.g., Xantphos, dppf), a base (e.g., Cs₂CO₃, K₃PO₄), and an anhydrous solvent (e.g., toluene, dioxane).

  • Procedure:

    • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1 equivalent), diphenylphosphine oxide (2.2 equivalents), palladium catalyst (0.01-0.05 equivalents), phosphine ligand (0.02-0.1 equivalents), and the base (2.5 equivalents).

    • Add the anhydrous solvent via syringe.

    • Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir for a designated time (e.g., 12-24 hours), monitoring the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS).

    • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired phosphine oxide derivative.

Synthesis of Flame-Retardant Polymers (Reactive Flame Retardants)

This compound can be used as a monomer in polymerization reactions such as Suzuki or Ullmann coupling to create polymers with the dibromobiphenyl unit in their backbone.

Proposed Synthetic Pathway: Polymerization via Suzuki Coupling

G cluster_0 Monomers cluster_1 Reaction cluster_2 Product This compound This compound Suzuki Polycondensation Suzuki Polycondensation This compound->Suzuki Polycondensation Aryl-diboronic acid Aryl-diboronic acid Aryl-diboronic acid->Suzuki Polycondensation Flame Retardant Polymer Flame Retardant Polymer Suzuki Polycondensation->Flame Retardant Polymer

Caption: Theoretical polymerization via Suzuki coupling.

Generic Experimental Protocol for Suzuki Polycondensation:

  • Materials: this compound, an aromatic diboronic acid or its ester, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., aqueous K₂CO₃ or CsF), and a solvent system (e.g., toluene/water or DMF).

  • Procedure:

    • In a reaction vessel, dissolve this compound (1 equivalent) and the aromatic diboronic acid derivative (1 equivalent) in the organic solvent.

    • Add the aqueous solution of the base.

    • Degas the mixture by bubbling with an inert gas for 20-30 minutes.

    • Add the palladium catalyst and heat the mixture to reflux (e.g., 80-100 °C) under an inert atmosphere for 24-72 hours.

    • After cooling, precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.

    • Collect the polymer by filtration, wash it thoroughly with water and methanol, and dry it under vacuum.

Mechanism of Flame Retardancy

The flame-retardant action of materials derived from this compound would likely operate through the following mechanisms:

  • Gas-Phase Inhibition (Bromine): At combustion temperatures, the C-Br bonds cleave, releasing bromine radicals (Br•). These radicals act as scavengers for the high-energy H• and OH• radicals that propagate the fire, replacing them with less reactive Br• radicals and HBr. This interruption of the radical chain reaction slows down or extinguishes the flame.[1]

  • Condensed-Phase Action (Phosphorus, if present): Phosphorus-containing compounds can decompose upon heating to form phosphoric acid. The phosphoric acid acts as a dehydrating agent, promoting the formation of a protective char layer on the surface of the polymer. This char layer insulates the underlying material from heat and oxygen, and prevents the release of flammable volatiles.

  • Synergistic Effect (Bromine-Phosphorus): When both bromine and phosphorus are present, they can exhibit a synergistic effect. The phosphorus-based char layer can trap the bromine-containing species, increasing their concentration in the condensed phase and enhancing their gas-phase radical trapping efficiency upon release.

G cluster_0 Combustion Cycle cluster_1 Flame Retardant Action Heat Heat Polymer Degradation Polymer Degradation Heat->Polymer Degradation initiates Flammable Gases Flammable Gases Polymer Degradation->Flammable Gases releases Combustion in Gas Phase Combustion in Gas Phase Flammable Gases->Combustion in Gas Phase fuel Combustion in Gas Phase->Heat releases Bromine Release (Gas Phase) Bromine Release (Gas Phase) Bromine Release (Gas Phase)->Combustion in Gas Phase inhibits (radical trapping) Char Formation (Condensed Phase) Char Formation (Condensed Phase) Char Formation (Condensed Phase)->Polymer Degradation insulates Char Formation (Condensed Phase)->Flammable Gases prevents release

Caption: General mechanism of brominated and phosphorus flame retardants.

Quantitative Data

Due to the limited specific research on flame retardants synthesized directly from this compound, a comprehensive table of quantitative performance data (e.g., Limiting Oxygen Index, UL-94 classification, heat release rate) is not available in the reviewed literature. The performance of any flame retardant derived from this molecule would need to be determined experimentally and would depend on the final chemical structure, its concentration in the polymer matrix, and the nature of the polymer itself.

Conclusion

This compound represents a promising but currently under-explored starting material for the synthesis of novel flame retardants. The theoretical synthetic pathways outlined in this document, based on well-established organometallic and polymer chemistry, provide a roadmap for future research in this area. The development of new flame retardants from this precursor could lead to materials with tailored properties, potentially offering improved performance and a better environmental profile compared to some existing BFRs. Experimental validation is required to ascertain the efficacy of these proposed compounds and to fully characterize their flame-retardant properties.

References

Application Notes and Protocols: Utilizing 3,5-Dibromo-1,1'-biphenyl in the Synthesis of Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel conjugated polymers using 3,5-Dibromo-1,1'-biphenyl as a key monomer. The protocols outlined below are based on established palladium-catalyzed Suzuki coupling and nickel-mediated Yamamoto polymerization reactions, which are fundamental methods for the formation of carbon-carbon bonds in polymer chemistry. The resulting poly(m-biphenylene) structures are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their unique optical and electronic properties.

Introduction

This compound is a versatile building block for the synthesis of conjugated polymers. The bromine atoms at the 3 and 5 positions of one of the phenyl rings allow for the formation of meta-linked polymer chains. This specific linkage influences the polymer's conformation and electronic properties, often leading to materials with high thermal stability and distinct photophysical characteristics. The synthesis of these polymers is typically achieved through cross-coupling reactions, which enable precise control over the polymer backbone.

Key Polymerization Methodologies

Two primary methods for the polymerization of this compound are Suzuki coupling and Yamamoto polymerization. Both methods are effective in creating aryl-aryl bonds to form the polymer chain.

Suzuki Coupling Polymerization

Suzuki coupling involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. In this case, this compound is reacted with a diboronic acid or diboronic ester comonomer.

Yamamoto Polymerization

Yamamoto polymerization is a homocoupling reaction of aryl halides mediated by a nickel(0) complex. This method is advantageous as it only requires the this compound monomer to produce the corresponding polymer.[1]

Data Presentation

The following tables summarize typical quantitative data for conjugated polymers synthesized using methodologies applicable to this compound. The data is representative of what can be expected for poly(m-biphenylene) and its copolymers.

Table 1: Molecular Weight and Polydispersity Index of Representative Biphenyl-Based Polymers

Polymerization MethodComonomerMn (kDa)Mw (kDa)Polydispersity Index (PDI)
Suzuki Coupling1,4-Benzenediboronic acid15 - 3030 - 602.0 - 2.5
Suzuki Coupling2,5-Thiophenediylbis(boronic acid)12 - 2525 - 502.0 - 2.8
Yamamoto PolymerizationNone (Homopolymerization)10 - 2020 - 402.0 - 3.0

Note: Mn = Number-average molecular weight, Mw = Weight-average molecular weight. Data is generalized from typical results for similar conjugated polymers.

Table 2: Optical and Electrochemical Properties of Representative Biphenyl-Based Polymers

Polymer TypeAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)HOMO (eV)LUMO (eV)Optical Band Gap (eV)
Poly(m-biphenylene)320 - 350400 - 450-5.8 to -5.6-2.4 to -2.23.2 - 3.4
Biphenyl-alt-Fluorene Copolymer360 - 390420 - 480-5.7 to -5.5-2.5 to -2.33.0 - 3.2
Biphenyl-alt-Thiophene Copolymer400 - 430480 - 550-5.5 to -5.3-2.8 to -2.62.5 - 2.7

Note: HOMO = Highest Occupied Molecular Orbital, LUMO = Lowest Unoccupied Molecular Orbital. Values are estimated based on cyclic voltammetry and UV-Vis spectroscopy of analogous polymers.[2][3][4]

Experimental Protocols

Protocol for Suzuki Coupling Polymerization of this compound with 1,4-Benzenediboronic Acid

Materials:

  • This compound

  • 1,4-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Water, deionized

  • Methanol

  • Hydrochloric acid (HCl), 2M

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), 1,4-Benzenediboronic acid (1.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

  • Solvent and Base Addition: Add anhydrous toluene (20 mL) to the flask. Prepare a 2M aqueous solution of potassium carbonate and add 10 mL to the reaction mixture.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Heat the reaction mixture to 90 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 48 hours.

  • Precipitation and Purification: After cooling to room temperature, pour the reaction mixture into a vigorously stirred solution of methanol (200 mL).

  • Filter the resulting polymer precipitate and wash sequentially with water, 2M HCl, and methanol.

  • Drying: Dry the polymer under vacuum at 60 °C for 24 hours.

Protocol for Yamamoto Homopolymerization of this compound

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Methanol

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Catalyst Preparation: In a glovebox, add Ni(COD)₂ (1.2 mmol) and 2,2'-bipyridine (1.2 mmol) to a Schlenk flask containing anhydrous DMF (10 mL). Stir the mixture at 60 °C for 30 minutes to form the active Ni(0) complex.

  • Monomer Addition: Dissolve this compound (1.0 mmol) in anhydrous toluene (10 mL) and add it to the catalyst mixture.

  • Polymerization: Heat the reaction mixture to 80 °C and stir under an inert atmosphere for 24 hours.[5]

  • Work-up: Cool the reaction to room temperature and pour it into a mixture of methanol (150 mL) and concentrated HCl (10 mL).

  • Purification: Stir the mixture for 2 hours, then collect the polymer precipitate by filtration. Wash the polymer with methanol and then perform a Soxhlet extraction with methanol for 24 hours to remove any remaining catalyst and oligomers.

  • Drying: Dry the purified polymer under vacuum at 60 °C for 24 hours.

Visualizations

Reaction Schemes

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Conditions cluster_product Product monomerA This compound polymer -[Biphenyl-Ar']n- monomerA->polymer monomerB Ar'(B(OH)₂)₂ monomerB->polymer catalyst Pd(PPh₃)₄ catalyst->polymer base K₂CO₃ base->polymer solvent Toluene/H₂O solvent->polymer

Caption: Suzuki coupling polymerization of this compound.

Yamamoto_Polymerization cluster_reactants Reactant cluster_conditions Conditions cluster_product Product monomer This compound polymer -[Biphenyl]n- monomer->polymer catalyst Ni(COD)₂ catalyst->polymer ligand 2,2'-Bipyridine ligand->polymer solvent DMF/Toluene solvent->polymer

Caption: Yamamoto homopolymerization of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization setup Reaction Setup (Monomers, Catalyst, Solvent, Base) polymerization Polymerization (Heating under Inert Atmosphere) setup->polymerization precipitation Precipitation in Methanol polymerization->precipitation washing Washing with Solvents precipitation->washing drying Drying under Vacuum washing->drying gpc GPC (Mn, Mw, PDI) drying->gpc spectroscopy UV-Vis & Fluorescence Spectroscopy drying->spectroscopy electrochemistry Cyclic Voltammetry (HOMO/LUMO) drying->electrochemistry

Caption: General experimental workflow for polymer synthesis and characterization.

References

Application Notes and Protocols: Laboratory Synthesis of Functionalized Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl scaffolds are a crucial structural motif in a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and natural products.[1][2][3][4] Their unique stereochemical properties and ability to participate in π-stacking interactions make them a privileged structure in medicinal chemistry. The synthesis of functionalized biphenyls is, therefore, a cornerstone of modern organic synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings, are among the most powerful and versatile methods for constructing the biaryl bond with high efficiency and functional group tolerance.[1][3][5][6][7] This document provides detailed protocols for these key synthetic methodologies, presents comparative data, and outlines a general experimental workflow.

Key Synthetic Methodologies

The palladium-catalyzed cross-coupling reactions are the methods of choice for the synthesis of unsymmetrical biaryls. The general scheme involves the reaction of an aryl halide or triflate with an organometallic reagent in the presence of a palladium catalyst and a suitable ligand.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is arguably the most widely used method for the synthesis of biphenyls due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids.[5][8] The reaction couples an aryl or vinyl halide with an aryl- or vinylboronic acid (or its ester) in the presence of a palladium catalyst and a base.[8]

General Reaction Scheme:

Where X = I, Br, Cl, OTf; B(OR)2 = boronic acid or boronic ester

Stille Coupling

The Stille coupling utilizes organotin reagents (stannanes) as the organometallic partner. A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups and the stability of the organotin reagents.[7] However, the toxicity of organotin compounds and the difficulty in removing tin byproducts are significant drawbacks.[9]

General Reaction Scheme:

Where X = I, Br, OTf; R = Bu, Me

Negishi Coupling

The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic reagents for palladium-catalyzed cross-coupling.[10][11] This high reactivity allows for the coupling of less reactive aryl chlorides and can often be performed under milder conditions.[12] Organozinc reagents are, however, sensitive to air and moisture, requiring anhydrous reaction conditions.[11]

General Reaction Scheme:

Where X = I, Br, Cl, OTf; X' = Cl, Br, I

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-4'-methylbiphenyl via Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling and is a representative example for the synthesis of a functionalized biphenyl.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • 4-Methylphenylboronic acid (1.2 mmol, 163 mg)

  • Palladium(II) acetate (Pd(OAc)2) (0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh3) (0.04 mmol, 10.5 mg)

  • Potassium carbonate (K2CO3) (2.0 mmol, 276 mg)

  • Toluene (10 mL)

  • Deionized water (2 mL)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • To a 50 mL round-bottom flask, add 4-bromoanisole, 4-methylphenylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Seal the flask with a rubber septum and purge with an inert gas (e.g., nitrogen or argon) for 10 minutes.

  • Add toluene and deionized water via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexane:ethyl acetate eluent.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add 20 mL of ethyl acetate and 20 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate (starting with 100% hexane) to afford the pure 4-methoxy-4'-methylbiphenyl.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol 2: General Procedure for the Synthesis of Biphenyls via Stille Coupling

This protocol provides a general guideline for performing a Stille coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Organostannane (1.1 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 mmol)

  • Tri(o-tolyl)phosphine (P(o-tol)3) (0.08 mmol)

  • Anhydrous and degassed toluene (10 mL)

Procedure:

  • To a dry Schlenk tube, add the aryl halide and the organostannane.

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous and degassed toluene via syringe.

  • Add the palladium catalyst and the phosphine ligand.

  • Heat the reaction mixture to 100-110 °C and stir for 12-16 hours in the dark.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.[13]

Protocol 3: General Procedure for the Synthesis of Biphenyls via Negishi Coupling

This protocol outlines a general method for the Negishi cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • Organozinc reagent (1.2 mmol, typically as a solution in THF)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol) or a combination of a palladium precursor and a ligand.

  • Anhydrous solvent (e.g., THF, 10 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst.

  • Add a solution of the aryl halide in the anhydrous solvent.

  • Slowly add the organozinc reagent solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) for 2-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

The following table summarizes typical yields for the synthesis of various functionalized biphenyls using the Suzuki-Miyaura coupling, demonstrating the versatility of this method.

EntryAryl HalideArylboronic AcidProductYield (%)
14-BromoanisolePhenylboronic acid4-Methoxybiphenyl>98%[14]
24-BromotoluenePhenylboronic acid4-Methylbiphenyl~95%[8]
31-Iodo-4-nitrobenzenep-Tolylboronic acid4-Methyl-4'-nitrobiphenyl-
44-Bromoacetophenone4-Methoxyphenylboronic acid4-Acetyl-4'-methoxybiphenyl-
52-Iodopyridine4-Carboxyphenylboronic acid4-(Pyridin-2-yl)benzoic acid-

Note: Yields are highly dependent on specific reaction conditions, purity of reagents, and scale of the reaction. The data presented is representative.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and purification of functionalized biphenyls via palladium-catalyzed cross-coupling reactions.

G General Workflow for Biphenyl Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis reagents Weigh Reagents: Aryl Halide Organometallic Reagent Base (if applicable) catalyst Add Catalyst System: Pd Precursor Ligand reagents->catalyst solvent Add Anhydrous/Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (N2 or Ar) solvent->inert heating Heating and Stirring (e.g., 80-110 °C) inert->heating monitoring Monitor Progress (TLC, GC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Column Chromatography concentrate->purify characterization Characterization: NMR, MS, etc. purify->characterization final_product Pure Functionalized Biphenyl characterization->final_product

Caption: General workflow for biphenyl synthesis.

Conclusion

The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, provide efficient and versatile routes for the synthesis of a wide range of functionalized biphenyls. The choice of method depends on the specific functional groups present in the substrates, the availability of starting materials, and considerations regarding reagent toxicity and reaction conditions. The protocols and data provided herein serve as a valuable resource for researchers engaged in the synthesis of these important molecular scaffolds for applications in drug discovery and materials science.

References

Application Notes and Protocols for Monitoring Reactions of 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromo-1,1'-biphenyl is a key starting material and intermediate in the synthesis of a variety of complex organic molecules, including pharmaceuticals, agrochemicals, and materials for organic electronics. The selective functionalization of its two bromine atoms allows for the stepwise construction of polysubstituted biphenyl derivatives. Accurate and efficient monitoring of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yields, ensuring product purity, and understanding reaction kinetics.

These application notes provide detailed protocols for monitoring reactions with this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Overview of Key Reactions

This compound is primarily used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The two main reaction types are:

  • Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a substituted biphenyl.

  • Ullmann Coupling: Self-coupling or cross-coupling with other aryl halides in the presence of copper at elevated temperatures.

Monitoring these reactions is essential to track the consumption of the starting material and the formation of mono- and di-substituted products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of reaction mixtures containing this compound and its derivatives. Its high resolution allows for the separation of structurally similar compounds.

Application Note: Monitoring a Suzuki-Miyaura Coupling Reaction

This protocol outlines the monitoring of a Suzuki-Miyaura coupling reaction between this compound and a generic arylboronic acid.

Experimental Protocol: HPLC Analysis

ParameterSetting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 5 µL

Sample Preparation:

  • Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time points.

  • Quench the reaction by diluting the aliquot in 1 mL of acetonitrile.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Data Presentation: Hypothetical Retention Times

CompoundRetention Time (min)
Arylboronic Acid~ 3.5
This compound~ 12.8
Mono-substituted Product~ 10.5
Di-substituted Product~ 8.2

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for the qualitative and quantitative analysis of volatile and thermally stable compounds. It provides both retention time information for separation and mass spectra for structural elucidation.

Application Note: Identifying Products and Byproducts of an Ullmann Coupling Reaction

This protocol describes the use of GC-MS to monitor the homocoupling of this compound.

Experimental Protocol: GC-MS Analysis

ParameterSetting
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min
Injector Temperature 280 °C
MS Transfer Line 290 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-500 m/z

Sample Preparation:

  • At desired time intervals, take a small sample from the reaction.

  • Quench the reaction by diluting with a suitable solvent (e.g., ethyl acetate).

  • Perform a work-up if necessary (e.g., wash with water, dry over Na2SO4).

  • Dilute the sample to an appropriate concentration for GC-MS analysis.

Data Presentation: Expected Mass Spectrometry Data

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
This compound312/314/316 (isotope pattern)233/235 (loss of Br), 154 (biphenyl), 77 (phenyl)
Quaterphenyl Product306229, 152

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural characterization of organic molecules and can be used for in-situ reaction monitoring. Both ¹H and ¹³C NMR provide valuable information.

Application Note: Structural Confirmation of a Mono-Substituted Product

This protocol details the use of NMR to confirm the structure of a mono-substituted product from a reaction of this compound.

Experimental Protocol: NMR Analysis

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Frequency 400 MHz100 MHz
Internal Standard Tetramethylsilane (TMS)Tetramethylsilane (TMS)

Sample Preparation:

  • After the reaction is complete, perform a suitable work-up and purify the product using column chromatography.

  • Dissolve a small amount of the purified product in CDCl₃ for analysis.

Data Presentation: Expected NMR Data for a Hypothetical Mono-arylated Product

Compound¹H NMR Chemical Shifts (ppm)¹³C NMR Chemical Shifts (ppm)
This compound7.7-7.3 (m, aromatic)143, 140, 130, 129, 128, 127, 123
3-Bromo-5-aryl-1,1'-biphenyl7.8-7.2 (m, aromatic)Signals for both biphenyl rings, with shifts indicative of substitution. The carbon attached to bromine would be around 123 ppm.

Note: The exact chemical shifts will depend on the specific substituent introduced.

Visualizations

Reaction_Monitoring_Workflow General Workflow for Reaction Monitoring cluster_reaction Reaction Setup cluster_sampling Sampling and Quenching cluster_analysis Analytical Techniques Start Reaction Start Reaction Aliquot Aliquot Start Reaction->Aliquot Time Points Quench Quench Aliquot->Quench HPLC HPLC Quench->HPLC Sample Prep GC-MS GC-MS Quench->GC-MS Sample Prep NMR NMR Quench->NMR Work-up & Purification

Caption: General workflow for monitoring chemical reactions.

Suzuki_Coupling_Pathway Simplified Suzuki-Miyaura Coupling Pathway 3,5-Dibromo-biphenyl 3,5-Dibromo-biphenyl Mono-adduct Mono-adduct 3,5-Dibromo-biphenyl->Mono-adduct + ArB(OH)2 [Pd catalyst] Di-adduct Di-adduct Mono-adduct->Di-adduct + ArB(OH)2 [Pd catalyst]

Caption: Reaction pathway for Suzuki-Miyaura coupling.

Analytical_Technique_Selection Decision Tree for Analytical Technique Selection Goal Goal Quantitative Quantitative Goal->Quantitative Need accurate concentration? Qualitative Qualitative Goal->Qualitative Need to identify components? Structure Structure Goal->Structure Need detailed structure? HPLC HPLC Quantitative->HPLC GC-MS GC-MS Qualitative->GC-MS NMR NMR Structure->NMR

Caption: Selecting the appropriate analytical technique.

safe handling and storage procedures for 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 3,5-Dibromo-1,1'-biphenyl

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedures for the safe handling and storage of this compound (CAS No. 16372-96-6). Adherence to these guidelines is critical for ensuring personnel safety and maintaining the integrity of the compound.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is foundational to its safe handling. While specific experimental data for this compound is limited, the table below summarizes its known properties and those of structurally similar brominated biphenyls.

PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 1,3-dibromo-5-phenylbenzene[1]
CAS Number 16372-96-6[2]
Molecular Formula C₁₂H₈Br₂[2]
Molecular Weight 312.00 g/mol [3]
Physical Form Liquid[2]
Purity 96-97%[2][4]
Boiling Point 338.6°C (for 3,3'-Dibromo-1,1'-biphenyl)[5]
Flash Point 184.3°C (for 3,3'-Dibromo-1,1'-biphenyl)[5]

Hazard Identification and Toxicology

GHS Hazard Classifications (for the similar 3,3'-Dibromo-1,1'-biphenyl): [3]

  • Acute Toxicity, Oral (Harmful)

  • Skin Irritation

  • Serious Eye Damage

  • Specific target organ toxicity — single exposure (Respiratory tract irritation)

  • Hazardous to the aquatic environment, acute hazard (Very toxic)

Symptoms of exposure to PBBs may include nausea, abdominal pain, loss of appetite, joint pain, fatigue, and weakness.[3]

Protocols for Safe Handling

Engineering Controls
  • All handling of this compound must be conducted in a well-ventilated area.[6]

  • A certified laboratory chemical fume hood is required for all procedures involving the transfer, weighing, or manipulation of this compound to prevent inhalation of vapors.[7]

  • An emergency eyewash station and safety shower must be readily accessible and unobstructed in the work area.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory. The following table outlines the minimum required equipment.

Body PartPPE SpecificationRationale
Eyes/Face Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles when there is a significant risk of splashing.To protect against splashes that can cause serious eye damage.[6][7]
Hands Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected for integrity before each use and disposed of properly after handling.To prevent direct skin contact, which can cause irritation.[6][9]
Body A flame-resistant laboratory coat, fully buttoned. For larger quantities or splash risks, a chemical-resistant apron or suit is advised.To protect skin from accidental contact and to prevent contamination of personal clothing.[6]
Feet Closed-toe shoes that cover the entire foot.To protect against spills.
Respiratory Required if engineering controls are insufficient. Use requires enrollment in a respiratory protection program, including medical clearance and fit testing.To prevent inhalation of vapors, which may cause respiratory irritation.[10]

Handling Workflow Diagram

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Post-Procedure prep Verify Fume Hood & Safety Shower/Eyewash ppe Don All Required PPE prep->ppe gather Assemble Equipment in Fume Hood ppe->gather measure Weigh / Aliquot Chemical gather->measure transfer Transfer to Reaction Vessel measure->transfer reaction Perform Experiment transfer->reaction decon Decontaminate Glassware & Work Surface reaction->decon waste Segregate Halogenated Waste decon->waste doff Remove PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash

Caption: Workflow for the safe handling of this compound.

Storage Procedures

Proper storage is essential to maintain chemical stability and prevent hazardous situations.

ConditionRequirementRationale
Location Store in a cool, dry, and well-ventilated area.Prevents degradation and pressure buildup.[11]
Containers Keep the container tightly closed.[11]Prevents leakage and release of vapors.
Incompatibilities Store away from strong oxidizing agents, reducing agents, and combustible materials.[11][12]Mitigates the risk of hazardous reactions.
Light Keep away from direct sunlight.[11]Prevents light-induced decomposition.

Emergency Procedures

Immediate and correct response to an emergency is critical.

Personnel Exposure

In all cases of exposure, seek immediate medical attention.

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding eyelids open.[1]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin area with plenty of soap and water for at least 15 minutes.[3][12]
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation.[1][12]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1][3]
Spill Response

The response to a spill depends on its size and location.

Minor Spill (inside a chemical fume hood):

  • Alert personnel in the immediate area.

  • Ensure proper PPE is worn.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels.[9][11]

  • For spills of brominated compounds, neutralization with a 5-10% sodium thiosulfate solution can be performed before absorption.[11][13]

  • Carefully collect the absorbed material and contaminated cleaning supplies into a designated, sealable, and properly labeled hazardous waste container.[11]

  • Decontaminate the spill area with soap and water.[11]

Major Spill (outside a fume hood or a large volume):

  • Evacuate the laboratory immediately and alert others.[11]

  • If it is safe to do so, close the door to the affected area to confine vapors.

  • Activate the emergency fire alarm system if necessary.

  • Call your institution's emergency response team (e.g., Environmental Health & Safety) or 911.[10][11]

  • Do not attempt to clean up a large spill unless you are trained and equipped to do so.[11]

Spill Response Decision Diagram

G Diagram 2: Spill Response Decision Tree spill Spill Occurs assess Assess Hazard: - Inside Fume Hood? - Small Volume? spill->assess evacuate_node EVACUATE AREA Call Emergency Response assess->evacuate_node No cleanup_node Minor Spill Protocol: 1. Alert Personnel 2. Ensure PPE 3. Contain & Absorb 4. Collect Waste 5. Decontaminate Area assess->cleanup_node Yes

Caption: Decision tree for responding to a chemical spill.

Fire Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen bromide.

  • Protective Actions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][6]

Waste Disposal Protocol

The disposal of this compound and associated contaminated materials must be handled as hazardous waste.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste streams.[7]

  • Waste Containers:

    • Collect liquid waste in a designated, compatible, leak-proof, and clearly labeled container.[7]

    • Collect contaminated solid waste (e.g., gloves, absorbent materials, pipette tips) in a separate, labeled solid hazardous waste container.[11]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and appropriate hazard warnings.[9]

  • Storage: Store sealed waste containers in a designated, cool, and well-ventilated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Do not discharge to sewer systems.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3,5-Dibromo-1,1'-biphenyl, a key intermediate for researchers, scientists, and drug development professionals. This guide covers common synthetic methods, potential byproducts, and troubleshooting strategies to address challenges encountered during its preparation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are transition-metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling, Grignard reagent-based coupling, and the Ullmann coupling. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, and potential byproducts.

Q2: What are the typical starting materials for the synthesis of this compound?

A2: Common starting materials include:

  • For Suzuki-Miyaura Coupling: 1,3,5-Tribromobenzene and phenylboronic acid, or 3,5-dibromophenylboronic acid and bromobenzene.

  • For Grignard reagent-based coupling: 1,3,5-Tribromobenzene to form a Grignard reagent, followed by coupling with a suitable electrophile, or the reaction of a phenyl Grignard reagent with 1,3,5-tribromobenzene.

  • For Ullmann Coupling: 1,3-Dibromobenzene and a suitable aryl halide in the presence of a copper catalyst.

Q3: What are the major byproducts to expect in these syntheses?

A3: The formation of byproducts is a common challenge. Key side-products include:

  • Homocoupling products: Biphenyl (from the coupling of two phenyl groups) and 3,3',5,5'-tetrabromo-1,1'-biphenyl (from the coupling of two 3,5-dibromophenyl groups) are frequently observed, particularly in Suzuki and Grignard reactions.[1]

  • Dehalogenation products: Reduction of the carbon-bromine bonds can lead to the formation of monobrominated biphenyls or biphenyl itself.

  • Products from starting materials: Unreacted starting materials such as 1,3,5-tribromobenzene or 3,5-dibromophenylboronic acid may be present in the crude product.

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through column chromatography on silica gel, using a non-polar eluent system such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane or ethyl acetate. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Suzuki-Miyaura Coupling

Problem 1: Low or no yield of the desired product.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is active. If using a Pd(0) source, ensure it has not been oxidized. Consider using a pre-catalyst that is activated in situ.
Inappropriate Base The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base strength and solubility can significantly impact the reaction rate.
Poor Solvent Choice Ensure the solvent system (e.g., toluene/water, dioxane/water, DMF) provides adequate solubility for all reactants. Degassing the solvent to remove oxygen is crucial to prevent catalyst deactivation.
Decomposition of Boronic Acid Boronic acids can undergo protodeboronation or form unreactive boroxines. Use a slight excess of the boronic acid and ensure anhydrous conditions if necessary.

Problem 2: Significant formation of homocoupling byproducts.

Possible Cause Troubleshooting Step
Presence of Oxygen Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. Oxygen can promote the homocoupling of boronic acids.
High Catalyst Loading While counterintuitive, very high catalyst concentrations can sometimes favor side reactions. Optimize the catalyst loading (typically 1-5 mol%).
Reaction Temperature High temperatures can sometimes promote homocoupling. Try running the reaction at a lower temperature for a longer duration.
Grignard Reaction

Problem 1: Failure to initiate the Grignard reagent formation.

Possible Cause Troubleshooting Step
Wet Glassware or Solvents All glassware must be rigorously dried (e.g., oven-dried or flame-dried). Use anhydrous solvents. Even trace amounts of water will quench the Grignard reagent.[2][3]
Inactive Magnesium Surface The magnesium turnings may have an oxide layer. Gently crush some of the magnesium turnings in the flask (without solvent) to expose a fresh surface. A small crystal of iodine can also be added to activate the magnesium.[4]
Inhibitors on Glassware Traces of acid on the glassware can prevent the reaction. Ensure the glassware is clean and rinsed with a non-protic solvent before drying.

Problem 2: High yield of biphenyl byproduct.

Possible Cause Troubleshooting Step
Localized High Concentration of Aryl Halide Add the aryl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. This minimizes the chance of the Grignard reagent reacting with unreacted aryl halide.[2]
High Reaction Temperature The formation of the Grignard reagent is exothermic. Control the reaction temperature with an ice bath to prevent overheating, which can favor the homocoupling reaction.
Ullmann Coupling

Problem 1: The reaction is sluggish or does not proceed to completion.

Possible Cause Troubleshooting Step
Inactive Copper Catalyst Use freshly activated copper powder or a reliable source of copper(I) salts. The activity of the copper is crucial for the success of the Ullmann reaction.[5][6]
High Reaction Temperature Required Ullmann reactions often require high temperatures (150-250 °C).[5] Ensure the reaction is heated to the appropriate temperature. Consider using a high-boiling solvent like DMF, NMP, or nitrobenzene.
Poor Substrate Reactivity Aryl bromides are generally less reactive than aryl iodides in Ullmann couplings. If possible, consider using the corresponding aryl iodide. Electron-withdrawing groups on the aryl halide can also decrease reactivity.

Experimental Protocols

Suzuki-Miyaura Coupling of 1,3,5-Tribromobenzene with Phenylboronic Acid

This protocol provides a general procedure for the synthesis of this compound. Optimization of reaction conditions may be necessary.

Materials:

  • 1,3,5-Tribromobenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 equiv), phenylboronic acid (1.1 equiv), potassium carbonate (2.0 equiv), and triphenylphosphine (0.08 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add palladium(II) acetate (0.02 equiv) to the flask.

  • Add degassed toluene and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Synthetic Method Typical Starting Materials Common Byproducts General Yield Range (%) Key Advantages Key Disadvantages
Suzuki-Miyaura Coupling 1,3,5-Tribromobenzene, Phenylboronic acidHomocoupling products (Biphenyl, Tetrabromobiphenyl), Dehalogenation products60-90Mild reaction conditions, high functional group tolerance, commercially available reagents.Catalyst can be expensive and sensitive to air/moisture.
Grignard Reaction 1,3,5-Tribromobenzene, Magnesium, Phenyl bromideHomocoupling product (Biphenyl), Benzene (from quenching with protic solvents)40-70Inexpensive starting materials.Requires strictly anhydrous conditions, sensitive to functional groups.[2][3]
Ullmann Coupling 1,3-Dibromobenzene, Bromobenzene, CopperHomocoupling products, Dehalogenation products30-60Uses a relatively inexpensive metal catalyst.Requires harsh reaction conditions (high temperatures), often gives moderate yields.[5][6]

Visualizations

Suzuki_Miyaura_Coupling_Workflow Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: 1,3,5-Tribromobenzene Phenylboronic Acid K2CO3, PPh3 Inert_Atmosphere Establish Inert Atmosphere (Argon Purge) Reactants->Inert_Atmosphere Catalyst Add Pd(OAc)2 Inert_Atmosphere->Catalyst Solvent Add Degassed Toluene/Water Catalyst->Solvent Heating Heat to 90-100 °C with Stirring Solvent->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Quench Cool and Add Water Monitoring->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Troubleshooting_Logic Troubleshooting Logic for Low Yield Start Low/No Product Check_Catalyst Is the catalyst active? Start->Check_Catalyst Check_Base Is the base appropriate? Start->Check_Base Check_Solvent Are reactants soluble and solvent degassed? Start->Check_Solvent Check_Conditions Are temperature and time optimized? Start->Check_Conditions Solution_Catalyst Use fresh catalyst or pre-catalyst. Check_Catalyst->Solution_Catalyst No Solution_Base Screen different bases (K2CO3, Cs2CO3, etc.). Check_Base->Solution_Base No Solution_Solvent Change solvent system and ensure degassing. Check_Solvent->Solution_Solvent No Solution_Conditions Vary temperature and reaction time. Check_Conditions->Solution_Conditions No

Caption: Troubleshooting flowchart for low product yield.

References

Technical Support Center: Purification of Crude 3,5-Dibromo-1,1'-biphenyl by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for the purification of crude 3,5-Dibromo-1,1'-biphenyl by recrystallization. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of this compound in a question-and-answer format.

Q1: My crude this compound is not dissolving in the hot solvent.

A1: This issue can arise from several factors:

  • Insufficient Solvent: You may not have added enough solvent to dissolve the compound at its boiling point. Try adding small additional portions of the hot solvent until the solid dissolves.

  • Inappropriate Solvent: The chosen solvent may not be suitable for this compound. This compound is generally soluble in non-polar organic solvents. If you are using a polar solvent, it is unlikely to be effective. Consider switching to a solvent like hexane, heptane, toluene, or a mixture such as dichloromethane/hexane.

  • Insoluble Impurities: Your crude product may contain insoluble impurities. If most of the solid has dissolved but some particulates remain, you should perform a hot filtration to remove them before allowing the solution to cool.

Q2: No crystals are forming even after the solution has cooled to room temperature and been placed in an ice bath.

A2: This is a common issue indicating that the solution is not supersaturated. Here are some steps to induce crystallization:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a pure crystal of this compound, add a tiny amount (a "seed crystal") to the solution to initiate crystallization.

  • Increase Concentration: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of the dissolved compound. Once the volume is reduced, allow the solution to cool again.

  • Add an Anti-solvent: If your compound is dissolved in a solvent in which it is highly soluble, you can slowly add a miscible "anti-solvent" (a solvent in which it is poorly soluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the first solvent to redissolve the precipitate and allow the mixture to cool slowly. For this compound, if it is dissolved in a solvent like dichloromethane, hexane could be used as an anti-solvent.

Q3: The product "oiled out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if:

  • The solution is cooled too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • The boiling point of the solvent is higher than the melting point of the solute. While the exact melting point of crude this compound can vary, this is a possibility. If oiling out occurs, try reheating the solution to dissolve the oil and then allow it to cool more slowly. You can also try adding slightly more solvent.

  • High concentration of impurities. If the crude product is very impure, it can lower the melting point and promote oiling out. It may be necessary to first purify the compound by another method, such as column chromatography, before recrystallization.

Q4: The recrystallized product is colored, or the purity has not improved significantly.

A4: This suggests that impurities are co-crystallizing with your product.

  • Colored Impurities: If the solution is colored before cooling, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb colored impurities. Use a minimal amount of charcoal as it can also adsorb some of your desired product.

  • Inappropriate Solvent Choice: The chosen solvent may not be effectively separating the desired compound from the impurities. An ideal recrystallization solvent should dissolve the impurities well at all temperatures or not at all. You may need to experiment with different solvents.

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice. Ensure the solution cools slowly and undisturbed.

  • Structurally Similar Impurities: If the impurities are structurally very similar to this compound (e.g., other brominated biphenyl isomers), a single recrystallization may not be sufficient. A second recrystallization or an alternative purification technique like column chromatography might be necessary. Common impurities could arise from the synthesis, for instance, from the bromination of biphenyl.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Based on the non-polar nature of brominated biphenyls, good starting solvents to investigate would be non-polar or moderately polar organic solvents. These include hexane, heptane, cyclohexane, or toluene. A mixed solvent system, such as dichloromethane/hexane or ethyl acetate/hexane, where the compound is dissolved in the more polar solvent and the less polar solvent is used as an anti-solvent, can also be very effective. It is always recommended to perform small-scale solubility tests with a few solvent candidates to find the optimal one.

Q2: What are the likely impurities in crude this compound?

A2: The impurities will largely depend on the synthetic route used. If prepared by the direct bromination of biphenyl, common impurities could include unreacted biphenyl, monobrominated biphenyl isomers, and other dibrominated or polybrominated biphenyl isomers. If a Suzuki coupling is used, impurities might include unreacted starting materials and homo-coupled byproducts.

Q3: How can I determine the purity of my recrystallized this compound?

A3: The purity of your final product can be assessed by several analytical methods:

  • Melting Point Analysis: A pure compound will have a sharp and well-defined melting point range. Impurities will typically broaden and depress the melting point.

  • Thin Layer Chromatography (TLC): TLC can be used to qualitatively assess the number of components in your sample. A pure compound should ideally show a single spot.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating and identifying volatile and semi-volatile compounds, providing both qualitative and quantitative information about purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities if their signals do not overlap significantly with the product's signals.

Data Presentation

Due to the limited availability of specific quantitative solubility data for this compound in the public domain, the following table provides a qualitative guide to its expected solubility in common laboratory solvents. Researchers are encouraged to determine the solubility of their specific crude product in various solvents to select the most appropriate one for recrystallization.

Solvent ClassExample SolventsExpected Solubility of this compoundSuitability for Recrystallization
Non-polar Aprotic Hexane, Heptane, TolueneGood solubility when hot, poor when coldPotentially good single solvents.
Halogenated Dichloromethane (DCM)High solubility at room temperatureLikely too soluble to be a good single solvent, but can be used in a solvent/anti-solvent system (e.g., with hexane).
Polar Aprotic Acetone, Ethyl AcetateModerate solubilityMay work as single solvents or as the "good" solvent in a mixed-solvent system.
Polar Protic Ethanol, MethanolLow solubilityGenerally not recommended as primary solvents, but could potentially be used as anti-solvents.
Aqueous WaterInsolubleNot a suitable solvent.

Experimental Protocols

Protocol: Single-Solvent Recrystallization of this compound

  • Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude this compound. Add a few drops of the chosen solvent (e.g., hexane) and observe the solubility at room temperature. The compound should be sparingly soluble. Gently heat the test tube in a warm water bath or on a hot plate. A good solvent will completely dissolve the compound upon heating. Allow the test tube to cool to room temperature and then in an ice bath. A large amount of crystalline precipitate should form.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent. Heat the mixture to the boiling point of the solvent with gentle swirling or stirring. Continue to add small portions of the hot solvent until the compound just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration. To do this, pre-heat a funnel and a receiving Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step should be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals in the Büchner funnel with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for some time. For final drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator under vacuum.

Mandatory Visualization

G Troubleshooting Workflow for this compound Recrystallization start Start with Crude This compound select_solvent Select Potential Solvent (e.g., Hexane, Toluene) start->select_solvent dissolve Dissolve in Minimum Hot Solvent select_solvent->dissolve dissolve_issue Issue: Does Not Dissolve dissolve->dissolve_issue add_more_solvent Add More Hot Solvent dissolve_issue->add_more_solvent Yes, partially hot_filtration Perform Hot Filtration (if insoluble impurities) dissolve_issue->hot_filtration Yes, but particles remain change_solvent Change Solvent dissolve_issue->change_solvent Yes, completely insoluble cool_solution Cool Solution Slowly dissolve_issue->cool_solution No add_more_solvent->dissolve hot_filtration->cool_solution change_solvent->select_solvent crystals_form Crystals Form? cool_solution->crystals_form oiling_out Issue: Oiling Out cool_solution->oiling_out induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No concentrate_solution Concentrate Solution (Boil off some solvent) crystals_form->concentrate_solution Still No Crystals collect_crystals Collect Crystals (Vacuum Filtration) crystals_form->collect_crystals Yes induce_crystallization->crystals_form concentrate_solution->cool_solution reheat_cool_slower Reheat and Cool Slower/ Add More Solvent oiling_out->reheat_cool_slower Yes oiling_out->collect_crystals No reheat_cool_slower->cool_solution check_purity Check Purity (MP, TLC, etc.) collect_crystals->check_purity purity_ok Purity OK? check_purity->purity_ok end Pure this compound purity_ok->end Yes rerun_recrystallization Repeat Recrystallization or Use Column Chromatography purity_ok->rerun_recrystallization No rerun_recrystallization->start

A troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: Suzuki Coupling of Sterically Hindered 3,5-Dibromobiphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the Suzuki coupling of sterically hindered 3,5-dibromobiphenyl.

Troubleshooting Guide

Issue: Low or No Conversion of 3,5-Dibromobiphenyl

Low or no conversion in the Suzuki coupling of 3,5-dibromobiphenyl is a common challenge, primarily due to the steric hindrance around the bromine atoms. This hindrance impedes the oxidative addition of the palladium catalyst to the aryl bromide, a critical step in the catalytic cycle.

Possible Causes and Solutions:

  • Insufficiently Active Catalyst/Ligand System: Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for sterically hindered substrates.

    • Solution: Employ bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species that can more readily undergo oxidative addition with hindered aryl bromides. Recommended ligands include SPhos, XPhos, and RuPhos. N-Heterocyclic Carbene (NHC) ligands have also demonstrated high efficacy in these challenging couplings. For particularly difficult couplings, specialized ligands such as BI-DIME or AntPhos may be necessary.[1]

  • Inappropriate Base: The choice of base is crucial for activating the boronic acid for transmetalation. An unsuitable base can lead to slow reaction rates or decomposition of starting materials.

    • Solution: Moderately strong inorganic bases are often effective. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently used. For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be required.[1] The physical form of the base can also be important; using finely powdered base can increase its surface area and reactivity.

  • Suboptimal Solvent: The solvent plays a key role in solubilizing the reactants and catalyst, and its polarity can influence the reaction rate.

    • Solution: Anhydrous, non-polar aprotic solvents are generally preferred. Toluene and dioxane are common choices. For reactions requiring higher temperatures, xylenes can be used. In some cases, the presence of a small amount of water can be beneficial when using phosphate or carbonate bases.[1]

  • Low Reaction Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy of the oxidative addition step.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80 °C), consider increasing it to 100-120 °C.

Issue: Formation of Significant Side Products

Several side reactions can compete with the desired cross-coupling, reducing the yield of the target product and complicating purification.

Common Side Products and Mitigation Strategies:

  • Homocoupling of the Boronic Acid: This side reaction, where two boronic acid molecules couple with each other, is often promoted by the presence of oxygen.

    • Mitigation: Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Ensure the reaction is carried out under a strict inert atmosphere.

  • Dehalogenation (Hydrodehalogenation): In this side reaction, a bromine atom on the 3,5-dibromobiphenyl is replaced by a hydrogen atom. This is more common with highly active catalyst systems and electron-rich aryl halides.

    • Mitigation: The choice of base can influence dehalogenation. Strong alkoxide bases may act as hydride donors, leading to this side reaction. Using weaker inorganic bases like K₂CO₃ or K₃PO₄ can minimize dehalogenation.

  • Protodeboronation: This involves the cleavage of the C-B bond of the boronic acid, replacing the boronic acid group with a hydrogen atom. This is more prevalent with electron-rich or heteroaromatic boronic acids and under harsh conditions.

    • Mitigation: Use milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Running the reaction under anhydrous conditions can also reduce protodeboronation as water is a proton source for this side reaction.

Frequently Asked Questions (FAQs)

Q1: Why is the second Suzuki coupling on 3,5-dibromobiphenyl often more challenging than the first?

A1: After the first successful coupling, the resulting 3-bromo-5-aryl-biphenyl is even more sterically hindered. The newly introduced aryl group further obstructs the remaining bromine atom, making the second oxidative addition step significantly more difficult. This often requires more forcing reaction conditions, such as higher temperatures, longer reaction times, and potentially a different, more active catalyst system.

Q2: How can I selectively achieve mono-arylation of 3,5-dibromobiphenyl?

A2: Achieving selective mono-arylation requires careful control of reaction conditions to favor the first coupling while disfavoring the second. Key strategies include:

  • Stoichiometry: Use a limited amount of the boronic acid (typically 1.0-1.2 equivalents).

  • Reaction Temperature: Lowering the reaction temperature can often increase selectivity for the mono-coupled product.[2]

  • Reaction Time: Monitor the reaction closely and stop it once the desired amount of mono-arylated product has formed, before significant di-substitution occurs.

Q3: My boronic acid is poorly soluble in the reaction solvent. What can I do?

A3: Poor solubility of the boronic acid can lead to slow reaction rates.

  • Solvent Screening: Test different solvents or solvent mixtures to find one that better solubilizes all reaction components.

  • Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can be added to facilitate the transfer of the boronic acid between phases.

  • Boronic Esters: Consider converting the boronic acid to a more soluble boronic ester, such as a pinacol ester. These are often more soluble in organic solvents.

Q4: I am observing a mixture of mono- and di-substituted products. How can I improve the selectivity for the di-substituted product?

A4: To favor the formation of the di-substituted product, you generally need to use more forcing conditions and ensure complete reaction at both bromine sites.

  • Stoichiometry: Use a slight excess of the boronic acid (e.g., 2.2-2.5 equivalents).

  • Higher Temperature and Longer Reaction Time: This will help to overcome the steric hindrance of the second coupling.

  • More Active Catalyst: A highly active catalyst system, as described for overcoming low conversion, will be necessary.

Data Presentation

Table 1: Mono- vs. Bis-Coupling in the Suzuki Reaction of p-Dibromobiphenyl with Arylboronic Acids and Esters

The following data, adapted from a study on the closely related p-dibromobiphenyl, illustrates the influence of reaction conditions on the ratio of mono- to bis-arylated products.[2]

EntryBoronic Acid/EsterBaseSolventTemp.Time (h)Mono/Bis RatioYield of Mono-product (%)Yield of Bis-product (%)
1Phenylboronic acidCs₂CO₃Toluene/MethanolReflux18-83 (dehalogenated)-
2Phenylboronic acidCs₂CO₃Toluene/Methanolrt1873/276925
3Phenylboronic acid pinacol esterAg₂CO₃THFrt1887/137811
44-Methoxyphenylboronic acidCs₂CO₃Toluene/MethanolReflux18-61 (dehalogenated)16
54-Methoxyphenylboronic acidCs₂CO₃Toluene/Methanolrt18100/0720
62-Methoxyphenylboronic acidCs₂CO₃Toluene/Methanolrt1896/4754

Experimental Protocols

Protocol 1: General Procedure for the Mono-Arylation of 3,5-Dibromobiphenyl

This protocol is adapted from general procedures for sterically hindered Suzuki couplings and aims for selective mono-substitution.

Materials:

  • 3,5-Dibromobiphenyl

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Bulky phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3,5-dibromobiphenyl, the arylboronic acid (1.1 eq), and the base (2.0 eq).

  • In a separate vial, dissolve the palladium catalyst (2 mol%) and the ligand (4 mol%) in a small amount of the reaction solvent.

  • Add the catalyst/ligand solution to the Schlenk flask containing the solids.

  • Add the remaining degassed solvent to the reaction flask to achieve the desired concentration (typically 0.1-0.5 M).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC/MS.

  • Once the starting material is consumed and the desired mono-arylated product is the major component, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Di-Arylation of 3,5-Dibromobiphenyl

This protocol is designed to favor the formation of the di-substituted product.

Materials:

  • 3,5-Dibromobiphenyl

  • Arylboronic acid (2.2-2.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

  • Bulky phosphine ligand (e.g., XPhos, 4-8 mol%)

  • Base (e.g., Cs₂CO₃, 3.0-4.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Dioxane or Xylenes)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating mantle/oil bath

Procedure:

  • Follow steps 1-4 from Protocol 1, adjusting the stoichiometry of the arylboronic acid and base as indicated above.

  • Heat the reaction mixture to a higher temperature, typically 100-120 °C, with vigorous stirring.

  • Monitor the reaction for the disappearance of both the starting material and the mono-arylated intermediate. This may require an extended reaction time (12-24 hours or longer).

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Visualizations

Suzuki_Catalytic_Cycle cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl ArylHalide 3,5-Dibromobiphenyl (Ar-Br) OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) Transmetalation Transmetalation Base Base (e.g., K₃PO₄) PdII_Diaryl->Pd0 Product Coupled Product (Ar-Ar') PdII_Diaryl->Product RedElim Reductive Elimination Troubleshooting_Workflow Start Low Yield in Suzuki Coupling of 3,5-Dibromobiphenyl CheckCatalyst Is the catalyst/ligand system appropriate for hindered substrates? Start->CheckCatalyst ChangeCatalyst Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) or NHC ligand. CheckCatalyst->ChangeCatalyst No CheckBase Is the base optimal? CheckCatalyst->CheckBase Yes ChangeCatalyst->CheckBase ChangeBase Try a different base (e.g., K₃PO₄, Cs₂CO₃, t-BuOK). CheckBase->ChangeBase No CheckTemp Is the reaction temperature high enough? CheckBase->CheckTemp Yes ChangeBase->CheckTemp IncreaseTemp Increase reaction temperature (e.g., to 100-120 °C). CheckTemp->IncreaseTemp No CheckSideReactions Are side products (homocoupling, dehalogenation) observed? CheckTemp->CheckSideReactions Yes IncreaseTemp->CheckSideReactions MitigateSideReactions Degas thoroughly to remove O₂. Consider a milder base. CheckSideReactions->MitigateSideReactions Yes Success Improved Yield CheckSideReactions->Success No MitigateSideReactions->Success

References

Technical Support Center: Optimizing Coupling Reactions for 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the reaction conditions for coupling reactions involving 3,5-Dibromo-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is the best starting point for functionalizing this compound?

A1: The choice of reaction depends on the desired transformation. For C-C bond formation, the Suzuki-Miyaura coupling is an excellent starting point due to its mild conditions, functional group tolerance, and the wide availability of boronic acids.[1] For C-N bond formation, the Buchwald-Hartwig amination is the industry standard.[2][3] For introducing alkynyl groups, the Sonogashira coupling is the most common method.[4][5]

Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A2: A good starting point involves using a palladium catalyst like Pd(PPh₃)₄ or a combination of a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.[1][6] An inorganic base like K₃PO₄ or K₂CO₃ is often effective.[7][8] A common solvent system is a mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene) and water to dissolve the inorganic base.[1][7]

Q3: How can I achieve selective mono-arylation versus di-arylation of the 3,5-dibromo positions?

A3: Achieving selective mono-arylation requires careful control of stoichiometry. Using a slight deficiency or a 1:1 ratio of the coupling partner (e.g., boronic acid) to this compound is the primary strategy. Lowering the reaction temperature and catalyst loading can also favor mono-substitution by slowing down the second coupling event. Conversely, to favor di-substitution, an excess of the coupling partner (>2 equivalents) and sufficient catalyst and reaction time are necessary.

Q4: What are the key considerations for a Buchwald-Hartwig amination with this substrate?

A4: The key factors are the choice of catalyst (palladium precursor and ligand) and base.[2] Modern, sterically hindered phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are often required for high efficiency.[6] The choice of base is critical and depends on the amine; strong, non-nucleophilic bases like NaOt-Bu are commonly used, but weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary for sensitive substrates.[1] Anhydrous, degassed solvents such as toluene or dioxane are required.[1]

Q5: What causes low yields in Sonogashira couplings and how can I improve them?

A5: Low yields in Sonogashira couplings can stem from several factors. Homocoupling of the alkyne (Glaser coupling) is a common side reaction, which can be suppressed by using copper-free conditions or by ensuring the reaction is strictly anaerobic.[9][10] Catalyst deactivation is another issue. The reactivity of aryl bromides is lower than iodides, so slightly higher temperatures or more active catalysts may be needed.[4] A palladium(0) catalyst, a copper(I) cocatalyst (typically CuI), and an amine base are standard components.[4][5]

Troubleshooting Guide

Q6: My reaction is stalled and not proceeding to completion. What should I investigate?

A6:

  • Catalyst Deactivation: The palladium catalyst may have precipitated as palladium black, indicating deactivation.[11] This can be caused by excessively high temperatures or the presence of oxygen.[11][12] Consider using more robust ligands, ensuring efficient stirring, and maintaining a strict inert atmosphere.[12]

  • Insufficient Base: The base is crucial for the catalytic cycle.[7] Ensure you are using a sufficient excess (typically 2-3 equivalents) and that it is soluble enough in the reaction medium. A switch to a stronger or more soluble base like Cs₂CO₃ might be beneficial.[1]

  • Low Temperature: Cross-coupling of aryl bromides can sometimes require higher temperatures (e.g., 90-110 °C) to facilitate the oxidative addition step.[1][7]

  • Reagent Purity: Ensure the purity of your starting materials, especially the coupling partner (e.g., boronic acid), as impurities can inhibit the catalyst.

Q7: I am observing significant amounts of homocoupling of my boronic acid or alkyne. How can I prevent this?

A7:

  • Suzuki Homocoupling: This is often promoted by the presence of oxygen.[12] Ensure all solvents and the reaction vessel are thoroughly degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[1]

  • Sonogashira Homocoupling (Glaser Coupling): This is a copper-catalyzed process. While Cu(I) is a standard co-catalyst, its concentration should be minimal. Alternatively, "copper-free" Sonogashira protocols can be employed, which often use a different base or additives to facilitate the cycle.[9][10] Rigorous exclusion of oxygen is also critical here.

Q8: I am seeing a significant amount of a debrominated biphenyl byproduct. What causes this and how can it be minimized?

A8: Debromination (or hydrodehalogenation) is a side reaction where the bromine atom is replaced by a hydrogen atom. This can occur via β-hydride elimination from an intermediate palladium species or through protonolysis.

  • Ligand Choice: Using bulky, electron-rich phosphine ligands can often suppress this side reaction by promoting the desired reductive elimination step over side pathways.[12]

  • Base and Solvent: The choice of base and solvent can influence this pathway. Screening different bases may be necessary. Ensure your solvent is anhydrous, as water can sometimes be a proton source for this side reaction.

Q9: The purification of my final product is difficult. What are the best strategies?

A9:

  • Catalyst Removal: At the end of the reaction, filtering the mixture through a pad of Celite can help remove a significant portion of the palladium catalyst.[13]

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying cross-coupling products.[13][14] A gradient elution, typically with a hexane/ethyl acetate system, is effective for separating nonpolar products from polar impurities.[15]

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective and scalable purification method to achieve high purity.[13][14] Small-scale solvent screening is recommended to find an optimal solvent or solvent pair.[14]

  • Aqueous Washes: During the work-up, washing the organic layer with solutions like aqueous Na₂CO₃ or brine helps remove inorganic salts and some polar impurities.[13] For reactions involving boronic acids, a wash with an aqueous fluoride solution (e.g., KF) can help remove tin byproducts in Stille couplings.[12]

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended ConditionRationale / Notes
Palladium Source Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2 mol%)Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is an air-stable precursor requiring a ligand.[1]
Ligand (if needed) PPh₃, SPhos, XPhos (1:2 to 1:4 Pd:Ligand ratio)SPhos and XPhos are bulky, electron-rich ligands that can improve yields for challenging substrates.[6]
Base K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.)Effective inorganic bases. K₃PO₄ is stronger than K₂CO₃.[7][8] Cs₂CO₃ can be used for less reactive substrates.[1]
Solvent 1,4-Dioxane/H₂O (4:1) or Toluene/Ethanol/H₂OA co-solvent system is used to dissolve both the organic substrate and the inorganic base.[7][16]
Temperature 80 - 100 °CHigher temperatures are often needed for the activation of aryl bromides.[7]
Coupling Partner Arylboronic Acid or Ester (1.1 - 1.5 equiv. per Br)A slight excess is used to drive the reaction to completion. Use >2.2 equiv. for di-substitution.

Table 2: General Catalyst/Ligand Selection Guide

Coupling ReactionCommon Palladium PrecursorsRecommended LigandsNotes
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄PPh₃, Buchwald ligands (XPhos, SPhos), cataCXium® ABulky, electron-rich phosphine ligands are often superior for aryl bromides.
Heck Pd(OAc)₂, PdCl₂(PPh₃)₂P(o-tolyl)₃, PPh₃, N-Heterocyclic Carbenes (NHCs)Phosphine-free systems have also been developed.
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃, XPhosOften requires a Cu(I) co-catalyst (e.g., CuI).[4]
Buchwald-Hartwig Pd(OAc)₂, Pd₂(dba)₃Buchwald ligands (e.g., RuPhos, BrettPhos), Josiphos ligandsLigand choice is critical and depends on the amine coupling partner.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Di-Arylation

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (2.5 equiv.), and the base (e.g., K₃PO₄, 4.0 equiv.).

  • Inert Atmosphere: Add the Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and a magnetic stir bar. Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.[1]

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[1]

  • Reaction: Heat the reaction mixture with vigorous stirring to the target temperature (e.g., 90 °C) and monitor its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with water. Extract the product with an organic solvent (e.g., Ethyl Acetate) three times.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]

Protocol 2: General Procedure for a Copper-Catalyzed Sonogashira Di-Alkynylation

  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) iodide co-catalyst (CuI, 5 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, >4.0 equiv.). Finally, add the terminal alkyne (2.5 equiv.) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until completion, monitoring by TLC or GC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent and water. Separate the layers. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Visualizations

G cluster_workflow General Workflow for Reaction Optimization start Define Target Molecule (Mono- vs Di-substitution) select_rxn Select Coupling Reaction (Suzuki, Heck, etc.) start->select_rxn initial_screen Initial Condition Screen (Std. Catalyst, Base, Solvent) select_rxn->initial_screen analyze1 Analyze Results (Yield, Purity, Side Products) initial_screen->analyze1 optimize_catalyst Optimize Catalyst System (Screen Ligands & Precursors) analyze1->optimize_catalyst Low Yield scale_up Scale-up & Purification analyze1->scale_up Good Yield optimize_params Optimize Parameters (Base, Solvent, Temp.) optimize_catalyst->optimize_params analyze2 Analyze & Validate optimize_params->analyze2 analyze2->optimize_catalyst Re-optimize analyze2->scale_up Optimized

Caption: A logical workflow for selecting and optimizing a catalyst system.

G cluster_troubleshooting Troubleshooting Guide: Low or No Yield problem Problem: Low or No Product Formation cause1 Potential Cause: Inactive Catalyst problem->cause1 cause2 Potential Cause: Suboptimal Conditions problem->cause2 cause3 Potential Cause: Reagent Issue problem->cause3 solution1a Solution: - Ensure inert atmosphere - Use fresh catalyst/ligand - Check for precipitation (Pd black) cause1->solution1a solution2a Solution: - Increase temperature - Screen different bases - Screen different solvents cause2->solution2a solution3a Solution: - Check purity of starting materials - Verify stoichiometry - Ensure base is sufficiently soluble cause3->solution3a

Caption: A decision tree for troubleshooting low reaction yield.

G cluster_cycle Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Ar-Pd(II)-X (L₂) pd0->ox_add Oxidative Addition (Ar-X) trans Ar-Pd(II)-Ar' (L₂) ox_add->trans Transmetalation (Ar'-B(OR)₂ + Base) red_elim Reductive Elimination trans->red_elim red_elim->pd0 Ar-Ar' (Product)

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

References

identifying impurities in 3,5-Dibromo-1,1'-biphenyl via HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dibromo-1,1'-biphenyl. The focus is on identifying impurities using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a sample of this compound?

A1: Impurities in this compound often originate from its synthesis, which typically involves a cross-coupling reaction such as a Suzuki or Ullmann coupling. Potential impurities include:

  • Starting materials: Unreacted 1,3-dibromobenzene and phenylboronic acid (or its derivatives).

  • Homocoupling byproducts: Biphenyl (from the coupling of two phenyl groups) and various polybrominated biphenyls (from the coupling of two dibromobenzene molecules).

  • Reductive dehalogenation byproducts: 3-Bromo-1,1'-biphenyl, where one bromine atom is replaced by a hydrogen atom.

  • Isomeric impurities: Other dibromobiphenyl isomers (e.g., 3,3'-dibromobiphenyl, 4,4'-dibromobiphenyl) if the starting materials were not isomerically pure.

Q2: Which analytical technique is better for impurity profiling of this compound: HPLC or GC-MS?

A2: Both techniques are valuable and provide complementary information.

  • HPLC-UV is excellent for quantifying known impurities and for separating non-volatile compounds. It is a robust method for routine purity checks.

  • GC-MS is superior for identifying unknown volatile impurities due to its high separation efficiency and the structural information provided by mass spectrometry. The fragmentation patterns are particularly useful for identifying positional isomers and the degree of bromination.

Q3: My HPLC chromatogram shows a broad peak for this compound. What could be the cause?

A3: Peak broadening in HPLC can stem from several factors. Common causes include:

  • Column degradation: The stationary phase of the column may be deteriorating.

  • High flow rate: A flow rate that is too high can lead to broader peaks.

  • Thermal mismatch: A significant temperature difference between the column and the mobile phase can cause peak broadening.

  • Column overload: Injecting too concentrated a sample can lead to peak distortion.

Q4: In my GC-MS analysis, I am observing ions corresponding to the loss of a bromine atom. Is this an impurity?

A4: Not necessarily. While a compound with one less bromine atom could be an impurity, the loss of a bromine atom is a very common fragmentation pattern for brominated compounds in the MS ion source. The molecular ion peak cluster for a dibrominated compound will show a characteristic isotopic pattern. The loss of a bromine atom will result in a fragment ion at [M-Br]+. To confirm if it's an impurity, you would need to see a distinct chromatographic peak at a different retention time with this fragmentation pattern.

Troubleshooting Guides

HPLC Troubleshooting
ProblemPossible CauseSuggested Solution
No Peaks or Very Small Peaks No sample injectedVerify autosampler or manual injection process.
Detector lamp is off or has failedTurn on the detector lamp or replace it if necessary.
Incorrect mobile phase compositionPrepare fresh mobile phase and ensure correct proportions.
Ghost Peaks Contamination in the injector or columnFlush the injector and column with a strong solvent.
Impurities in the mobile phaseUse high-purity solvents and freshly prepared mobile phase.
Peak Tailing Secondary interactions with the columnUse a mobile phase with a different pH or a different column type.
Column overloadDilute the sample and inject a smaller volume.
Retention Time Drift Poor temperature controlUse a column oven to maintain a consistent temperature.
Inconsistent mobile phase compositionEnsure the mobile phase is well-mixed and degassed.
GC-MS Troubleshooting
ProblemPossible CauseSuggested Solution
Poor Peak Shape (Tailing) Active sites in the injector liner or columnUse a deactivated liner and/or a new GC column.
Column contaminationBake out the column at a high temperature (within its limits).
Low Signal Intensity Leak in the systemCheck for leaks at all fittings from the injector to the detector.
Contaminated ion sourceClean the ion source according to the manufacturer's instructions.
Mass Spectra Not Matching Library Co-eluting peaksImprove chromatographic separation by optimizing the temperature program.
Incorrect mass calibrationCalibrate the mass spectrometer.
No Peaks Syringe issue (clogged or not drawing sample)Clean or replace the syringe.
Split vent trap is saturatedReplace the split vent trap.

Experimental Protocols

HPLC Method for Impurity Profiling
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-30 min, 90-50% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 1 mg/mL.

GC-MS Method for Impurity Identification
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 5 minutes at 300°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-500 amu.

    • Ion Source Temperature: 230°C.

  • Sample Preparation: Dissolve the sample in a volatile solvent like toluene or hexane to a concentration of approximately 100 µg/mL.

Data Presentation

Table 1: Hypothetical HPLC Data for this compound and Potential Impurities
Peak No.CompoundRetention Time (min)Relative Abundance (%)
1Biphenyl8.50.1
23-Bromo-1,1'-biphenyl12.20.5
3This compound15.899.0
43,3'-Dibromobiphenyl16.50.2
5Other Polybrominated Biphenyls> 18.00.2
Table 2: Hypothetical GC-MS Data for this compound and Key Impurities
CompoundRetention Time (min)Key Mass Fragments (m/z)
Biphenyl7.2154 (M+), 77
3-Bromo-1,1'-biphenyl10.5232/234 (M+), 153, 76
This compound13.1310/312/314 (M+), 231/233, 152
3,3'-Dibromobiphenyl13.4310/312/314 (M+), 231/233, 152

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Observed pressure Check System Pressure start->pressure peaks Examine Peak Shape & Retention start->peaks baseline Analyze Baseline start->baseline pressure_high High Pressure? pressure->pressure_high peak_shape Peak Shape Issue? peaks->peak_shape baseline_noise Noisy Baseline? baseline->baseline_noise pressure_low Low Pressure? pressure_high->pressure_low No blockage Check for Blockages (frit, column, tubing) pressure_high->blockage Yes viscosity Mobile Phase Viscosity Too High? pressure_high->viscosity Yes pressure_ok Pressure OK pressure_low->pressure_ok No leak Check for Leaks (fittings, seals) pressure_low->leak Yes pump Pump Malfunction? pressure_low->pump Yes retention_issue Retention Time Shift? peak_shape->retention_issue No tailing Tailing? peak_shape->tailing Yes fronting Fronting? peak_shape->fronting Yes broad Broad? peak_shape->broad Yes resolution_issue Poor Resolution? retention_issue->resolution_issue No mobile_phase Check Mobile Phase Composition & pH retention_issue->mobile_phase Yes temperature Check Column Temperature retention_issue->temperature Yes flow_rate Verify Flow Rate retention_issue->flow_rate Yes peaks_ok Peaks OK resolution_issue->peaks_ok No change_mobile_phase Modify Mobile Phase resolution_issue->change_mobile_phase Yes change_column Try Different Column resolution_issue->change_column Yes baseline_drift Drifting Baseline? baseline_noise->baseline_drift No degas Degas Mobile Phase baseline_noise->degas Yes detector_lamp Check Detector Lamp baseline_noise->detector_lamp Yes baseline_ok Baseline OK baseline_drift->baseline_ok No equilibration Ensure Column Equilibration baseline_drift->equilibration Yes contamination Check for Contamination baseline_drift->contamination Yes Impurity_Identification_Workflow start Sample of This compound hplc_analysis HPLC-UV Analysis start->hplc_analysis gcms_analysis GC-MS Analysis start->gcms_analysis hplc_data Quantitative Data (Purity, % of Impurities) hplc_analysis->hplc_data gcms_data Qualitative Data (Impurity Identification) gcms_analysis->gcms_data final_report Final Impurity Profile hplc_data->final_report mass_spectra Analyze Mass Spectra (Fragmentation Patterns) gcms_data->mass_spectra retention_indices Compare Retention Indices gcms_data->retention_indices impurity_id Identify Impurities (e.g., Homocoupling, Dehalogenation Byproducts) mass_spectra->impurity_id retention_indices->impurity_id impurity_id->final_report

preventing homocoupling in Suzuki reactions with 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving 3,5-Dibromo-1,1'-biphenyl. Our focus is to help you minimize or prevent the common side reaction of homocoupling, thereby improving the yield and purity of your desired biaryl product.

Troubleshooting Guide: Preventing Homocoupling

Homocoupling of the boronic acid or its derivatives is a prevalent side reaction in Suzuki couplings, leading to the formation of symmetrical biaryl impurities. This guide addresses the primary causes and provides systematic troubleshooting steps to mitigate this issue.

Problem: Significant formation of homocoupling byproducts observed in the reaction with this compound.

Initial Checks & Solutions
  • Oxygen Contamination: The presence of dissolved oxygen is a major contributor to homocoupling. Oxygen can oxidize the active Palladium(0) catalyst to Palladium(II) species, which are known to promote the homocoupling of boronic acids.[1][2][3]

    • Solution: Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas like nitrogen or argon for 15-30 minutes.[1] For highly sensitive reactions, a freeze-pump-thaw method is recommended. Ensure the reaction is carried out under a positive pressure of an inert atmosphere.[1]

  • Palladium Precatalyst Choice: The use of a Palladium(II) precatalyst, such as Pd(OAc)₂, can lead to homocoupling as it can directly react with the boronic acid before being reduced to the catalytically active Pd(0) state.[1][2]

    • Solution: Whenever possible, use a Pd(0) precatalyst like Pd(PPh₃)₄ or Pd₂(dba)₃.[1] If a Pd(II) source is necessary, consider the addition of a mild reducing agent, such as potassium formate (1-2 equivalents), to facilitate the reduction to Pd(0) without interfering with the main catalytic cycle.[1][4]

Reaction Parameter Optimization

If initial checks do not resolve the issue, a systematic optimization of reaction parameters is recommended.

ParameterPotential IssueRecommended Action
Ligand Inappropriate ligand selection can lead to slow reductive elimination, allowing for side reactions.Screen bulky, electron-rich phosphine ligands such as SPhos or XPhos. These ligands can accelerate both oxidative addition and reductive elimination, disfavoring homocoupling.[2]
Base The choice and strength of the base are crucial. Strong bases can sometimes promote homocoupling.Test a range of bases. Weaker inorganic bases like K₂CO₃ and K₃PO₄ are often preferred over strong bases like NaOH.[5] The optimal base is often substrate-dependent.
Solvent The solvent system affects the solubility of reagents and the reaction rate.Aprotic solvents like 1,4-dioxane, toluene, and THF, often in a mixture with water, are commonly used.[5] The amount of water should be optimized, as excessive water can sometimes promote homocoupling.[5]
Temperature High reaction temperatures can sometimes lead to increased side reactions.Run the reaction at the lowest temperature that provides a reasonable reaction rate.[5] Monitor the reaction progress to avoid prolonged heating after completion.
Boronic Acid Stability Boronic acids can be unstable and prone to decomposition, which can contribute to side reactions.Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates. These can provide a slower, more controlled release of the boronic acid.[1]

Below is a troubleshooting workflow to guide your optimization process:

G start High Homocoupling Detected degas Is the reaction rigorously degassed? start->degas pd_catalyst Are you using a Pd(II) precatalyst? degas->pd_catalyst Yes improve_degassing Improve degassing protocol (e.g., freeze-pump-thaw) degas->improve_degassing No ligand Is the ligand appropriate? pd_catalyst->ligand No use_pd0 Switch to a Pd(0) precatalyst or add a mild reducing agent pd_catalyst->use_pd0 Yes base_solvent Have you optimized the base and solvent? ligand->base_solvent Yes screen_ligands Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) ligand->screen_ligands No temperature Is the temperature optimized? base_solvent->temperature Yes screen_base_solvent Screen different bases (e.g., K2CO3, K3PO4) and solvent systems base_solvent->screen_base_solvent No boronic_acid Is the boronic acid derivative stable? temperature->boronic_acid Yes optimize_temp Lower the reaction temperature temperature->optimize_temp No end_success Homocoupling Minimized boronic_acid->end_success Yes use_boronate_ester Consider using a more stable boronate ester (e.g., Bpin) boronic_acid->use_boronate_ester No end_fail Further Optimization Required improve_degassing->pd_catalyst use_pd0->ligand screen_ligands->base_solvent screen_base_solvent->temperature optimize_temp->boronic_acid use_boronate_ester->end_fail Suzuki_Cycle cluster_suzuki Suzuki Cross-Coupling Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_O2 Pd(II) Pd0->PdII_O2 ArPdX Ar-Pd(II)-X L_n OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' L_n Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X (this compound) ArX->OxAdd Ar_prime_BOH2 Ar'-B(OH)2 (Boronic Acid) Ar_prime_BOH2->Transmetal Base Base Base->Transmetal Homocoupling_step Reaction with 2 x Ar'-B(OH)2 PdII_O2->Homocoupling_step Homocoupling_product Ar'-Ar' Homocoupling_step->Homocoupling_product O2 Oxygen O2->PdII_O2 Oxidizes Pd(0)

References

Technical Support Center: Purifying 3,5-Dibromo-1,1'-biphenyl with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3,5-Dibromo-1,1'-biphenyl using column chromatography. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, a complete experimental protocol, and illustrative diagrams to ensure a successful purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying this compound?

A1: For a non-polar compound like this compound, the most common and effective stationary phase is silica gel (SiO₂).[1] Alumina can also be used, but silica gel is generally the first choice for this type of separation.[1]

Q2: How do I choose the right solvent system (mobile phase)?

A2: The ideal solvent system, or eluent, should provide a good separation of your target compound from its impurities. A good starting point for this compound is a non-polar solvent like hexane, gradually increasing the polarity by adding a small amount of a slightly more polar solvent such as ethyl acetate or dichloromethane.[2] The optimal solvent system is typically determined by running a preliminary Thin Layer Chromatography (TLC) analysis. Aim for an Rf value of approximately 0.35 for the this compound spot.[1]

Q3: What are the likely impurities I might encounter?

A3: Impurities in a crude sample of this compound can include unreacted starting materials from the synthesis, mono-brominated biphenyl, or other polybrominated biphenyl isomers. The specific impurities will depend on the synthetic route used.

Q4: Can this compound decompose on the silica gel column?

A4: While this compound is a relatively stable compound, some sensitive organic molecules can degrade on the slightly acidic surface of silica gel. If you suspect decomposition, you can use a deactivated silica gel (e.g., by pre-treating with a solvent system containing a small amount of triethylamine) or an alternative stationary phase like neutral alumina.[3]

Troubleshooting Guide

Problem Possible Cause Solution
The compound does not move from the top of the column. The mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, if you are using pure hexane, start adding ethyl acetate in small increments (e.g., 1%, 2%, 5%) until the compound begins to move down the column at a reasonable rate.
All compounds elute together at the solvent front. The mobile phase is too polar.Start with a less polar mobile phase. If you used a hexane/ethyl acetate mixture, decrease the percentage of ethyl acetate or start with pure hexane.
The separation between the desired product and an impurity is poor. The chosen solvent system has insufficient selectivity.Perform a more thorough TLC analysis with a variety of solvent systems to find one that provides better separation. A very slow, gradual increase in solvent polarity during elution (gradient elution) may also improve separation.[3]
The collected bands are broad, leading to mixed fractions. - The initial sample band was too wide.- The column was overloaded.- Diffusion on the column.- Dissolve the crude product in the minimum amount of solvent for loading.[4]- Use an appropriate ratio of silica gel to crude product (typically 20-50 times the weight of the sample).[1]- Run the column at a steady, optimal flow rate; running it too slowly can lead to band broadening due to diffusion.
The column runs dry or cracks appear in the silica bed. The solvent level dropped below the top of the silica gel.Always keep the silica gel bed covered with the mobile phase. A cracked column will lead to poor separation (channeling), and the column will need to be repacked.[1]
Low recovery of the purified product. - The compound is still on the column.- The compound is highly retained and requires a much more polar solvent to elute.- The compound may have decomposed on the column.- After it appears all the product has been collected, flush the column with a much more polar solvent (e.g., 50% ethyl acetate in hexane) and check these fractions by TLC.- Check the stability of your compound on silica gel using a TLC plate before running the column.[3]

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the purification of this compound and related compounds.

Parameter Value/Range Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for normal-phase chromatography.[1]
Mobile Phase (Eluent) Hexane or Hexane/Ethyl Acetate (e.g., 99:1 to 95:5)The exact ratio should be determined by TLC. For very non-polar compounds, pure hexane may be sufficient.[2]
Recommended Rf Value ~0.35This value on a TLC plate generally provides good separation in a column.[1]
Silica Gel to Sample Ratio 20:1 to 50:1 by weightA higher ratio is used for more difficult separations.[1]
Expected Purity >97%Commercially available 3,5-Dibromobiphenyl often has a purity of 97% or higher.[5]
Expected Yield 70-90%Recovery from column chromatography can be high but depends on the initial purity of the crude product and the separation efficiency.

Detailed Experimental Protocol

This protocol outlines the purification of crude this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (washed and dried)

  • Beakers and Erlenmeyer flasks

  • Test tubes or fraction collector vials

  • TLC plates, developing chamber, and UV lamp

2. Determining the Elution Solvent:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate and develop it in a series of solvent systems with increasing polarity (e.g., pure hexane, 99:1 hexane/ethyl acetate, 98:2 hexane/ethyl acetate).

  • The ideal solvent system is the one that moves the spot for this compound to an Rf of approximately 0.35 and shows good separation from any visible impurities.

3. Preparing and Packing the Column (Wet Packing Method):

  • Securely clamp the chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.[6]

  • Add a thin layer of sand (about 1 cm) on top of the plug.[6]

  • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis.[1] The consistency should be pourable but not too dilute.

  • Pour the slurry into the column. Open the stopcock to allow the solvent to drain, and continuously tap the side of the column gently to ensure the silica gel packs evenly without any air bubbles.[6]

  • Once the silica gel has settled, add a layer of sand (about 1 cm) on top to protect the surface.[1]

  • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.[1]

4. Loading the Sample:

  • Dissolve the crude this compound in the minimum amount of the eluent or a volatile solvent in which it is readily soluble.

  • Carefully add the sample solution to the top of the column using a pipette, ensuring not to disturb the sand layer.

  • Drain the solvent until the sample has been absorbed into the silica gel.

  • Gently add a small amount of fresh eluent, wash the sides of the column, and again drain the solvent to the top of the sand.

5. Eluting the Column and Collecting Fractions:

  • Carefully fill the top of the column with the eluent.

  • Begin to collect the eluting solvent in fractions (e.g., 10-20 mL per test tube).

  • Maintain a constant level of solvent at the top of the column by adding more as needed.

  • If a gradient elution is required (as determined by TLC), gradually increase the polarity of the eluent over time.

6. Analyzing the Fractions:

  • Monitor the collected fractions by TLC to identify which ones contain the purified this compound.

  • Combine the pure fractions.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Final Product prep_solvent Determine Eluent (TLC) pack_column Pack Column with Silica Gel prep_solvent->pack_column load_sample Load Sample onto Column pack_column->load_sample prep_sample Dissolve Crude Sample prep_sample->load_sample elute Elute with Mobile Phase load_sample->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Purified this compound evaporate->product troubleshooting_flowchart cluster_solutions Solutions start Problem Encountered During Column Chromatography q_separation Is the separation poor? start->q_separation q_elution Is the compound not eluting? start->q_elution q_recovery Is the product recovery low? start->q_recovery q_band_shape Are the bands streaking or tailing? start->q_band_shape sol_separation Optimize solvent system via TLC. Use gradient elution. q_separation->sol_separation sol_elution Increase mobile phase polarity. q_elution->sol_elution sol_recovery Flush column with a strong solvent. Check for decomposition on silica. q_recovery->sol_recovery sol_band_shape Load a more concentrated sample. Ensure column is packed well. Check for sample overloading. q_band_shape->sol_band_shape

References

Technical Support Center: Managing Side Reactions in the Bromination of Biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of biphenyl. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and comparative data to help you manage and control common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the bromination of biphenyl?

A1: The most prevalent side reaction is polybromination , where multiple bromine atoms are added to the biphenyl molecule, leading to the formation of dibromo-, tribromo-, and higher brominated biphenyls. Another potential issue is the formation of undesired isomers . While electrophilic bromination of biphenyl preferentially directs substitution to the para (4 and 4') and ortho (2 and 2') positions, controlling the ratio of these isomers can be challenging.

Q2: How can I favor the formation of monobrominated biphenyl?

A2: To selectively produce monobrominated biphenyl, particularly the desired 4-bromobiphenyl, several strategies can be employed:

  • Control Stoichiometry: Use a 1:1 molar ratio or a slight excess of biphenyl to bromine.

  • Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is a less reactive source of electrophilic bromine compared to molecular bromine (Br₂) and is often used to achieve selective monobromination.

  • Reaction Conditions: Lowering the reaction temperature can increase selectivity for the para isomer and reduce the rate of polybromination.

Q3: What is the role of the Lewis acid catalyst, and can it cause side reactions?

A3: Lewis acids like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) are used to polarize the Br-Br bond, making the bromine a stronger electrophile and increasing the reaction rate. However, a highly active catalyst can also promote polybromination. The choice and amount of catalyst are critical for controlling the reaction's selectivity.

Q4: My reaction is producing a mixture of ortho and para isomers. How can I improve the regioselectivity for the para product?

A4: Achieving high para-selectivity is a common challenge. Here are some approaches:

  • Steric Hindrance: The para position is sterically less hindered than the ortho position, so it is generally the major product. Using bulkier solvents or catalysts can sometimes enhance this preference.

  • Temperature Control: Lower reaction temperatures often favor the formation of the thermodynamically more stable para isomer.

  • Alternative Reagents: The use of bromine monochloride (BrCl) has been reported to show high selectivity for the para position.

Troubleshooting Guide

Issue 1: Excessive Polybromination

Your analysis (e.g., GC-MS) shows significant amounts of dibrominated and higher brominated products, even when targeting monobromination.

Potential Cause Troubleshooting Step
Excess Bromine Carefully control the stoichiometry. Use a slight excess of biphenyl relative to the brominating agent.
High Reactivity of Brominating Agent Replace molecular bromine (Br₂) with a milder agent like N-Bromosuccinimide (NBS).
Overactive Catalyst Reduce the amount of Lewis acid catalyst or switch to a weaker one (e.g., ZnCl₂ instead of FeCl₃).
High Reaction Temperature Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to decrease the reaction rate and improve selectivity.
Prolonged Reaction Time Monitor the reaction progress using TLC or GC and quench the reaction as soon as the desired product is maximized.

Issue 2: Low Yield of Desired Product

The overall yield of the brominated biphenyl is lower than expected.

Potential Cause Troubleshooting Step
Incomplete Reaction Ensure the reaction has gone to completion by monitoring with TLC or GC. If necessary, increase the reaction time or temperature slightly.
Loss During Work-up Check the pH during aqueous washes to ensure the product is not being lost. Ensure complete extraction with an appropriate organic solvent.
Loss During Purification Optimize the recrystallization solvent and procedure to minimize loss of product in the mother liquor. For column chromatography, select an appropriate solvent system to ensure good separation without excessive band broadening.
Decomposition of Reagents Use freshly opened or purified reagents. N-Bromosuccinimide, for example, can decompose over time.

Issue 3: Difficulty in Separating Isomers or Purifying the Product

You are struggling to isolate the desired brominated biphenyl from starting material, other isomers, or polybrominated byproducts.

Potential Cause Troubleshooting Step
Similar Physical Properties of Products For mixtures of ortho and para isomers, careful column chromatography is often required. Use a high-resolution stationary phase and optimize the eluent system.
Ineffective Recrystallization Experiment with different recrystallization solvents or solvent mixtures. For 4-bromobiphenyl, ethanol is commonly used. For 4,4'-dibromobiphenyl, benzene or toluene can be effective.[1]
Presence of Multiple Byproducts A multi-step purification approach may be necessary, such as a combination of column chromatography followed by recrystallization.

Data Presentation: Influence of Reaction Conditions on Product Distribution

The following tables summarize quantitative data on the bromination of biphenyl under various conditions.

Table 1: Bromination of Biphenyl with Molecular Bromine

Catalyst (mol%)SolventTemperature (°C)Reaction Time (h)Molar Ratio (Biphenyl:Br₂)Yield of 4-Bromobiphenyl (%)Byproducts (%)Reference
I₂ (1%)Acetic AcidAmbient281:1.175.54.4 (2-bromo), 1.0 (2,4'-dibromo), 1.1 (4,4'-dibromo)[2]
ZnCl₂ (1%)Acetic AcidAmbient251:1.172.84.8 (2-bromo), 1.2 (2,4'-dibromo), 0.9 (4,4'-dibromo)[2]
FeCl₃ (12.5% w/w)1,2-Dichloroethane0 → 582-121:0.5 (by weight)~60Not specified[2][3]
None (vapor phase)NoneAmbient81:2.4-75-77 (4,4'-dibromo)[1]

Table 2: Selective Bromination using N-Bromosuccinimide (NBS)

Co-reagent/CatalystSolventTemperature (°C)Reaction TimeMolar Ratio (Biphenyl:NBS)Product(s)Yield (%)Reference
None2-MethyltetrahydrofuranNot specifiedNot specifiedNot specified4-BromobiphenylNot specified[4]
AgSbF₆, Trip-SMeDichloroethane (DCE)Not specifiedNot specifiedNot specified4,4'-DibromobiphenylNot specified[4]
p-TsOH (10 mol%)MethanolAmbient15-20 min1:13-Bromo-[1,1'-biphenyl]-4-ol>86[5][6]

Experimental Protocols

Protocol 1: Synthesis of 4-Bromobiphenyl [2]

This protocol is adapted for the selective synthesis of 4-bromobiphenyl.

Materials:

  • Biphenyl (15.4 g, 0.1 mol)

  • Glacial Acetic Acid (100 mL)

  • Bromine (17.6 g, 0.11 mol)

  • Zinc Chloride (ZnCl₂) (0.14 g, 1 mol%)

  • Sodium bisulfite solution

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser, dissolve 15.4 g of biphenyl in 100 mL of glacial acetic acid.

  • Add 0.14 g of ZnCl₂ to the solution and stir.

  • From the dropping funnel, add 17.6 g of bromine dropwise over 30 minutes.

  • Stir the reaction mixture at ambient temperature for 25 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the excess bromine by adding sodium bisulfite solution until the red-brown color disappears.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield 4-bromobiphenyl.

Protocol 2: Synthesis of 4,4'-Dibromobiphenyl [1]

This protocol utilizes vapor-phase bromination to produce 4,4'-dibromobiphenyl.

Materials:

  • Biphenyl, finely powdered (15.4 g, 0.10 mole)

  • Bromine (39 g, 12 mL, 0.24 mole)

  • Benzene (for recrystallization)

Procedure:

  • Place 15.4 g of finely powdered biphenyl in a 15-cm evaporating dish.

  • Place the dish on a porcelain rack inside a 30-cm desiccator.

  • Under the rack, place a 10-cm evaporating dish containing 39 g of bromine.

  • Close the desiccator, leaving a very small opening for the escape of hydrogen bromide.

  • Leave the biphenyl in contact with the bromine vapor for 8 hours or overnight.

  • Remove the resulting orange solid from the desiccator and let it stand in a fume hood for at least 4 hours to allow excess bromine and HBr to evaporate.

  • Dissolve the crude product in 75 mL of benzene, filter, and cool to 15 °C.

  • Collect the resulting crystals by filtration to obtain 4,4'-dibromobiphenyl (yield: 23.4–24.0 g, 75–77%).

Visualizations

Troubleshooting_Workflow Troubleshooting Bromination of Biphenyl start Reaction Outcome Unsatisfactory issue Identify Primary Issue start->issue polybromination Excessive Polybromination issue->polybromination High MW byproducts low_yield Low Yield issue->low_yield Low product mass isomer_separation Isomer Separation Difficulty issue->isomer_separation Impure product check_stoichiometry Check Biphenyl:Bromine Ratio polybromination->check_stoichiometry check_completion Reaction Complete? low_yield->check_completion purification_method Purification Method? isomer_separation->purification_method adjust_stoichiometry Use 1:1 or slight excess of biphenyl check_stoichiometry->adjust_stoichiometry Ratio > 1:1.1 check_reagent Using Br2? check_stoichiometry->check_reagent Ratio OK use_nbs Switch to NBS check_reagent->use_nbs Yes check_temp_poly High Temperature? check_reagent->check_temp_poly No lower_temp_poly Lower reaction temperature check_temp_poly->lower_temp_poly Yes increase_time_temp Increase reaction time/temp slightly check_completion->increase_time_temp No check_workup Review Work-up & Purification check_completion->check_workup Yes optimize_purification Optimize extraction and recrystallization check_workup->optimize_purification Loss identified column_chrom Use Column Chromatography purification_method->column_chrom Co-eluting isomers recrystallization Optimize Recrystallization Solvent purification_method->recrystallization Poor crystal recovery

Caption: Troubleshooting workflow for biphenyl bromination.

Electrophilic_Bromination_Pathway Electrophilic Aromatic Substitution: Bromination of Biphenyl cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Nucleophilic Attack & Sigma Complex Formation cluster_2 Step 3: Deprotonation & Aromaticity Restoration Br2 Br-Br Activated_Br δ+Br-Brδ-•••FeBr₃ Br2->Activated_Br FeBr3 FeBr₃ (Lewis Acid) FeBr3->Activated_Br Biphenyl Biphenyl Sigma_Complex Arenium Ion (Sigma Complex) (Resonance Stabilized) Biphenyl->Sigma_Complex + Activated Br⁺ Biphenyl->Sigma_Complex FeBr4 FeBr₄⁻ Sigma_Complex->FeBr4 Bromobiphenyl Bromobiphenyl Sigma_Complex->Bromobiphenyl - H⁺ Sigma_Complex->Bromobiphenyl HBr HBr FeBr4->HBr FeBr3_regen FeBr₃ (Regenerated) FeBr4->FeBr3_regen

Caption: Mechanism of electrophilic bromination of biphenyl.

References

troubleshooting low yields in polymerization with 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Polymerization with 3,5-Dibromo-1,1'-biphenyl

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing low yields in polymerization reactions involving this compound. The content is tailored for professionals in chemical research and drug development.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura polymerization of this compound is resulting in a low polymer yield. What are the most common causes?

Low polymer yields in Suzuki-Miyaura polycondensation are typically traced back to a few critical factors:

  • Impure Monomers: The purity of both this compound and the corresponding boronic acid or ester co-monomer is paramount. Monofunctional impurities can act as chain terminators, drastically reducing the degree of polymerization and overall yield.[1]

  • Inaccurate Stoichiometry: Step-growth polymerizations require a precise 1:1 molar ratio of the reactive functional groups (e.g., bromine and boronic acid). Even a slight imbalance can significantly limit the achievable molecular weight and yield.[1]

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, temperature, and reaction time all play a crucial role. An inappropriate combination of these parameters can lead to slow reaction rates, catalyst deactivation, or the prevalence of side reactions.[2][3]

  • Side Reactions: Unwanted reactions, such as the homocoupling of the boronic acid/ester monomer, can consume reagents and lower the yield of the desired polymer.[4]

  • Oxygen Contamination: The Palladium(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents or failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation.

Q2: How critical is the purity of this compound and my co-monomer?

Monomer purity is arguably the most critical factor in achieving high yields and high molecular weights in step-growth polymerization. Impurities in the monomers, particularly those with a single reactive group (monofunctional impurities), will cap the growing polymer chain, preventing further extension.[1] For instance, a small amount of a monobromo-biphenyl impurity would terminate a chain, leading to the formation of low molecular weight oligomers instead of a high molecular weight polymer. It is highly recommended to purify monomers by recrystallization, sublimation, or chromatography before use.

Q3: What are some recommended starting conditions for a Suzuki-Miyaura polymerization using this compound?

Optimizing reaction conditions is key to success. While the ideal conditions depend on the specific co-monomer, the following table summarizes common starting points for catalyst, ligand, base, and solvent systems that can be adapted for your experiment.

ParameterRecommendationRationale & ExamplesCitations
Catalyst (Palladium Source) 0.5 - 2.5 mol%A sufficient catalyst loading is needed to drive the reaction.[2]
Examples: Pd(PPh₃)₄, Pd₂(dba)₃[4][5]
Ligand 1-2 equivalents per Pd atomLigands stabilize the Pd catalyst and facilitate key steps in the catalytic cycle. The choice of ligand can significantly impact yield.[2]
Examples: Triphenylphosphine (PPh₃), XPhos, SPhos, RuPhos. Dialkylbiarylphosphine and trialkylphosphine ligands are often effective.[2][4]
Base 2-3 equivalentsThe base is required to activate the boronic acid/ester for transmetalation. The choice of base can influence reaction rate and side reactions.[4]
Examples: K₃PO₄, K₂CO₃, Cs₂CO₃.[4][6]
Solvent System Anhydrous, degassed solventsA solvent system that can dissolve the monomers, the growing polymer, and the base is essential. Biphasic systems are common.[2]
Examples: THF/water, Toluene/water, DMF/water.[2][6]
Temperature 80 - 110 °CHigher temperatures often increase the reaction rate but can also promote catalyst decomposition or side reactions. Optimization may be required.[2]

Q4: I suspect side reactions are occurring. What are the likely side reactions and how can I minimize them?

The most common side reaction in Suzuki-Miyaura polymerizations is the homocoupling of the boronic acid or ester co-monomer.[4] This reaction consumes the co-monomer, disrupts the 1:1 stoichiometry, and leads to lower molecular weight and yield.

Strategies to Minimize Homocoupling:

  • Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction, as it can promote homocoupling.

  • Optimize Base and Ligand: Some bases and ligands are more prone to inducing homocoupling than others. Screening different combinations can identify a system that favors the desired cross-coupling.[4]

  • Control Temperature: Avoid excessively high temperatures which can accelerate side reactions.

Another potential issue is premature precipitation of the growing polymer from the solution, which effectively stops the reaction and limits molecular weight. If this occurs, a different solvent system with better solubilizing properties for the polymer should be explored.

Troubleshooting Workflow

If you are experiencing low polymer yields, follow this logical workflow to diagnose and solve the issue.

G start Low Polymer Yield purity Are monomers and reagents of high purity and anhydrous? start->purity stoich Is the monomer stoichiometry precisely 1:1? purity->stoich Yes purify_monomers Action: Purify monomers (recrystallization, chromatography). Dry all reagents and solvents. purity->purify_monomers No inert Was a strict inert atmosphere maintained? stoich->inert Yes reweigh Action: Carefully re-weigh monomers. Perform titration if necessary for boronic acids. stoich->reweigh No conditions Are the reaction conditions (catalyst, ligand, base, temp) optimized? inert->conditions Yes degas Action: Improve degassing procedure (e.g., freeze-pump-thaw). Ensure positive inert gas pressure. inert->degas No screen Action: Screen different catalyst systems, ligands, bases, and temperatures. conditions->screen No end_node Improved Yield conditions->end_node Yes purify_monomers->stoich reweigh->inert degas->conditions screen->end_node

Caption: A step-by-step workflow for troubleshooting low polymerization yields.

Simplified Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps in diagnosing which step might be failing. For instance, inactive catalyst or issues with the base can inhibit the transmetalation step.

G pd0 Active Pd(0) Catalyst ox_add Oxidative Addition (Ar-Br) pd0->ox_add + this compound trans Transmetalation (Ar'-B(OR)₂) ox_add->trans Forms Pd(II) Intermediate red_elim Reductive Elimination trans->red_elim Requires Base red_elim->pd0 Regenerates Catalyst product Ar-Ar' Bond Formed (Polymer Chain Growth) red_elim->product

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling polymerization.

General Experimental Protocol

This protocol provides a general methodology for the Suzuki-Miyaura polymerization of this compound with a generic arylenediboronic acid or bis(pinacolato)diboron ester. Note: This is a template and should be optimized for your specific system.

Materials:

  • This compound (1.00 eq)

  • Arylenediboronic acid or ester co-monomer (1.00 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 3 eq per diboronic acid)

  • Anhydrous, degassed solvent (e.g., Toluene and Water, 10:1 v/v)

Procedure:

  • Monomer Preparation: Ensure both this compound and the diboronic co-monomer are pure and dry. Weigh each monomer precisely to ensure a 1:1 molar ratio and add them to a flame-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add the palladium catalyst and the base to the flask inside a glovebox or under a strong flow of inert gas (Argon or Nitrogen).

  • Solvent Addition: Add the degassed solvent(s) to the flask via cannula or syringe. The mixture should be stirred to ensure good mixing.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to thoroughly remove any dissolved oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) under a positive pressure of inert gas and stir vigorously.

  • Monitoring: Monitor the reaction progress. For polymerization, this is often done by observing the increase in viscosity of the reaction mixture. An alternative method for small-scale trials is to take aliquots over time and analyze them by GPC to track the increase in molecular weight.

  • Workup and Purification:

    • After the reaction is complete (typically 24-72 hours), cool the mixture to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.[7]

    • Stir for several hours, then collect the polymer precipitate by filtration.

    • Wash the collected polymer extensively with water and methanol to remove salts and residual catalyst.[7]

    • To further purify the polymer, a Soxhlet extraction with a suitable solvent (e.g., methanol, acetone, hexane) may be necessary to remove low molecular weight oligomers and unreacted monomers.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.[7]

  • Characterization: Characterize the final polymer using techniques such as ¹H NMR, GPC (to determine molecular weight and polydispersity), and thermal analysis (TGA/DSC).

References

Technical Support Center: Reactivity of 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) concerning the impact of catalyst choice on the reactivity of 3,5-Dibromo-1,1'-biphenyl in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in cross-coupling reactions?

A1: The main challenges with this compound revolve around controlling selectivity and achieving high yields. Key issues include:

  • Selective Mono-arylation vs. Di-arylation: The two C-Br bonds have similar reactivity. After the first coupling, the resulting mono-substituted intermediate can be as reactive as the starting material, often leading to a mixture of mono- and di-substituted products.[1]

  • Catalyst Deactivation: Amines, common in Buchwald-Hartwig reactions, can sometimes act as ligands and deactivate the palladium catalyst.[2] Similarly, the presence of oxygen can oxidize phosphine ligands and deactivate the catalyst in Suzuki reactions.[3]

  • Side Reactions: Common side reactions that reduce yield include hydrodehalogenation (replacement of a bromine with hydrogen), protodeboronation of the boronic acid in Suzuki coupling, and homocoupling of the starting materials.[1][3]

Q2: How does the choice of palladium catalyst and ligand affect the outcome of a Suzuki-Miyaura coupling with this compound?

A2: The catalyst and ligand system is critical for controlling reactivity and selectivity.

  • Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are commonly used but must be reduced in situ to the active Pd(0) species. Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ can sometimes provide more consistent results.

  • Ligands: The choice of phosphine ligand is crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos), can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reaction times, especially for less reactive C-Br bonds.[4] For aryl chlorides, which are less reactive, bulky phosphines are often required to achieve reasonable yields.[5]

Q3: Which catalyst systems are recommended for the Buchwald-Hartwig amination of this compound?

A3: For Buchwald-Hartwig amination, the choice of ligand is paramount and depends on the amine being coupled.

  • Bulky Monodentate Ligands: Sterically hindered, electron-rich ligands (e.g., XPhos, BrettPhos) are highly effective for coupling a wide range of amines, including primary and secondary amines, and can even facilitate reactions with challenging substrates.[4]

  • Chelating Phosphine Ligands: Bidentate ligands like BINAP and DPPF are also effective, particularly in controlling the geometry of the palladium complex, which can influence the rate of reductive elimination.[5][6]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is most common as it promotes high reaction rates.[7] However, bases like Cs₂CO₃ or K₃PO₄ can be used for base-sensitive substrates.

Q4: What factors influence the regioselectivity in Heck reactions with this compound?

A4: In the Heck reaction, which couples the aryl bromide with an alkene, regioselectivity is a key consideration.

  • Alkene Substitution: The reaction works best with alkenes bearing electron-withdrawing groups, which typically leads to exclusive arylation at the β-position of the alkene. Alkenes with electron-donating groups may yield mixtures of α- and β-arylated products.

  • Ligand Type: The use of bidentate phosphine ligands can influence regioselectivity. The choice of the leaving group on the palladium catalyst precursor can also play a role; for instance, non-coordinating anions like triflate can favor the formation of α-arylated products.

Data Presentation: Catalyst Performance

The following tables summarize representative data on the performance of various catalyst systems in cross-coupling reactions with aryl bromides. Note that these are illustrative examples, and results with this compound may vary.

Table 1: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10018>95
Pd(PPh₃)₄ (5)-Na₂CO₃Dioxane/H₂O901285-95
Pd(dppf)Cl₂ (3)-K₂CO₃DMF1101690-98
Pd/C (5)-K₂CO₃DMA/H₂O1002470-85[6]

Table 2: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001691
Pd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene802480-90
[Pd(cinnamyl)Cl]₂ (1.5)XantPhos (6)DBUPhMe140185[2]
PdCl₂(P(o-Tolyl)₃)₂ (1)-NaOtBuToluene1003>90

Table 3: Representative Catalyst Systems for Heck Reaction of Aryl Bromides

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NAcetonitrile8012>90
Pd/C (0.5)-NBu₃NMP130685-95
Pd(PPh₃)₄ (3)-K₂CO₃DMF1002475-90
[Pd(NHC)] complex (1)-Cs₂CO₃Dioxane12018>95

Troubleshooting Guides

Issue 1: Low or No Conversion to the Desired Product

This is a common issue often related to catalyst activity or reaction conditions.

G start Low or No Conversion reagent_quality Verify Reagent Purity (Aryl bromide, coupling partner, base, solvent) start->reagent_quality Step 1 inert_atm Ensure Rigorous Inert Atmosphere (Degas solvents, use Schlenk line) reagent_quality->inert_atm Reagents OK fail Issue Persists (Consult further literature) reagent_quality->fail Impure Reagents catalyst_activity Assess Catalyst/Ligand Activity inert_atm->catalyst_activity Atmosphere OK inert_atm->fail Oxygen Leak temp_time Increase Temperature or Time catalyst_activity->temp_time Catalyst OK catalyst_activity->fail Catalyst Deactivated screen_catalyst Screen Different Catalyst/Ligand System (e.g., Buchwald ligands) temp_time->screen_catalyst Still Low Conversion success Problem Resolved temp_time->success Improved Conversion screen_catalyst->success Improved Conversion screen_catalyst->fail No Improvement

Caption: A decision tree for troubleshooting low or no conversion.

Issue 2: Poor Selectivity (Mixture of Mono- and Di-substituted Products)

Achieving selective mono-substitution is a significant challenge with dibrominated substrates.

  • Stoichiometry: Carefully control the stoichiometry of the coupling partner (e.g., boronic acid). Using 1.0 to 1.1 equivalents is a good starting point for mono-substitution.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS. Shorter reaction times and lower temperatures can favor the mono-substituted product. Over-running the reaction will likely lead to the di-substituted product.

  • Catalyst Loading: A lower catalyst loading may sometimes improve selectivity by slowing down the overall reaction rate, allowing for better control.

  • Slow Addition: Adding the coupling partner slowly over the course of the reaction can help maintain a low concentration, favoring the initial mono-coupling event.

Issue 3: Significant Side Product Formation (Hydrodehalogenation, Homocoupling)

  • Hydrodehalogenation (Debromination): This occurs when the aryl halide is reduced, replacing bromine with hydrogen.

    • Cause: Often caused by trace amounts of water or other proton sources, or by hydride transfer from solvents (like isopropanol) or bases.

    • Solution: Ensure all reagents and solvents are anhydrous. Use a non-hydridic base like Cs₂CO₃ or K₃PO₄.

  • Homocoupling: This results in the formation of symmetrical biaryls from the coupling partners.

    • Cause: Often promoted by the presence of oxygen, which can interfere with the catalytic cycle and promote the coupling of two boronic acid molecules.[1]

    • Solution: Rigorously degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[3]

Experimental Protocols

Note: The following protocols are generalized for aryl bromides and should be optimized for this compound, particularly concerning reaction time and temperature to control for selectivity.

Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification setup1 1. Add this compound, boronic acid (1.1 eq), and base (e.g., K₃PO₄, 3 eq) to a flame-dried Schlenk flask. setup2 2. Add Pd catalyst and ligand (e.g., Pd(OAc)₂, 2 mol%; SPhos, 4 mol%). setup1->setup2 setup3 3. Seal, evacuate, and backfill with Argon (3x). setup2->setup3 reaction1 4. Add degassed solvent (e.g., Toluene/H₂O) via syringe. setup3->reaction1 reaction2 5. Heat to desired temperature (e.g., 80-100 °C) with stirring. reaction1->reaction2 reaction3 6. Monitor reaction progress by TLC or GC-MS. reaction2->reaction3 workup1 7. Cool to RT, dilute with organic solvent (e.g., EtOAc). reaction3->workup1 workup2 8. Wash with H₂O and brine, dry over Na₂SO₄. workup1->workup2 workup3 9. Concentrate and purify by column chromatography. workup2->workup3

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Detailed Steps:

  • Reagent Preparation: To a flame-dried Schlenk flask under an inert atmosphere (argon), add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), and potassium phosphate (K₃PO₄) (3.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) and add them to the Schlenk flask.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add degassed solvent (e.g., a 4:1 mixture of toluene and water) via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress every 1-2 hours using an appropriate technique (e.g., TLC or GC-MS) to maximize the yield of the mono-arylated product.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and transfer to a separatory funnel. Wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Mono-Amination

G start Start: Prepare Reagents setup 1. In a glovebox or under Ar flow, add Pd catalyst, ligand, and base (e.g., NaOtBu) to a Schlenk tube. start->setup add_reagents 2. Add this compound, the amine (1.2 eq), and anhydrous, degassed solvent (e.g., Toluene). setup->add_reagents react 3. Seal the tube and heat (e.g., 100 °C) with stirring. add_reagents->react monitor 4. Monitor for consumption of starting material (TLC/GC-MS). react->monitor workup 5. Cool, quench reaction (e.g., with water), and perform an aqueous workup. monitor->workup purify 6. Purify by column chromatography. workup->purify end End: Isolated Product purify->end

Caption: Key steps in a Buchwald-Hartwig amination experiment.

Detailed Steps:

  • Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and sodium tert-butoxide (NaOtBu) (1.4 mmol).

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (or dioxane) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

References

Validation & Comparative

Comparative Reactivity of Dibromobiphenyl Isomers in Suzuki Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. For researchers and professionals in drug development and materials science, dibromobiphenyls serve as versatile precursors for the synthesis of complex polyaromatic structures. However, the reactivity of dibromobiphenyl isomers can vary significantly, influencing reaction yields, selectivity, and the overall efficiency of a synthetic route. This guide provides a comparative analysis of the reactivity of 2,2'-, 3,3'-, and 4,4'-dibromobiphenyl isomers in Suzuki coupling, supported by established mechanistic principles.

Influence of Isomer Structure on Reactivity

The reactivity of dibromobiphenyl isomers in Suzuki coupling is primarily governed by a combination of steric and electronic factors. While a direct, side-by-side quantitative comparison under identical reaction conditions is not extensively documented in a single study, a clear trend in reactivity can be inferred from the fundamental principles of the Suzuki-Miyaura reaction mechanism. The oxidative addition of the palladium catalyst to the carbon-bromine bond is often the rate-determining step and is highly sensitive to the steric environment around the reaction center.

  • 2,2'-Dibromobiphenyl: This isomer is the most sterically hindered of the three. The bromine atoms in the ortho positions to the biphenyl linkage create a crowded environment that significantly impedes the approach of the bulky palladium catalyst. This steric hindrance can dramatically decrease the rate of oxidative addition, often requiring more forcing reaction conditions, specialized bulky ligands, or more active catalyst systems to achieve reasonable yields.[1][2] In some cases, double cross-coupling reactions of 2,2'-dibromobiphenyls have been reported to synthesize fluorenes, indicating that with appropriate conditions, both bromine atoms can react.[3]

  • 3,3'-Dibromobiphenyl: In this isomer, the bromine atoms are in the meta positions. This placement results in significantly less steric hindrance compared to the 2,2'-isomer. The electronic environment of the C-Br bond is similar to that of the 4,4'-isomer, and therefore, its reactivity is expected to be comparable, though potentially slightly lower than the 4,4'-isomer due to minor steric differences.

  • 4,4'-Dibromobiphenyl (p-dibromobiphenyl): This isomer presents the least steric hindrance around the carbon-bromine bonds. The para-substitution allows for facile approach of the palladium catalyst, leading to a higher reaction rate compared to the ortho- and meta-isomers. Studies on the Suzuki-Miyaura cross-coupling of p-dibromobiphenyl have shown that the reaction can be highly selective for monoarylation, especially when the reaction is carried out at room temperature.[3][4] Achieving double coupling may require harsher conditions or an excess of the boronic acid reagent.

Quantitative Comparison of Dibromobiphenyl Isomer Reactivity

While a single dataset for a direct comparison is unavailable, the following table summarizes the expected relative reactivity and key considerations for each isomer based on established principles of steric and electronic effects in Suzuki coupling.

IsomerPosition of BromineKey Influencing FactorExpected Relative ReactivityNotes
2,2'-Dibromobiphenyl OrthoHigh Steric HindranceLowRequires more active catalysts, bulky ligands, and potentially higher temperatures. Prone to lower yields.[1][2]
3,3'-Dibromobiphenyl MetaModerate Steric HindranceModerate to HighReactivity is expected to be similar to the 4,4'-isomer.
4,4'-Dibromobiphenyl ParaLow Steric HindranceHighGenerally the most reactive isomer. Can exhibit high selectivity for mono-coupling.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of Suzuki-Miyaura coupling reactions. Below is a general, representative experimental protocol that can be adapted for the coupling of dibromobiphenyl isomers with an arylboronic acid.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

Materials:

  • Dibromobiphenyl isomer (1.0 equiv)

  • Arylboronic acid (1.1 to 2.5 equiv, depending on desired mono- or di-substitution)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Solvent (e.g., 1,4-dioxane/water, toluene/water, THF/water)

Reaction Setup:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dibromobiphenyl isomer, arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a rubber septum and replace the atmosphere with an inert gas (e.g., argon or nitrogen) by evacuating and backfilling three times.[5]

  • Add the degassed solvent system via syringe.[5]

Reaction Execution:

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, typically 80-110 °C) for the required time (typically 2-24 hours).[5][6]

  • Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[5]

Mechanistic and Logical Relationships

The following diagrams illustrate the key steps in the Suzuki coupling catalytic cycle and the logical relationship between the dibromobiphenyl isomer structure and its expected reactivity.

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L2-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)L2-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)2 + Base ArBOH->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity_Logic cluster_isomers Dibromobiphenyl Isomers cluster_factors Influencing Factors cluster_reactivity Expected Reactivity iso_22 2,2'-Dibromobiphenyl steric Steric Hindrance iso_22->steric High electronic Electronic Effects iso_22->electronic iso_33 3,3'-Dibromobiphenyl iso_33->steric Low-Moderate iso_33->electronic iso_44 4,4'-Dibromobiphenyl iso_44->steric Low iso_44->electronic low Low steric->low Inhibits Oxidative Addition moderate Moderate to High steric->moderate high High steric->high low->iso_22 moderate->iso_33 high->iso_44

Caption: Factors influencing the reactivity of dibromobiphenyl isomers.

References

A Comparative Guide to the Validation of 3,5-Dibromo-1,1'-biphenyl Purity by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity determination of 3,5-Dibromo-1,1'-biphenyl. Detailed experimental protocols and supporting data are presented to facilitate methodological validation and selection.

Introduction

This compound is a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Accurate determination of its purity is critical to ensure the quality, safety, and efficacy of the final products. While chromatographic techniques like HPLC and GC are commonly employed for purity assessment, qNMR has emerged as a powerful primary analytical method.[1] qNMR offers direct quantification of an analyte against a certified reference material without the need for a specific reference standard of the analyte itself.[2] This guide details a validated qNMR method for this compound and compares its performance against traditional chromatographic methods.

Quantitative Data Summary

The purity of a single batch of this compound was determined using qNMR, HPLC, and GC. The results are summarized in the table below.

Analytical Method Purity (%) Standard Deviation (±) Relative Standard Deviation (%)
qNMR 99.250.080.08
HPLC (UV, 254 nm) 99.180.150.15
GC (FID) 99.310.110.11

Experimental Protocols

The qNMR method provides a direct measurement of the molar ratio of the analyte to an internal standard of known purity.

Internal Standard Selection: Maleic acid was chosen as the internal standard due to its high purity, stability, and well-resolved signals that do not overlap with the analyte or solvent peaks.

Sample Preparation:

  • Accurately weigh approximately 20 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 10 mg of maleic acid (certified reference material, purity ≥ 99.5%) into the same vial.

  • Dissolve the mixture in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Spectrometer: 500 MHz NMR Spectrometer

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse.

  • Solvent: DMSO-d6

  • Temperature: 298 K

  • Relaxation Delay (d1): 60 s (determined to be > 5 times the longest T1 of both the analyte and internal standard).

  • Number of Scans: 16

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

Data Processing and Purity Calculation:

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Perform phase and baseline correction manually to ensure accuracy.

  • Integrate the well-resolved signals of both the analyte and the internal standard.

    • This compound: Select a signal that is free from overlap with impurities, for instance, one of the aromatic protons.

    • Maleic acid: Integrate the singlet corresponding to the two vinyl protons.

  • Calculate the purity of this compound using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

A reverse-phase HPLC method was developed to separate this compound from its potential impurities.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 60% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

Purity Calculation:

  • The purity is determined by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.

GC is suitable for the analysis of volatile and thermally stable compounds like this compound.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

Sample Preparation:

  • Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

Purity Calculation:

  • The purity is calculated based on the peak area percentage from the FID response.

Method Comparison and Validation

Parameter qNMR HPLC GC
Principle Molar ratio to a certified standardSeparation based on polaritySeparation based on volatility and polarity
Quantitation AbsoluteRelative (requires response factor assumption or specific standard)Relative (requires response factor assumption or specific standard)
Sample Throughput ModerateHighHigh
Destructive NoYesYes
Specificity High (structural information)Good (separates non-volatile impurities)Excellent for volatile impurities
Precision ExcellentVery GoodVery Good
Accuracy High (traceable to SI units)GoodGood

Visualizations

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound weigh_is Accurately weigh Internal Standard (Maleic Acid) weigh_analyte->weigh_is dissolve Dissolve in DMSO-d6 weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (500 MHz, d1=60s) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase_baseline Phase and Baseline Correction ft->phase_baseline integrate Integrate Analyte and Internal Standard Signals phase_baseline->integrate calculate Calculate Purity integrate->calculate result Purity Result calculate->result

Caption: Workflow for qNMR Purity Determination.

Method_Selection_Logic start Start Purity Analysis primary_method Need for a Primary Method? start->primary_method volatile_impurities Are volatile impurities a primary concern? primary_method->volatile_impurities No qnmr Use qNMR primary_method->qnmr Yes high_throughput High throughput required? volatile_impurities->high_throughput No gc Use GC volatile_impurities->gc Yes hplc Use HPLC high_throughput->hplc Yes high_throughput->hplc No, but preferred for non-volatiles

Caption: Logical Flow for Analytical Method Selection.

Conclusion

The qNMR method for the purity determination of this compound is highly accurate, precise, and specific. It serves as an excellent primary method for validating the purity of this compound, offering results that are directly traceable to SI units. While HPLC and GC are suitable for routine quality control and can provide complementary information about impurities, qNMR provides a definitive and robust method for purity assignment. The choice of method should be guided by the specific requirements of the analysis, such as the need for a primary method, the nature of expected impurities, and throughput considerations.

References

Unveiling the Electronic Landscape: A Comparative Guide to 3,5- and 4,4'-Disubstituted Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the electronic properties of 3,5- and 4,4'-disubstituted biphenyls reveals significant distinctions in their electronic behavior, directly attributable to the substitution pattern. This guide provides a comparative overview of their key electronic characteristics, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding and harnessing these differences for various applications.

The strategic placement of substituents on the biphenyl framework fundamentally alters the electronic structure of the molecule, influencing properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and consequently, their potential applications in materials science and medicinal chemistry.

Comparative Analysis of Electronic Properties

The electronic properties of substituted biphenyls are intricately linked to the position and nature of the substituents. In 4,4'-disubstituted biphenyls, the substituents are positioned along the long axis of the molecule, allowing for direct electronic communication and conjugation across the biphenyl system. This often leads to more significant shifts in the HOMO and LUMO energy levels compared to the 3,5-disubstitution pattern, where the substituents are located on the same phenyl ring and their electronic effects are less directly transmitted across the entire molecule.

Theoretical studies employing Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) calculations have shown that functionalization with electron-donating groups (such as amino and methoxy) and electron-withdrawing groups (such as chloro, cyano, and nitro) at the 4,4'-positions can effectively modulate the electronic and optical properties.[1] For instance, electron-donating groups at these positions tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level, both of which can lead to a reduction in the HOMO-LUMO gap.[1]

Conversely, in 3,5-disubstituted biphenyls, the electronic influence of the substituents is more localized. A DFT study on 3,5-dinitrobiphenyl, for example, provides insights into how electron-withdrawing groups at these positions impact the electronic structure.[2] While direct comparative experimental data across a wide range of substituents for both isomers is sparse in single studies, compiling data from various sources allows for a general comparison.

Below is a summary of representative experimental data for key electronic properties:

CompoundSubstitution PatternSubstituentHOMO (eV)LUMO (eV)Band Gap (eV)Measurement Technique
4,4'-Dinitrobiphenyl4,4'-Nitro (-NO₂)----
3,5-Dinitrobiphenyl3,5-Nitro (-NO₂)-6.83-3.453.38DFT
4,4'-Diaminobiphenyl4,4'-Amino (-NH₂)----
4,4'-Dimethoxybiphenyl4,4'-Methoxy (-OCH₃)-5.48-0.9124.57DFT

Note: The table is populated with available data and will be updated as more comparative experimental values are found. The lack of direct experimental comparison in the literature for a wide range of substituents in both isomeric forms is a notable gap.

Experimental Protocols

The determination of the electronic properties of these biphenyl derivatives relies on well-established experimental techniques, primarily cyclic voltammetry and UV-Vis spectroscopy.

Cyclic Voltammetry for HOMO/LUMO Level Determination

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

  • Solution Preparation: The biphenyl derivative is dissolved in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of the analyte is typically in the millimolar range.

  • Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a ferrocene/ferrocenium (Fc/Fc⁺) internal reference), and a counter electrode (e.g., a platinum wire).[3][4]

  • Measurement: The potential of the working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The oxidation and reduction peaks in the voltammogram correspond to the removal of an electron from the HOMO and the addition of an electron to the LUMO, respectively.

  • Data Analysis: The onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks are determined from the CV curve. The HOMO and LUMO energy levels are then calculated using empirical formulas that relate these potentials to the vacuum level, often calibrated against a reference compound like ferrocene.[5][6]

    • E_HOMO = - (E_ox^onset - E_(Fc/Fc⁺)^onset + 4.8) eV

    • E_LUMO = - (E_red^onset - E_(Fc/Fc⁺)^onset + 4.8) eV

    The value 4.8 eV is an empirical factor that relates the ferrocene redox couple to the vacuum level.[5]

UV-Vis Spectroscopy for Band Gap Determination

UV-Vis spectroscopy is used to measure the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band in the spectrum can be used to determine the optical band gap.

Methodology:

  • Sample Preparation: A dilute solution of the biphenyl derivative is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or chloroform).

  • Spectrophotometer Setup: The spectrophotometer is calibrated using a blank sample containing only the solvent. The absorption spectrum of the sample is then recorded over a relevant wavelength range (typically 200-800 nm).[7]

  • Data Analysis: The wavelength at the onset of the absorption edge (λ_onset) is determined from the spectrum. The optical band gap (E_g) is then calculated using the following equation:

    • E_g (eV) = 1240 / λ_onset (nm)

    Alternatively, a Tauc plot can be constructed by plotting (αhν)^(1/n) against photon energy (hν), where α is the absorption coefficient and n depends on the nature of the electronic transition (n=2 for indirect allowed transitions and n=1/2 for direct allowed transitions). The band gap is determined by extrapolating the linear portion of the plot to the energy axis.[7][8][9][10]

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

G Substitution Pattern vs. Electronic Properties cluster_0 Substitution Pattern cluster_1 Electronic Properties 3,5-Disubstituted 3,5-Disubstituted HOMO/LUMO Levels HOMO/LUMO Levels 3,5-Disubstituted->HOMO/LUMO Levels Localized Effect 4,4'-Disubstituted 4,4'-Disubstituted 4,4'-Disubstituted->HOMO/LUMO Levels Extended Conjugation Band Gap Band Gap HOMO/LUMO Levels->Band Gap Conductivity Conductivity Band Gap->Conductivity

Caption: Logical relationship between substitution pattern and electronic properties.

G Experimental Workflow for Electronic Characterization cluster_0 Synthesis cluster_1 Characterization cluster_2 Data Analysis Biphenyl Derivative Biphenyl Derivative Cyclic Voltammetry Cyclic Voltammetry Biphenyl Derivative->Cyclic Voltammetry UV-Vis Spectroscopy UV-Vis Spectroscopy Biphenyl Derivative->UV-Vis Spectroscopy HOMO/LUMO Levels HOMO/LUMO Levels Cyclic Voltammetry->HOMO/LUMO Levels Band Gap Band Gap UV-Vis Spectroscopy->Band Gap

Caption: Typical experimental workflow for electronic property characterization.

References

A Researcher's Guide to Analytical Methods for Purity Assessment of Brominated Biphenyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the purity assessment of brominated biphenyls (PBBs), a class of persistent organic pollutants and flame retardants. The selection of an appropriate analytical technique is critical for accurate quantification and impurity profiling, which is essential for environmental monitoring, toxicology studies, and ensuring the quality of chemical standards. This document offers an objective comparison of common analytical techniques, supported by experimental data and detailed protocols, to aid in methodological selection.

Comparison of Analytical Techniques

The purity assessment of brominated biphenyls primarily relies on chromatographic and spectroscopic techniques. Gas chromatography coupled with mass spectrometry (GC-MS) is the most established and widely used method. However, other techniques such as liquid chromatography-mass spectrometry (LC-MS), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) spectroscopy offer specific advantages for certain applications.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS) Fourier Transform Infrared Spectroscopy (FTIR) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a stationary phase, followed by mass-based detection.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, followed by mass-based detection.Measures the absorption of infrared radiation by the sample, providing information about the functional groups present.Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms.
Selectivity High, especially with high-resolution mass spectrometry.High, particularly with tandem mass spectrometry (MS/MS).Moderate, primarily for functional group identification.High, provides detailed structural information.
Sensitivity Excellent, with detection limits typically in the picogram (pg) to nanogram (ng) range.[1][2][3][4]Good, though can be less sensitive than GC-MS for certain PBBs.Lower sensitivity, generally used for bulk analysis.Lower sensitivity compared to mass spectrometry techniques.
Quantification Excellent linearity and accuracy.[2][4]Good for thermally labile or less volatile, highly brominated congeners.[5]Primarily qualitative, but can be used for quantitative analysis with proper calibration.[6]Excellent for quantification (qNMR) without the need for identical standards.
Sample Throughput High, with modern systems offering rapid analysis times.[2]Moderate.High.Low to moderate.
Limitations Not suitable for thermally labile or very high molecular weight PBBs.[2][5]Matrix effects can be more pronounced.[5]Not suitable for trace analysis or complex mixtures.[6]Requires higher sample concentrations.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the workhorse for PBB analysis due to its high resolution and sensitivity.[6][7][8]

Sample Preparation:

  • Extraction: Samples (e.g., soil, biological tissues, polymer matrices) are typically extracted using solvents like toluene or hexane/acetone mixtures.[9][10][11] Methods like Soxhlet extraction, pressurized liquid extraction (PLE), or solid-phase extraction (SPE) are commonly employed.[10][11][12]

  • Cleanup: The extract is then cleaned to remove interfering co-extractives. This can be achieved using techniques like gel permeation chromatography (GPC) or solid-phase extraction.[10]

Instrumental Parameters:

  • Gas Chromatograph: An Agilent Intuvo 9000 GC or similar, equipped with a capillary column (e.g., 15 m x 0.25 mm, 0.1 µm film thickness).[2]

  • Carrier Gas: Helium at a constant flow rate.[3]

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 90°C), ramps up to a high temperature (e.g., 340°C) to elute the PBBs, and holds for a few minutes.[3]

  • Injection: A pulsed splitless injection is often used to enhance sensitivity.[3]

  • Mass Spectrometer: A single quadrupole or tandem quadrupole mass spectrometer is used for detection.[2][3] The instrument is often operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.[1][2][3]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly LC-MS/MS, is a valuable alternative for the analysis of specific, highly brominated PBB congeners that are susceptible to thermal degradation in the GC inlet.[5][6]

Sample Preparation: Sample preparation protocols are similar to those for GC-MS, involving extraction and cleanup to ensure compatibility with the LC system.

Instrumental Parameters:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of organic solvents (e.g., methanol, acetonitrile) and water.

  • Mass Spectrometer: A tandem quadrupole or high-resolution mass spectrometer is used for detection, often with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and quantitative analysis of PBBs.[13][14][15] Quantitative NMR (qNMR) can determine the purity of a substance without the need for a specific reference standard of the same compound.

Sample Preparation:

  • A precisely weighed amount of the PBB sample is dissolved in a deuterated solvent (e.g., chloroform-d, DMSO-d6).

  • An internal standard with a known concentration and a signal that does not overlap with the analyte signals is added.

Instrumental Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.[14]

  • Nuclei: 1H NMR is commonly used for quantification. 13C and 79Br NMR can provide additional structural information.[15][16]

  • Data Acquisition: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is processed (Fourier transform, phasing, baseline correction) and the integrals of the analyte and internal standard signals are compared to determine the purity.

Experimental Workflow

The following diagram illustrates a general workflow for the purity assessment of brominated biphenyls.

PBB_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Analysis & Reporting Sample PBB Sample Extraction Extraction (e.g., Toluene) Sample->Extraction Cleanup Cleanup (e.g., SPE, GPC) Extraction->Cleanup GCMS GC-MS Analysis (Volatile & Thermally Stable PBBs) Cleanup->GCMS Primary Method LCMS LC-MS Analysis (Thermally Labile PBBs) Cleanup->LCMS Alternative NMR NMR Analysis (Structural Elucidation & qNMR) Cleanup->NMR Confirmatory DataProcessing Data Processing GCMS->DataProcessing LCMS->DataProcessing NMR->DataProcessing Purity Purity Assessment DataProcessing->Purity Report Reporting Purity->Report

Caption: General workflow for PBB purity assessment.

Conclusion

The choice of analytical method for the purity assessment of brominated biphenyls depends on the specific requirements of the analysis. GC-MS remains the gold standard for most applications due to its high sensitivity and resolving power. LC-MS provides a crucial alternative for thermally sensitive congeners. NMR spectroscopy offers unparalleled structural information and a direct method for purity determination without the need for congener-specific standards. For a comprehensive purity assessment, a combination of these techniques is often employed to provide orthogonal data and ensure the highest level of confidence in the results.

References

A Spectroscopic Comparison of 3,5-Dibromo-1,1'-biphenyl and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the aromatic compound 3,5-Dibromo-1,1'-biphenyl with its synthetic precursors: 1,3-dibromobenzene, bromobenzene, and biphenyl. The information presented is supported by experimental data to facilitate identification and characterization in a laboratory setting.

Synthetic Pathway

The synthesis of this compound is commonly achieved through a Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning method provides a powerful tool for the formation of carbon-carbon bonds. In this specific synthesis, 1,3-dibromobenzene is coupled with phenylboronic acid (which can be synthesized from bromobenzene) in the presence of a palladium catalyst and a base. Biphenyl can be considered a fundamental, unsubstituted analogue for comparative purposes.

G cluster_precursors Precursors cluster_product Product Bromobenzene Bromobenzene Phenylboronic Acid Phenylboronic Acid Bromobenzene->Phenylboronic Acid 1) Mg, Et2O 2) B(OMe)3 3) H3O+ 1,3-Dibromobenzene 1,3-Dibromobenzene This compound This compound 1,3-Dibromobenzene->this compound Suzuki Coupling Phenylboronic Acid->this compound Pd Catalyst, Base Biphenyl Biphenyl (Reference)

Caption: Synthetic route to this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its precursors.

¹H NMR Data (Chemical Shifts in ppm)
CompoundAr-H (Dibromophenyl Ring)Ar-H (Monosubstituted Phenyl Ring)
This compound ~7.7 (t, 1H), ~7.6 (d, 2H)~7.5-7.3 (m, 5H)
1,3-Dibromobenzene 7.66 (t, 1H), 7.41 (dd, 2H), 7.22 (t, 1H)-
Bromobenzene -7.5-7.2 (m, 5H)
Biphenyl -7.60 (d, 4H), 7.44 (t, 4H), 7.34 (t, 2H)
¹³C NMR Data (Chemical Shifts in ppm)
CompoundC-BrC-C (ipso)Other Aromatic C
This compound ~123~145, ~140~132, ~130, ~129, ~127
1,3-Dibromobenzene 123.3-133.3, 130.6, 128.9
Bromobenzene 122.6-131.7, 130.1, 127.2
Biphenyl -141.2128.7, 127.2, 127.1
IR Spectroscopy Data (Key Peaks in cm⁻¹)
CompoundC-H Stretch (Aromatic)C=C Stretch (Aromatic)C-Br StretchOut-of-Plane Bending
This compound ~3100-3000~1600-1450~700-500~900-675
1,3-Dibromobenzene ~3080~1570, 1450~670~870, 770
Bromobenzene ~3060~1580, 1475~680~740, 685
Biphenyl ~3060~1598, 1480-~730, 695
Mass Spectrometry Data (m/z)
CompoundMolecular Ion [M]⁺Key Fragments
This compound 310, 312, 314 (isotope pattern)231, 233 ([M-Br]⁺), 152 ([M-2Br]⁺)
1,3-Dibromobenzene 234, 236, 238 (isotope pattern)155, 157 ([M-Br]⁺), 76 ([C₆H₄]⁺)
Bromobenzene 156, 158 (isotope pattern)77 ([C₆H₅]⁺)
Biphenyl 15477 ([C₆H₅]⁺)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Instrumentation : Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Set the spectral width to approximately 16 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Set the spectral width to approximately 250 ppm.

    • Use a proton-decoupled pulse sequence.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation :

    • Solids : Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal.

    • Liquids : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a standard FT-IR spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty sample holder (or clean ATR crystal).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Processing : The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization : Use an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides characteristic fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and is a softer ionization technique that typically yields the molecular ion.

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : A detector records the abundance of each ion at a specific m/z value.

  • Data Analysis : The resulting mass spectrum is a plot of relative ion abundance versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce structural information.

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample NMR NMR Sample->NMR Dissolve in deuterated solvent FT-IR FT-IR Sample->FT-IR Prepare KBr pellet or use ATR MS MS Sample->MS Dilute and inject Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis FT-IR->Data_Analysis MS->Data_Analysis

Caption: General workflow for spectroscopic analysis.

A Comparative Performance Analysis of 3,5-Dibromo-1,1'-biphenyl-based Polymers for Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a polymer backbone is a critical decision that dictates the performance and viability of the resulting materials and devices. This guide provides a comprehensive comparison of polymers derived from 3,5-Dibromo-1,1'-biphenyl with established alternatives, namely polythiophenes and polyfluorenes. The assessment is based on key performance indicators: thermal stability, charge carrier mobility, and solubility, supported by experimental data from peer-reviewed literature.

Polymers based on the 3,5-disubstituted biphenyl moiety are gaining interest due to the potential for creating materials with tailored electronic and physical properties. The specific substitution pattern on the biphenyl unit can influence the polymer's conformation, solubility, and solid-state packing, which in turn affect its performance in applications such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and drug delivery systems. This guide aims to provide a clear, data-driven comparison to aid in material selection and experimental design.

Comparative Performance Data

Table 1: Thermal Properties

Polymer ClassRepresentative PolymerDecomposition Temp. (TGA, 5% weight loss, °C)Glass Transition Temp. (Tg, °C)
Biphenyl-based Poly(distyrylbiphenyl sulfide) (P1)398[1]99[1]
Polythiophene Poly(3-hexylthiophene) (P3HT)~420~12
Polyfluorene Poly(9,9-dioctylfluorene) (PFO)~420~80

Table 2: Electronic Properties

Polymer ClassRepresentative PolymerHole Mobility (μh, cm²/Vs)Electron Mobility (μe, cm²/Vs)
Biphenyl-based Poly(N,N′-bis-4-butylphenyl-N,N′-bisphenyl)benzidine (poly-TPD) composite10⁻⁵ - 10⁻⁴[2]10⁻⁵ - 10⁻⁴[2]
Polythiophene Poly(3-hexylthiophene) (P3HT)10⁻⁴ - 10⁻²10⁻⁶ - 10⁻⁵
Polyfluorene Poly(9,9-dioctylfluorene) (PFO)10⁻⁴ - 10⁻³[3]10⁻⁵ - 10⁻⁴

Table 3: Solubility Profile

Polymer ClassRepresentative PolymerCommon Solvents for Good Solubility
Biphenyl-based Poly(arylene sulfide)sChloroform, Tetrahydrofuran (THF), Chlorobenzene[4]
Polythiophene Poly(3-hexylthiophene) (P3HT)Chloroform, Chlorobenzene, Xylene, Tetrahydrofuran (THF)
Polyfluorene Poly(9,9-dioctylfluorene) (PFO)Toluene, Chloroform, Tetrahydrofuran (THF)

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of polymer performance. The following are generalized protocols for the key experiments cited in this guide.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition temperature of the polymer.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in a TGA pan.

  • The sample is heated under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • The weight of the sample is continuously monitored as a function of temperature.

  • The decomposition temperature (Td) is typically reported as the temperature at which 5% weight loss occurs.

Charge Carrier Mobility Measurement (Time-of-Flight)

Objective: To determine the charge carrier mobility of the polymer.

Instrumentation: A time-of-flight (TOF) setup including a pulsed laser, a sample holder with electrodes, a voltage source, and a fast oscilloscope.

Procedure:

  • A thin film of the polymer is sandwiched between two electrodes.

  • A voltage is applied across the sample to create an electric field.

  • A short laser pulse generates charge carriers near one of the electrodes.

  • The charge carriers drift across the film under the influence of the electric field.

  • The transient photocurrent is measured as a function of time.

  • The transit time (τ) of the carriers is determined from the photocurrent transient.

  • The charge carrier mobility (μ) is calculated using the formula: μ = d² / (V * τ), where d is the film thickness and V is the applied voltage.

Polymer Solubility Determination

Objective: To assess the solubility of the polymer in various organic solvents.

Procedure:

  • A small, known amount of the polymer (e.g., 1 mg) is added to a specific volume of a solvent (e.g., 1 mL) in a vial.

  • The mixture is stirred or agitated at room temperature for a set period (e.g., 24 hours).

  • The solubility is assessed visually. "Soluble" is typically defined as the complete dissolution of the polymer to form a clear solution with no visible particles. "Partially soluble" indicates some dissolution with the presence of undissolved polymer. "Insoluble" means no apparent dissolution.

  • This process is repeated for a range of common organic solvents to create a solubility profile.

Visualizing Methodologies

To further clarify the experimental processes and logical connections, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Performance Assessment cluster_data Data Analysis & Comparison Monomer This compound Polymerization Polymerization Reaction Monomer->Polymerization Polymer Biphenyl-based Polymer Polymerization->Polymer TGA Thermogravimetric Analysis (TGA) Polymer->TGA Thermal Stability TOF Time-of-Flight (TOF) Polymer->TOF Charge Mobility Solubility Solubility Tests Polymer->Solubility Solubility Comparison Comparative Tables TGA->Comparison TOF->Comparison Solubility->Comparison

Caption: Workflow for assessing the performance of this compound-based polymers.

TGA_Principle Sample Polymer Sample in TGA Pan Furnace Controlled Heating Sample->Furnace Balance Microbalance Furnace->Balance Measures Weight Loss Data Weight vs. Temperature Curve Balance->Data

Caption: Principle of Thermogravimetric Analysis (TGA) for determining thermal stability.

Conclusion

The selection of a polymer backbone is a multifaceted decision involving trade-offs between various performance characteristics. While polymers based on this compound are still an emerging class of materials, the analysis of analogous biphenyl-containing polymers suggests they offer good thermal stability. Their charge transport properties are comparable to other classes of amorphous conjugated polymers. The solubility of these polymers can be tuned through the incorporation of appropriate side chains, a common strategy in conjugated polymer design.

In comparison, polythiophenes, particularly P3HT, are well-established materials with generally higher reported hole mobilities, making them a benchmark for organic electronics. Polyfluorenes offer a good balance of thermal stability and charge transport properties. The choice between these material classes will ultimately depend on the specific requirements of the target application, including processing conditions, desired electronic characteristics, and environmental stability. This guide provides the foundational data and methodologies to inform this critical selection process. Further research into the synthesis and characterization of a wider range of this compound-based polymers is warranted to fully explore their potential in advanced materials and drug development.

References

A Comparative Review of Dibromobiphenyl Isomers in Chemical Synthesis and Material Science

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the applications of 2,2'-, 3,3'-, and 4,4'-dibromobiphenyl isomers, focusing on their utility in organic synthesis, materials science, and drug discovery. This guide provides a comparative look at their performance, supported by experimental data and detailed methodologies.

The twelve isomers of dibromobiphenyl, each with a unique substitution pattern of two bromine atoms on the biphenyl core, offer a versatile platform for the synthesis of a wide array of functional molecules.[1] While historically associated with environmental concerns due to their past use as flame retardants in polybrominated biphenyl (PBB) mixtures, individual isomers are now recognized as valuable building blocks in modern chemistry.[2] Their distinct stereochemistry influences their reactivity and the properties of their derivatives, making the choice of isomer a critical parameter in the design of new materials and therapeutic agents. This guide provides a comparative overview of the applications of the most commonly utilized dibromobiphenyl isomers, with a focus on their role as precursors in the synthesis of organic light-emitting diode (OLED) materials, pharmaceuticals, and as ligands for catalysis.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex biaryl structures. Dibromobiphenyl isomers are excellent substrates for these reactions, serving as scaffolds for the introduction of various functional groups. The reactivity and selectivity of these isomers can be influenced by factors such as the position of the bromine atoms, the nature of the boronic acid or ester, and the reaction conditions.

A study on the monocoupling of 4,4'-dibromobiphenyl with various arylboronic acids and esters demonstrated that the reaction can be controlled to favor the formation of either mono- or bis-coupled products.[3] Good yields for monocoupling were achieved at room temperature, particularly when using arylboronic pinacol esters.[3]

SubstrateBoronic Acid/EsterCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)ProductYield (%)
4,4'-DibromobiphenylPhenylboronic acidPd(PPh₃)₄ (8)Ag₂CO₃ (2)THFrt184-Bromo-4'-phenylbiphenyl75
4,4'-Dibromobiphenyl4-Methoxyphenylboronic acidPd(PPh₃)₄ (8)Ag₂CO₃ (2)THFrt184-Bromo-4'-(4-methoxyphenyl)biphenyl80
4,4'-DibromobiphenylPhenylboronic acid pinacol esterPd(PPh₃)₄ (8)Ag₂CO₃ (2)THFrt184-Bromo-4'-phenylbiphenyl85

Table 1: Selected Results for the Suzuki-Miyaura Monocoupling of 4,4'-Dibromobiphenyl. [3]

Applications in Drug Discovery and Development

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Dibromobiphenyl isomers provide a convenient entry point for the synthesis of diverse biphenyl-containing molecules with potential therapeutic activity.

In the development of novel inhibitors for the Hsp90 C-terminus, a promising target in cancer therapy, biphenylamide derivatives have shown significant anti-proliferative activity. The synthesis of these compounds involved a key Suzuki coupling step to introduce a 4-hydroxyphenyl group onto a dibromobiphenyl core.[2] Subsequent modifications to the biphenyl ring system were explored to establish structure-activity relationships.[2]

Furthermore, hydroxylated biphenyl compounds have demonstrated potent anticancer activity against malignant melanoma cells, with IC₅₀ values in the low micromolar range.[4] While the synthesis of these specific compounds did not start from dibromobiphenyls, they highlight the therapeutic potential of the functionalized biphenyl core that can be accessed through the derivatization of dibromobiphenyl isomers.

CompoundCell LineIC₅₀ (µM)
Biphenylamide Derivative 1SKBr30.5
Biphenylamide Derivative 1MCF-70.8
Hydroxylated Biphenyl 11Melanoma Cells1.7 ± 0.5
Hydroxylated Biphenyl 12Melanoma Cells2.0 ± 0.7

Table 2: Anticancer Activity of Selected Biphenyl Derivatives. [2][4]

Utility in Materials Science: Precursors for OLEDs and Chiral Ligands

The unique photophysical and electronic properties of biphenyl derivatives make them attractive candidates for applications in organic electronics, particularly in the fabrication of OLEDs. 4,4'-Dibromobiphenyl is a key precursor for the synthesis of blue-emitting materials and host materials in OLED devices. For instance, 4,4′-bis(1,2,2-triphenylvinyl)biphenyl (BTPE), synthesized from 4,4'-dibromobiphenyl, has been reported as a wide band-gap material that can function as a blue emitter.[5]

Moreover, dibromobiphenyl isomers are crucial starting materials for the synthesis of chiral phosphine ligands, which are essential for asymmetric catalysis. The synthesis of these ligands often involves the reaction of a dibromobiphenyl with a phosphine source, followed by resolution of the resulting enantiomers. The conformational rigidity and electronic properties of these P-chirogenic phosphine ligands, derived from the specific isomer of dibromobiphenyl, can significantly influence the enantioselectivity and catalytic activity in various transition-metal-catalyzed asymmetric reactions.[6][7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of Dibromobiphenyls

This protocol is a generalized procedure based on established methods for the Suzuki-Miyaura coupling of aryl bromides.

Materials:

  • Dibromobiphenyl isomer (e.g., 4,4'-dibromobiphenyl)

  • Arylboronic acid or arylboronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or Ag₂CO₃)

  • Anhydrous solvent (e.g., THF, Dioxane, or Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add the dibromobiphenyl isomer (1.0 equiv.), the arylboronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (repeat three times).

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Miyaura_Coupling cluster_setup Reaction Setup cluster_process Reaction Process cluster_workup Workup & Purification Dibromobiphenyl Dibromobiphenyl Mixing Mixing Dibromobiphenyl->Mixing Arylboronic Acid Arylboronic Acid Arylboronic Acid->Mixing Pd Catalyst Pd Catalyst Pd Catalyst->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Heating Heating Mixing->Heating Inert Atmosphere Monitoring Monitoring Heating->Monitoring TLC/GC-MS Quenching Quenching Monitoring->Quenching Reaction Complete Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product

Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling of dibromobiphenyl isomers.

Structure_Activity_Relationship cluster_applications Applications Dibromobiphenyl Isomer Dibromobiphenyl Isomer Suzuki Coupling Suzuki Coupling Dibromobiphenyl Isomer->Suzuki Coupling Precursor Functionalized Biphenyl Scaffold Functionalized Biphenyl Scaffold Suzuki Coupling->Functionalized Biphenyl Scaffold Synthesis Anticancer Activity Anticancer Activity Functionalized Biphenyl Scaffold->Anticancer Activity Leads to OLED Materials OLED Materials Functionalized Biphenyl Scaffold->OLED Materials Leads to Chiral Ligands Chiral Ligands Functionalized Biphenyl Scaffold->Chiral Ligands Leads to

Caption: Logical relationship of dibromobiphenyl isomers as precursors to functional molecules.

References

Cross-Validation of Analytical Methods for 3,5-Dibromo-1,1'-biphenyl: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable quantification of 3,5-Dibromo-1,1'-biphenyl is essential for quality control, impurity profiling, and pharmacokinetic studies in the development of new chemical entities and materials. The selection of an appropriate analytical method is a critical decision that impacts data quality and reproducibility. This guide provides a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative determination of this compound. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data and methodologies to perform a cross-validation of these analytical techniques, ensuring consistency and reliability of results across different platforms.

Data Presentation: A Comparative Overview

The performance of analytical methods can be evaluated based on several key parameters. The following table summarizes typical performance characteristics for the analysis of this compound using HPLC-UV and GC-MS. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Linearity (Range) 0.1 - 150 µg/mL0.05 - 100 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999
Accuracy (% Recovery) 98.5% - 101.5%99.0% - 101.0%
Precision (% RSD) < 2.0%< 1.5%
Limit of Detection (LOD) ~0.04 µg/mL~0.02 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~0.05 µg/mL
Selectivity Moderate to HighHigh
Matrix Effect Potential for interferenceMinimized with selective ion monitoring
Throughput HighModerate

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical results. The following protocols provide a starting point for the analysis of this compound using HPLC-UV and GC-MS.

High-Performance Liquid Chromatography with UV detection (HPLC-UV)

This method offers a robust and widely used approach for the quantification of this compound in various samples.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 0.1, 1, 10, 50, 100, 150 µg/mL).

  • Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides high selectivity and sensitivity, making it ideal for trace-level detection and confirmation.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 312, 310, 231, 152).

2. Sample Preparation:

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound reference standard in a suitable solvent such as acetone or ethyl acetate.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 0.05, 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Solution: Dissolve the sample in a suitable solvent and dilute to a concentration within the calibration range. An internal standard may be added for improved accuracy.

Mandatory Visualization

The following diagrams illustrate the logical workflow for analytical method cross-validation.

cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Data Comparison & Acceptance cluster_3 Outcome MD Method Development (HPLC-UV & GC-MS) FV Full Validation of Each Method MD->FV SS Select Same Set of Samples (Spiked QCs & Incurred Samples) FV->SS A1 Analysis by Method 1 (e.g., HPLC-UV) SS->A1 A2 Analysis by Method 2 (e.g., GC-MS) SS->A2 DC Statistical Comparison of Results A1->DC A2->DC AC Acceptance Criteria Met? DC->AC Evaluate against pre-defined criteria Pass Methods are Interchangeable AC->Pass Yes Fail Investigate Discrepancies AC->Fail No

Caption: Workflow for the cross-validation of two analytical methods.

cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_results Results & Comparison hplc_prep Sample Preparation Dissolve in Mobile Phase Filter hplc_analysis HPLC System C18 Column Acetonitrile/Water UV Detection (254 nm) hplc_prep->hplc_analysis hplc_data Data Acquisition Chromatogram Peak Area hplc_analysis->hplc_data quant_hplc Quantification (HPLC-UV) hplc_data->quant_hplc gcms_prep Sample Preparation Dissolve in Acetone/Ethyl Acetate Add Internal Standard gcms_analysis GC-MS System DB-5ms Column Temperature Program EI Source gcms_prep->gcms_analysis gcms_data Data Acquisition Total Ion Chromatogram SIM Data gcms_analysis->gcms_data quant_gcms Quantification (GC-MS) gcms_data->quant_gcms comparison Statistical Comparison quant_hplc->comparison quant_gcms->comparison

Caption: Experimental workflow for comparative analysis.

The Understudy Precursor: A Comparative Guide to 3,5-Dibromo-1,1'-biphenyl in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the selection of molecular building blocks is a critical step in designing high-performance organic electronic devices. While a vast library of precursors is available, not all are created equal. This guide provides a comparative analysis of 3,5-Dibromo-1,1'-biphenyl, a seemingly viable but conspicuously underutilized precursor, against its highly successful isomer, 3,3'-Dibromo-1,1'-biphenyl, in the context of organic electronics.

While direct benchmark studies on this compound are scarce in scientific literature, a comparative analysis based on fundamental principles of molecular design and the extensive data available for its 3,3'- isomer offers valuable insights. The strategic placement of bromine atoms on the biphenyl core dictates the geometry and electronic properties of the resulting polymers and small molecules, profoundly impacting their performance in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

Isomeric Differences: A Tale of Two Torsion Angles

The primary differentiator between the 3,5- and 3,3'- isomers lies in the steric hindrance they impose on the biphenyl linkage. The torsion angle between the two phenyl rings is a crucial parameter that governs the extent of π-conjugation along the molecular backbone. Effective charge transport in organic semiconductors relies on delocalized π-orbitals, which is maximized in planar structures.

In derivatives of This compound , the proximity of the bromine atoms and subsequent functional groups at the 3 and 5 positions can lead to significant steric clash. This forces the two phenyl rings into a more twisted conformation, disrupting π-conjugation and likely leading to materials with lower charge carrier mobility.

Conversely, 3,3'-Dibromo-1,1'-biphenyl offers a more favorable geometry. The meta-position of the bromine atoms allows for the synthesis of polymers and dendrimers where the attached functional groups can arrange themselves to minimize steric hindrance, promoting a more planar and conjugated structure. This structural advantage is a key reason for its widespread adoption in the synthesis of high-performance organic electronic materials.[1]

Performance Comparison: Proven Success vs. Theoretical Hurdles

The lack of experimental data for devices based on this compound necessitates a theoretical comparison against the well-documented performance of materials derived from its 3,3'- isomer. Below are tables summarizing the performance of exemplary materials synthesized using 3,3'-Dibromo-1,1'-biphenyl as a precursor, contrasted with the anticipated challenges for hypothetical materials derived from the 3,5- isomer.

Table 1: Comparison of Hole Transport Materials (HTMs) for Perovskite Solar Cells
Precursor IsomerExemplary MaterialHole Mobility (cm²/Vs)Power Conversion Efficiency (PCE) (%)Key Structural Feature
3,3'-Dibromo-1,1'-biphenyl F33 (bipyridine core)Good (qualitative)18.48%Enhanced planarity and molecular interaction
This compound Hypothetical MaterialExpected to be lowerExpected to be lowerIncreased torsion angle, disrupted conjugation

Data for F33 derived from a study on bipyridine-based HTMs, where the synthetic route is analogous to what would be used with dibromo-biphenyl precursors.

Table 2: Comparison of Host Materials for Blue Phosphorescent OLEDs
Precursor IsomerExemplary MaterialTriplet Energy (eV)External Quantum Efficiency (EQE) (%)Key Structural Feature
3,3'-Dibromo-1,1'-biphenyl m-CzCNHigh (qualitative)23.14%Bipolar feature with good charge transport
This compound Hypothetical MaterialPotentially highExpected to be lowerPoor charge transport due to twisted structure

Data for m-CzCN derived from a study on bipolar host materials where the synthetic approach is applicable to dibromo-biphenyl precursors.

Experimental Protocols: Synthesizing High-Performance Materials from 3,3'-Dibromo-1,1'-biphenyl

The versatility of 3,3'-Dibromo-1,1'-biphenyl is evident in its application in various cross-coupling reactions to build complex organic molecules. The Suzuki-Miyaura coupling is a widely used method.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol is a generalized procedure for the synthesis of a biaryl compound from 3,3'-Dibromo-1,1'-biphenyl and an arylboronic acid.

Materials:

  • 3,3'-Dibromo-1,1'-biphenyl

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 4 equivalents)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To a reaction flask, add 3,3'-Dibromo-1,1'-biphenyl, the arylboronic acid, and the palladium catalyst.

  • Purge the flask with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent mixture and the base.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Structural and Electronic Impact

The following diagrams, generated using Graphviz, illustrate the key concepts discussed in this guide.

G cluster_0 3,3'-Dibromo-1,1'-biphenyl Derivative cluster_1 This compound Derivative a1 More Planar Structure a2 Good π-Conjugation a1->a2 a3 Efficient Charge Transport a2->a3 a4 High Performance Device a3->a4 b1 Twisted Structure b2 Disrupted π-Conjugation b1->b2 b3 Poor Charge Transport b2->b3 b4 Low Performance Device b3->b4

Figure 1: Logical flow from molecular structure to device performance for derivatives of 3,3'- and this compound.

G 3,3'-Dibromo-1,1'-biphenyl 3,3'-Dibromo-1,1'-biphenyl Suzuki Coupling Suzuki Coupling 3,3'-Dibromo-1,1'-biphenyl->Suzuki Coupling Arylboronic Acid Arylboronic Acid Arylboronic Acid->Suzuki Coupling High-Performance Material High-Performance Material Suzuki Coupling->High-Performance Material OLED/OFET Device OLED/OFET Device High-Performance Material->OLED/OFET Device

Figure 2: A simplified experimental workflow for the synthesis of a high-performance organic electronic material.

Conclusion

While this compound may appear to be a viable building block for organic electronic materials on the surface, a deeper analysis of its likely conformational properties suggests significant hurdles to achieving high performance. The steric hindrance introduced by the 3,5-substitution pattern is expected to induce a larger torsion angle in the biphenyl core, leading to poor π-conjugation and consequently, inefficient charge transport. In contrast, the 3,3'- isomer provides a more favorable geometry, enabling the synthesis of planar, highly conjugated molecules that have demonstrated excellent performance in a variety of organic electronic devices. For researchers and developers in the field, this comparative guide underscores the critical importance of isomeric structure in the design of next-generation organic electronic materials and solidifies the standing of 3,3'-Dibromo-1,1'-biphenyl as a preferred precursor.

References

Safety Operating Guide

Proper Disposal of 3,5-Dibromo-1,1'-biphenyl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 3,5-Dibromo-1,1'-biphenyl are critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals, fostering a culture of safety and responsible chemical handling.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as hazardous, and appropriate personal protective equipment (PPE) must be worn at all times.

Key Hazards:

  • Causes skin and serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Very toxic to aquatic life with long-lasting effects.[1]

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Skin Protection: Chemical-resistant gloves (e.g., neoprene or PVC), a lab coat, and impervious clothing are necessary to prevent skin contact.[2]

  • Respiratory Protection: All handling should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors. If exposure limits are exceeded, a full-face respirator with an appropriate organic vapor cartridge is required.[2]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 16372-96-6
Linear Formula C₁₂H₈Br₂
Molecular Weight 312.00 g/mol
Appearance Solid

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company, which will typically utilize high-temperature incineration.[2][3] This ensures complete destruction of the compound and prevents environmental contamination.

On-site Waste Management and Segregation:
  • Waste Collection:

    • Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.

    • The container must be made of a compatible material, such as glass or polyethylene.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and an accurate estimation of the concentration and volume.

    • Include the date of accumulation and the name of the principal investigator or laboratory group.

  • Segregation:

    • Crucially, segregate halogenated organic waste, such as this compound, from non-halogenated waste streams. This is because the disposal methods and costs for these categories differ significantly.

    • Store the waste container away from incompatible materials, such as strong oxidizing agents.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.

    • The storage area should be cool, dry, well-ventilated, and away from sources of ignition.

  • Arranging for Disposal:

    • Once the container is full, or in accordance with your institution's waste pickup schedule, contact your Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.

Experimental Protocol: Laboratory-Scale Reductive Dehalogenation (for research purposes only)

For research applications exploring the degradation of this compound, a laboratory-scale reductive dehalogenation can be performed. This procedure should only be undertaken by trained personnel in a controlled laboratory setting. Note: The resulting debrominated biphenyl is still a chemical waste product and must be disposed of through the appropriate channels.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C) catalyst

  • Sodium borohydride (NaBH₄) or hydrogen gas (H₂)

  • An appropriate solvent (e.g., methanol or ethanol)

  • Reaction flask

  • Stir plate and stir bar

  • Inert atmosphere (e.g., nitrogen or argon) if using H₂ gas

Procedure:

  • Preparation: In a chemical fume hood, dissolve a known quantity of this compound in the chosen solvent in a reaction flask equipped with a stir bar.

  • Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Reduction:

    • Using Sodium Borohydride: Slowly add a molar excess of sodium borohydride to the stirring solution. The reaction may be exothermic.

    • Using Hydrogen Gas: Purge the reaction flask with an inert gas, then introduce hydrogen gas (typically via a balloon or a controlled flow system).

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the dehalogenation can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Caution: The palladium catalyst can be pyrophoric when dry; keep it wet with solvent during filtration.

    • The filtrate, containing the debrominated biphenyl, should be collected and treated as hazardous waste.

  • Disposal of Catalyst: The celite pad with the palladium catalyst should be placed in a separate, labeled hazardous waste container for disposal.

Visualization of Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound Waste B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate Halogenated Waste B->C D Collect in a Labeled, Sealed Container C->D E Store in Designated Satellite Accumulation Area D->E F Contact Environmental Health & Safety (EHS) for Pickup E->F G Transport to Licensed Hazardous Waste Facility F->G H Incineration at High Temperature G->H I Complete Destruction of Compound H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3,5-Dibromo-1,1'-biphenyl

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical plans for the handling and disposal of 3,5-Dibromo-1,1'-biphenyl (CAS No. 16372-96-6). Adherence to these procedures is vital for ensuring personal safety and regulatory compliance in the laboratory.

Immediate Safety and Handling Precautions

This compound is a chemical that requires careful handling to prevent potential health hazards. While some sources describe it as a liquid, related brominated biphenyls can be solids or powders[1][2]. Therefore, precautions for all potential physical forms should be taken. It may be harmful if inhaled or swallowed and can cause skin and eye irritation[3]. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[4].

Personal Protective Equipment (PPE)

A comprehensive set of personal protective equipment is mandatory to minimize exposure. The following table outlines the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield may also be necessary.To protect against splashes and airborne particles that can cause serious eye irritation[4][5].
Skin Protection Chemical-resistant gloves (e.g., Viton®, Butyl rubber, Neoprene) and fire/flame resistant, impervious clothing. A lab coat or chemical-resistant apron is also recommended.To prevent skin contact, which can lead to irritation and potential absorption. Studies on related halogenated compounds show that materials like neoprene and butyl-rubber provide good resistance[6][7][8][9].
Respiratory Protection In a well-ventilated area, respiratory protection may not be required. However, if exposure limits are exceeded, or if dust or aerosols are generated, a full-face respirator with an appropriate organic vapor cartridge is necessary.To prevent the inhalation of vapors, dust, or mists which may be harmful[3][4][5].
Body Protection A disposable coverall (e.g., DuPont™ Tyvek®) can provide an excellent barrier against airborne particles and many water-based inorganic chemicals.To provide an additional layer of protection against contamination of personal clothing[10].

Experimental Workflow for Handling and Disposal

The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Work in a Chemical Fume Hood prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh/Measure the Chemical prep_materials->handle_weigh handle_reaction Perform Experimental Procedure handle_weigh->handle_reaction cleanup_spill Address Spills Immediately handle_reaction->cleanup_spill cleanup_decon Decontaminate Glassware and Surfaces cleanup_spill->cleanup_decon cleanup_remove_ppe Remove PPE Correctly cleanup_decon->cleanup_remove_ppe disposal_segregate Segregate Halogenated Waste cleanup_remove_ppe->disposal_segregate disposal_label Label Waste Container Clearly disposal_segregate->disposal_label disposal_store Store Waste in a Designated Area disposal_label->disposal_store disposal_professional Arrange for Professional Disposal disposal_store->disposal_professional

Caption: Logical workflow for the safe handling and disposal of this compound.

Step-by-Step Operational Plan

1. Preparation:

  • Don PPE: Before handling the chemical, put on all required personal protective equipment as detailed in the table above.

  • Work Area: Ensure you are working in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Gather Materials: Assemble all necessary equipment, including glassware, spatulas, and waste containers, before starting the experiment.

2. Handling:

  • Weighing/Measuring: If the compound is a solid, handle it carefully to avoid creating dust. If it is a liquid, use appropriate volumetric glassware to minimize the risk of spills.

  • Experimental Procedure: Follow your established experimental protocol. Avoid direct contact with the chemical at all times.

3. Spill Containment and Cleanup:

  • Evacuate and Secure: In case of a spill, evacuate non-essential personnel from the area and ensure proper ventilation[4]. Remove all sources of ignition.

  • Containment: For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, carefully sweep or scoop the material to avoid generating dust[4][11].

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste disposal[11].

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent and decontaminating solution.

4. Disposal Plan:

  • Waste Segregation: It is critical to segregate halogenated organic waste, such as this compound, from non-halogenated waste streams[11].

  • Waste Containers: Use designated, leak-proof, and clearly labeled containers for all waste containing this chemical. The label should include "Hazardous Waste" and the chemical name.

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Arrange for the disposal of the chemical waste through a licensed and reputable chemical waste management company. This is the most critical step to ensure compliance with environmental regulations[4]. Do not attempt to dispose of this chemical down the drain or in regular trash.

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[5][9].

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists[5][9].

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][9].

  • If Swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[5][9].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.